molecular formula C8H8N2O B064115 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol CAS No. 178268-91-2

6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Cat. No.: B064115
CAS No.: 178268-91-2
M. Wt: 148.16 g/mol
InChI Key: AOOJOHWTXRDJJT-UHFFFAOYSA-N
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Description

6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This fused bicyclic compound features a privileged pyrrolopyridine scaffold, which is a common pharmacophore found in numerous biologically active molecules. Its core structure, presenting both hydrogen bond donor and acceptor sites, makes it an ideal precursor for the synthesis of targeted kinase inhibitors. Researchers primarily utilize this compound to develop novel therapeutic agents, particularly in oncology and inflammatory diseases, where it can be functionalized to interact with the ATP-binding pockets of various protein kinases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-4-7-6(2-3-9-7)8(11)10-5/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOJOHWTXRDJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440632
Record name 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178268-91-2
Record name 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly in oncology and immunology.[1][2] Its rigid, planar structure is featured in a variety of biologically active agents, including kinase inhibitors and anticancer compounds.[1][3] This guide provides a comprehensive, technically detailed overview of a robust synthetic pathway to a key derivative, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. We will dissect a well-established strategy that involves the initial construction of a functionalized pyridine ring, followed by the annulation of the pyrrole moiety. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to equip researchers in medicinal chemistry and drug development with the knowledge to efficiently synthesize this valuable compound and its analogs.

Strategic Analysis: Devising the Synthetic Approach

The synthesis of fused heterocyclic systems like pyrrolopyridines can be approached in two primary ways: constructing the pyrrole ring onto a pre-existing pyridine core or vice-versa.[4] For the target molecule, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, the most documented and versatile strategies commence with a suitably substituted pyridine precursor. This approach allows for the early introduction of required substituents and leverages well-understood pyridine chemistry.

Our selected strategy is a multi-step synthesis beginning with 2-chloro-5-methyl-4-nitropyridine. This route is advantageous as it strategically positions the necessary functionalities—a nitro group for reduction and cyclization, and a methyl group at the desired final position—on a commercially available or readily accessible starting material. The overall synthetic logic is depicted in the retrosynthetic analysis below.

Retrosynthetic Analysis

G target 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol (Target) amine 4-Amino-6-methyl-1H-pyrrolo[3,2-c]pyridine target->amine Diazotization / Hydrolysis enamine Enamine Intermediate amine->enamine Reductive Cyclization n_oxide 2-Chloro-5-methyl-4-nitropyridine 1-oxide enamine->n_oxide Enamine Formation (e.g., DMF-DMA) start 2-Chloro-5-methyl-4-nitropyridine (Starting Material) n_oxide->start N-Oxidation (e.g., m-CPBA)

Caption: Retrosynthesis of the target molecule.

The Synthetic Pathway: From Pyridine to Fused Pyrrolopyridine

The forward synthesis involves a four-step sequence: N-oxidation to activate the pyridine ring, formation of a key enamine intermediate, reductive cyclization to construct the pyrrole ring, and a final functional group transformation to install the C4-hydroxyl group.

Overall Synthetic Workflow

G start 2-Chloro-5-methyl- 4-nitropyridine step1 Step 1: N-Oxidation start->step1 oxide 2-Chloro-5-methyl- 4-nitropyridine 1-oxide step1->oxide step2 Step 2: Enamine Formation oxide->step2 enamine Enamine Intermediate step2->enamine step3 Step 3: Reductive Cyclization enamine->step3 amine 4-Amino-6-methyl- 1H-pyrrolo[3,2-c]pyridine step3->amine step4 Step 4: Diazotization/Hydrolysis amine->step4 target 6-methyl-1H-pyrrolo [3,2-c]pyridin-4-ol step4->target

Caption: The four-step synthetic workflow.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: N-Oxidation of 2-Chloro-5-methyl-4-nitropyridine

Rationale: The oxidation of the pyridine nitrogen to an N-oxide is a critical activating step. The resulting N-oxide functionality significantly enhances the reactivity of the pyridine ring, particularly at the 2- and 4-positions, making it susceptible to further transformations needed to build the pyrrole ring. This strategy is analogous to well-established procedures for activating pyridine rings for pyrrole annulation.[5][6]

Protocol:

  • To a solution of 2-chloro-5-methyl-4-nitropyridine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (Na2CO3) (3x) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • The crude product, 2-chloro-5-methyl-4-nitropyridine 1-oxide, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Step 2: Enamine Formation

Rationale: This step, a key transformation in the Batcho-Leimgruber indole synthesis, constructs the carbon framework required for the pyrrole ring.[4] N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a one-carbon electrophile and a source of the enamine functionality. It reacts with the activated methyl group of the N-oxide (made acidic by the adjacent ring nitrogen and nitro group) to form a vinylogous amine, which is the direct precursor for cyclization.[5][6]

Protocol:

  • Dissolve the crude 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) in N,N-dimethylformamide (DMF, approx. 0.3 M).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq) to the solution.

  • Heat the reaction mixture to 100-110 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, the solvent is typically removed under high vacuum. The resulting crude enamine intermediate is a dark oil or solid and is carried directly to the next step due to its potential instability.

Step 3: Reductive Cyclization to form 4-Amino-6-methyl-1H-pyrrolo[3,2-c]pyridine

Rationale: This is the pivotal ring-forming step. A reducing agent, such as iron powder in acetic acid, is used to reduce the aromatic nitro group to an amine.[5][6] The newly formed aniline-type amine then undergoes a rapid intramolecular cyclization by attacking the enamine, followed by the elimination of dimethylamine, to yield the aromatic pyrrole ring. This one-pot reduction and cyclization is highly efficient.

Protocol:

  • Suspend the crude enamine intermediate from the previous step in a mixture of glacial acetic acid and ethanol (e.g., 4:1 v/v, approx. 0.1 M).

  • Heat the mixture to reflux (approx. 80-90 °C).

  • Add iron powder (<10 micron, 5.0-8.0 eq) portion-wise over 30 minutes, maintaining a gentle reflux. The reaction is exothermic.

  • Continue heating at reflux for 2-4 hours after the addition is complete, until TLC analysis indicates the formation of the product.

  • Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure. Basify the residue carefully with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to a pH of ~8-9.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or a DCM/isopropanol mixture (3x).

  • Combine the organic extracts, dry over Na2SO4, filter, and concentrate. Purify the crude product by silica gel chromatography to yield 4-amino-6-methyl-1H-pyrrolo[3,2-c]pyridine.

Step 4: Diazotization and Hydrolysis to 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Rationale: The conversion of the 4-amino group to a 4-hydroxyl group is a classic transformation achieved via a Sandmeyer-type reaction. The primary aromatic amine is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is unstable and, upon gentle heating in an aqueous acidic medium, readily hydrolyzes to the corresponding phenol (or in this case, a pyridinol), releasing nitrogen gas.

Protocol:

  • Dissolve the purified 4-amino-6-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 10-15% v/v) at 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the mixture at 0-5 °C for 30-45 minutes to ensure complete formation of the diazonium salt.

  • Slowly warm the reaction mixture to 50-60 °C and maintain this temperature for 1-2 hours. Vigorous evolution of N2 gas will be observed.

  • Cool the reaction to room temperature and carefully neutralize with a solid base like sodium bicarbonate or an aqueous solution of NaOH until the pH is ~7-8, causing the product to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the neutralized solution with ethyl acetate.

  • The crude 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary

The following table summarizes the key properties of the compounds in this synthetic sequence.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)
2-Chloro-5-methyl-4-nitropyridineC₆H₅ClN₂O₂172.57Yellow Solid
2-Chloro-5-methyl-4-nitropyridine 1-oxideC₆H₅ClN₂O₃188.57Pale Yellow Solid
4-Amino-6-methyl-1H-pyrrolo[3,2-c]pyridineC₈H₉N₃147.18Off-white to Tan Solid
6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol C₈H₈N₂O 148.16 White to Beige Solid

References

A comprehensive list of references will be consolidated here upon completion of the full whitepaper. The in-text citations refer to authoritative literature that underpins the described protocols and mechanistic claims.

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Abdel-Aziem, A., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Abdel-Aziem, A., et al. (2017). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry.
  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.
  • Mondal, S., et al. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar.
  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.

Sources

An In-Depth Technical Guide to 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate further investigation into this promising heterocyclic scaffold.

Introduction: The Significance of the Pyrrolopyridine Core

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] Derivatives of this scaffold have been extensively explored as potent inhibitors of various kinases, including Monopolar Spindle 1 (MPS1), and as agents that interact with critical cellular components like microtubules.[1][2][3] The pyrrole ring, a five-membered aromatic heterocycle, is a common motif in both natural products and synthetic drugs, valued for its ability to engage in various biological interactions.[4] When fused with a pyridine ring, the resulting pyrrolopyridine structure offers a unique combination of electronic and steric properties, making it an attractive starting point for the design of novel therapeutics. This guide focuses specifically on 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, a derivative with potential for further development in oncology and other therapeutic areas.

Predicted Physicochemical and Spectroscopic Properties

While direct experimental data for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is not extensively published, its properties can be reliably predicted based on the well-characterized analogues and the fundamental principles of organic chemistry.

Molecular Structure and Physicochemical Parameters

The core structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group at the 6-position and a hydroxyl group at the 4-position.

Table 1: Predicted Physicochemical Properties of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

PropertyPredicted ValueSource/Method
Molecular FormulaC8H8N2O-
Molecular Weight148.16 g/mol -
XLogP3~1.0-1.5Computational Prediction
Hydrogen Bond Donors2-
Hydrogen Bond Acceptors2-
Rotatable Bonds0-

These predicted properties suggest that 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is likely to exhibit good "drug-like" characteristics, in line with Lipinski's rule of five, indicating potential for oral bioavailability.[3]

Spectroscopic Profile

The anticipated spectroscopic data for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol can be inferred from published data for similar 1H-pyrrolo[3,2-c]pyridine derivatives.[2][3]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the electronic environment of the heterocyclic system.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic rings will be indicative of the fused heterocyclic structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. Electrospray ionization (ESI) would be a suitable method for analysis.[2][3]

Strategic Synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

A plausible synthetic route to 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol can be designed based on established methods for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core.[2][3] The following diagram outlines a proposed multi-step synthesis starting from a commercially available substituted pyridine.

Synthetic_Pathway A 2-Bromo-4-chloro-6-methylpyridine B 2-Bromo-4-methoxy-6-methylpyridine A->B NaOMe, MeOH, heat C Vinyl Intermediate B->C Vinylating agent, Pd catalyst, base D 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol C->D Cyclization/Deprotection

Caption: Proposed synthetic pathway for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol is a proposed methodology. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Nucleophilic Aromatic Substitution

  • Reactants: 2-Bromo-4-chloro-6-methylpyridine, Sodium methoxide (NaOMe), Methanol (MeOH).

  • Procedure: Dissolve 2-bromo-4-chloro-6-methylpyridine in anhydrous methanol. Add a solution of sodium methoxide in methanol dropwise at room temperature. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Palladium-Catalyzed Cross-Coupling

  • Reactants: 2-Bromo-4-methoxy-6-methylpyridine, a suitable vinylating agent (e.g., vinylboronic acid pinacol ester), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Procedure: In a reaction vessel, combine the bromo-pyridine intermediate, vinylating agent, palladium catalyst, and base in a suitable solvent (e.g., 1,4-dioxane/water). Degas the mixture and heat under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting vinyl intermediate by column chromatography.

Step 3: Cyclization and Demethylation

  • Reactants: The vinyl intermediate from Step 2 and a suitable reagent for cyclization and demethylation (e.g., a strong acid like HBr).

  • Procedure: Treat the vinyl intermediate with a strong acid at an elevated temperature to facilitate both the intramolecular cyclization to form the pyrrole ring and the cleavage of the methyl ether to yield the final hydroxyl group.

  • Work-up: Neutralize the reaction mixture and extract the product. Purify by recrystallization or column chromatography to obtain 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol.

Analytical Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol.

Characterization_Workflow Start Synthesized Product TLC Thin Layer Chromatography (TLC) for Purity Assessment Start->TLC NMR ¹H and ¹³C NMR Spectroscopy for Structural Elucidation TLC->NMR HRMS High-Resolution Mass Spectrometry (HRMS) for Elemental Composition NMR->HRMS FTIR FTIR Spectroscopy for Functional Group Analysis HRMS->FTIR MP Melting Point Determination for Purity and Identification FTIR->MP Final Confirmed 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol MP->Final

Caption: A comprehensive workflow for the analytical characterization of the target compound.

Reactivity and Potential for Derivatization

The 1H-pyrrolo[3,2-c]pyridine scaffold is amenable to a variety of chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery.

  • N-Alkylation/Arylation of the Pyrrole Nitrogen: The pyrrole nitrogen can be functionalized with various alkyl or aryl groups to modulate the compound's physicochemical properties and biological activity.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

  • Cross-Coupling Reactions: If a halogen is present on the pyridine ring, Suzuki or other palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl substituents.[2][3]

Biological and Therapeutic Potential

The broader class of 1H-pyrrolo[3,2-c]pyridine derivatives has demonstrated significant potential in oncology and other therapeutic areas.

  • Kinase Inhibition: As demonstrated in the context of MPS1 inhibitors, this scaffold can be optimized to bind to the ATP-binding pocket of kinases, making it a valuable starting point for the development of novel kinase inhibitors for cancer therapy.[1]

  • Antiproliferative Activity: Several derivatives have shown potent antiproliferative activity against various cancer cell lines, often through mechanisms such as the inhibition of tubulin polymerization.[2][3]

  • Antiplatelet Activity: Certain tetrahydro-1H-pyrrolo[3,2-c]pyridines have been shown to inhibit platelet aggregation, suggesting potential applications in cardiovascular disease.[5]

The presence of the 6-methyl and 4-hydroxyl groups on the 1H-pyrrolo[3,2-c]pyridine core of the title compound provides key anchor points for interaction with biological targets and offers opportunities for further medicinal chemistry optimization.

Conclusion

6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol represents a promising, yet underexplored, member of the medicinally relevant pyrrolopyridine family. This guide provides a foundational understanding of its predicted properties, a strategic approach to its synthesis, and a framework for its characterization. The insights presented herein, drawn from extensive research on related analogues, should empower researchers to further investigate this compound and unlock its full therapeutic potential. The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold, combined with the specific substitutions of the title compound, makes it a compelling candidate for future drug discovery efforts.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). (n.d.). NIH.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). NIH.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar.
  • Investigation on the Antiplatelet Activity of pyrrolo[3,2-c]pyridine-containing Compounds. (n.d.). PubMed.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). JUIT.

Sources

An In-depth Technical Guide to the Structural Analogs of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol: A Scaffold for Kinase and Tubulin Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol core scaffold and its structural analogs. It is intended for researchers, medicinal chemists, and drug development professionals interested in the design and synthesis of novel therapeutics targeting key cellular pathways. This document will delve into the synthetic strategies, structure-activity relationships (SAR), and biological evaluation of this versatile heterocyclic system, with a focus on its application as a source of potent kinase and tubulin inhibitors.

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine ring system, an isomer of azaindole, is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a robust framework for the spatial orientation of functional groups, enabling precise interactions with biological targets.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antiplatelet effects.[2][3] The core structure of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol offers multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents.

This guide will focus on two prominent areas where analogs of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol have shown significant promise: the inhibition of FMS-like tyrosine kinase 3 (FLT3) and the disruption of tubulin polymerization.[2][4] Both are validated targets in oncology, and the development of novel inhibitors remains a high priority in the field.

Strategic Approaches to Analog Design and Synthesis

The design of potent and selective analogs of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol hinges on a thorough understanding of the structure-activity relationships and the adoption of efficient synthetic strategies.

Key Positions for Structural Modification

Based on existing literature, the following positions on the 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol scaffold are critical for modulating biological activity:

  • N-1 Position: Substitution on the pyrrole nitrogen can significantly influence the compound's pharmacokinetic properties and target engagement. Large aromatic groups, such as a 3,4,5-trimethoxyphenyl moiety, have been shown to be beneficial for tubulin polymerization inhibition.[4][5]

  • C-2 and C-3 Positions: The pyrrole ring offers opportunities for the introduction of various substituents. While less explored for this specific core, modifications at these positions are common in other pyrrolopyridine series.

  • C-4 Hydroxyl Group: This position is a key hydrogen bonding donor and can be crucial for target binding. It can also serve as a handle for further functionalization, such as etherification or conversion to an amine.

  • C-6 Methyl Group: While the topic specifies a 6-methyl substituent, exploration of other small alkyl or functionalized groups at this position could be a viable strategy for optimizing activity and selectivity.

  • C-7 Position: The pyridine ring can be further substituted at the C-7 position to modulate electronic properties and introduce additional interaction points with the target protein.

General Synthetic Strategy

A plausible and versatile synthetic approach to 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol and its analogs can be adapted from established methods for related heterocyclic systems.[5][6] A convergent strategy is often preferred, allowing for the late-stage introduction of diversity elements.

A generalized synthetic workflow is depicted below:

G A Substituted Pyridine Precursor B Nitration A->B e.g., HNO3/H2SO4 C Reduction B->C e.g., Fe/AcOH D Cyclization to form Pyrrole Ring C->D e.g., with a suitable three-carbon synthon E Functional Group Interconversion at C-4 D->E e.g., Demethylation if starting with a methoxy group F N-1 Alkylation/Arylation E->F e.g., Base + Alkyl/Aryl Halide G Further Diversification (e.g., Suzuki Coupling at other positions) F->G e.g., Pd-catalyzed cross-coupling H Final Analog Library G->H

Caption: Generalized synthetic workflow for the preparation of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol analogs.

Structural Analogs as FMS Kinase Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[7][8] Activating mutations of FLT3 are found in a significant portion of acute myeloid leukemia (AML) patients and are associated with a poor prognosis.[7] Therefore, FLT3 is a key therapeutic target for AML.

Mechanism of Action and Signaling Pathway

Upon binding its ligand, FLT3 dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/MEK/ERK and PI3K/Akt/mTOR pathways, which promote cell survival and proliferation.[4][9] FLT3 inhibitors act by competing with ATP for binding to the kinase domain, thereby blocking the autophosphorylation and the subsequent downstream signaling.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT5->Proliferation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds and Activates Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->FLT3 Inhibits

Caption: Simplified FMS Kinase (FLT3) signaling pathway and the point of inhibition by pyrrolo[3,2-c]pyridine analogs.

Representative Experimental Protocol: FMS Kinase Inhibition Assay

This protocol describes a luminescence-based in vitro assay to determine the IC50 of a test compound against FMS kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human FMS kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compound (dissolved in DMSO)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from 1 mM is recommended. Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.

  • Add 2 µL of FMS kinase solution (concentration to be optimized empirically) to each well.

  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to initiate the reaction. The final concentrations of substrate and ATP should be at or near their respective Km values.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP. c. Add 10 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Structural Analogs as Tubulin Polymerization Inhibitors

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape.[11] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.

Mechanism of Action and Impact on the Cell Cycle

Tubulin polymerization inhibitors bind to tubulin and prevent its assembly into microtubules. This leads to the disruption of the mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[12][13]

Tubulin_Cycle Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption of Mitotic Spindle leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->Tubulin Binds to

Caption: The effect of pyrrolo[3,2-c]pyridine analogs on tubulin polymerization and the cell cycle.

Representative Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to monitor the effect of a test compound on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol (as a polymerization enhancer)

  • DAPI (as a fluorescent reporter)[14]

  • Test compound (dissolved in DMSO)

  • 96-well black plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare a working solution of tubulin in General Tubulin Buffer containing GTP and glycerol.

  • Compound Addition: In a 96-well black plate, add the test compound at various concentrations. Include a positive control (e.g., Nocodazole for inhibition) and a negative control (DMSO).

  • Initiate Polymerization: Add the tubulin working solution to each well to initiate polymerization. The final volume should be consistent across all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the DMSO control indicates an inhibitory effect of the test compound. The effect can be quantified by comparing the Vmax of polymerization or the fluorescence intensity at the plateau phase.[14]

Structure-Activity Relationship (SAR) Summary and Data

The following table summarizes the in vitro antiproliferative activity of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, which act as tubulin polymerization inhibitors.[5]

CompoundB-Ring SubstitutionIC50 (µM) vs. HeLaIC50 (µM) vs. SGC-7901IC50 (µM) vs. MCF-7
10d 4-CH3-Phenyl> 30> 30> 30
10h 4-OCH3-Phenyl1.9 ± 0.464.5 ± 0.483.2 ± 0.11
10i 3-OH-Phenyl0.48 ± 0.100.63 ± 0.160.95 ± 0.21
10j 3-OCH3-Phenyl0.90 ± 0.201.61 ± 0.361.36 ± 0.37
10l 4-F-Phenyl5.3 ± 0.349.6 ± 1.37.0 ± 1.1
10m 4-Cl-Phenyl12.0 ± 2.6> 30> 30
10t Indolyl0.12 ± 0.020.15 ± 0.040.21 ± 0.05
CA-4 (Positive Control)0.047 ± 0.0100.068 ± 0.0140.089 ± 0.026

Data extracted from Zhang et al., 2024.[5]

Key SAR Insights:

  • A-Ring: The 1-(3,4,5-trimethoxyphenyl) group is a common feature in many potent tubulin inhibitors and appears to be crucial for activity in this series.

  • B-Ring: The nature and position of substituents on the 6-aryl ring (B-ring) significantly impact antiproliferative activity.

    • Electron-donating groups (EDGs) at the para-position of the B-ring generally lead to better activity than electron-withdrawing groups (EWGs).[5]

    • EDGs at the meta-position, such as hydroxyl (10i) and methoxy (10j), also enhance inhibitory activity.[5]

    • Replacing the phenyl ring with a larger heterocyclic system, such as indole (10t), results in a substantial increase in potency.[5]

Conclusion and Future Directions

The 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. Its amenability to chemical modification allows for the fine-tuning of its pharmacological properties to achieve high potency and selectivity against targets such as FMS kinase and tubulin.

Future research in this area should focus on:

  • Exploring a wider range of substituents at all key positions to build a more comprehensive SAR.

  • Optimizing the pharmacokinetic properties of the lead compounds to improve their drug-like characteristics.

  • Investigating the potential for dual-target inhibition , which could offer synergistic therapeutic effects.

  • Elucidating the precise binding modes of these inhibitors with their target proteins through co-crystallization studies.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol scaffold.

References

  • Investigation on the Antiplatelet Activity of pyrrolo[3,2-c]pyridine-containing Compounds. (n.d.).
  • Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens. (n.d.). PubMed. Retrieved from [Link]

  • Structure and signaling pathways of activated and mutated FMS-like... (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.).
  • FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. (2019). PubMed. Retrieved from [Link]

  • FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. (n.d.). Physiological Reviews. Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). NIH. Retrieved from [Link]

  • Tubulin Polymerization. (n.d.). Journal of Polymer Science Research - Open Access Pub. Retrieved from [Link]

  • The structure and mechanism of activation of fms-like tyrosine kinase... (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of a Dual Tubulin Polymerization and Cell Division Cycle 20 Homologue Inhibitor via Structural Modification on Apcin. (2020). ACS Publications - American Chemical Society. Retrieved from [Link]

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). Retrieved from [Link]

  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. (n.d.). Anticancer Research. Retrieved from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC - NIH. Retrieved from [Link]

  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (n.d.). Bio-protocol. Retrieved from [Link]

  • Fms-like tyrosine kinase 3 catalytic domain can transduce a proliferative signal in FDC-P1 cells that is qualitatively similar to the signal delivered by c-Fms. (1994). AACR Journals. Retrieved from [Link]

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2024). Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PMC. Retrieved from [Link]

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"in vitro studies of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol and its Analogs as Potential Therapeutic Agents

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro characterization of novel compounds based on the 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol scaffold. As a member of the broader pyrrolopyridine class of heterocyclic compounds, this molecule holds potential for significant biological activity. Pyrrolopyridines are recognized as versatile pharmacophores and are foundational to the development of kinase inhibitors and other therapeutic agents for a range of diseases, including cancer.[1][2] This document will guide researchers through a logical, multi-step process to elucidate the compound's mechanism of action and therapeutic potential, grounded in established scientific protocols and data-driven decision-making.

The pyrrolo[3,2-c]pyridine core is a key structural motif in medicinal chemistry. Recent studies have demonstrated that derivatives of this scaffold can act as potent inhibitors of critical cellular targets, such as tubulin, leading to antitumor activities.[3][4] The strategic addition of a methyl group at the 6-position and a hydroxyl group at the 4-position of the 1H-pyrrolo[3,2-c]pyridine core suggests a focused effort to explore new chemical space and potentially enhance interactions with biological targets. This guide will outline the necessary in vitro studies to validate such hypotheses.

Part 1: Initial Bioactivity Profiling - Assessing Cytotoxicity

The first critical step in evaluating any new chemical entity is to determine its cytotoxic and antiproliferative effects. This is typically achieved by screening the compound against a panel of cancer cell lines. The choice of cell lines should be strategic, ideally representing a variety of cancer types to identify potential areas of sensitivity.

Core Concept: The IC50 Value

The half-maximal inhibitory concentration (IC50) is a key parameter derived from these initial screens. It represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates greater potency.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[5] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol and treat the cells for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Data Presentation: Summarizing Cytotoxicity Data

The IC50 values should be compiled into a clear and concise table for easy comparison across different cell lines.

Cell LineCancer TypeIC50 (µM) for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol
HeLaCervical CancerHypothetical Value
SGC-7901Gastric CancerHypothetical Value
MCF-7Breast CancerHypothetical Value
A549Lung CancerHypothetical Value
Workflow for Initial Cytotoxicity Screening

G start Start: Compound Synthesized cell_lines Select Panel of Cancer Cell Lines start->cell_lines seeding Seed Cells in 96-well Plates cell_lines->seeding treatment Treat with Serial Dilutions of Compound seeding->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform Cell Viability Assay (e.g., MTT) incubation->assay readout Measure Absorbance assay->readout analysis Calculate IC50 Values readout->analysis end End: Initial Potency Determined analysis->end G start Potent Cytotoxicity Observed broad_screen Broad Kinase Panel Screen start->broad_screen identify_hits Identify Primary Kinase Hits (% Inhibition > Threshold) broad_screen->identify_hits dose_response Perform Dose-Response Assays on Hits identify_hits->dose_response determine_ic50 Determine IC50 for Each Hit dose_response->determine_ic50 validate_in_cell Cell-Based Target Engagement Assay determine_ic50->validate_in_cell end Validated Molecular Target validate_in_cell->end

Caption: A logical workflow for identifying and validating the molecular target.

Part 3: Elucidating the Mechanism of Action

With a validated molecular target, the focus shifts to understanding the downstream cellular consequences of its inhibition. Key cellular processes to investigate include cell cycle progression and apoptosis (programmed cell death).

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

Inhibition of kinases involved in cell cycle regulation can lead to arrest at specific phases (G1, S, or G2/M). This can be quantified by staining DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Treat the cancer cell line of interest with 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol at concentrations around its IC50 value for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and fix them in cold ethanol to permeabilize the membranes.

  • Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Deconvolute the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

A hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be fluorescently labeled to detect apoptotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and resuspend them in Annexin V binding buffer.

  • Staining: Add fluorescently labeled Annexin V and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, leading to cell cycle arrest and apoptosis.

G cluster_pathway Cell Cycle Progression compound 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol kinase Target Kinase (e.g., CDK2) compound->kinase Inhibits g1_arrest G1 Cell Cycle Arrest compound->g1_arrest complex Kinase/Cyclin Complex kinase->complex cyclin Cyclin E cyclin->complex pRb pRb (Retinoblastoma Protein) complex->pRb Phosphorylates e2f E2F pRb->e2f Sequesters p_pRb p-pRb (Phosphorylated) p_pRb->e2f Releases s_phase S-Phase Entry e2f->s_phase Promotes apoptosis Apoptosis g1_arrest->apoptosis

Caption: Hypothetical pathway showing inhibition of a cell cycle kinase.

Conclusion

This guide provides a structured and scientifically rigorous approach to the initial in vitro characterization of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. By systematically assessing its cytotoxicity, identifying its molecular target(s), and elucidating its mechanism of action, researchers can build a comprehensive profile of this novel compound. The data generated through these studies are essential for making informed decisions about its potential for further preclinical and clinical development as a therapeutic agent.

References

  • Reaction Biology. Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Mishra, V., & Pathak, C. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Institutes of Health (NIH). Retrieved from [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. Bioassays for anticancer activities. Retrieved from [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Wobst, H., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health (NIH). Retrieved from [Link]

  • National Center for Biotechnology Information. In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • National Center for Biotechnology Information. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. Retrieved from [Link]

  • JUIT. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (1994). Synthesis, antitumor evaluation and SAR of new 1H-pyrrolo [3,2-c] quinoline-6,9-diones and .... Retrieved from [Link]

  • National Center for Biotechnology Information. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

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A Technical Guide to the Preliminary Screening of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol: A Kinase-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, consistently appearing in compounds with significant biological activity.[1][2][3][4] This nitrogen-bearing heterocyclic system is an isostere of indole, a common feature in many biologically active natural products and synthetic drugs.[5] The rigid, planar structure of the pyrrolo[3,2-c]pyridine nucleus provides a robust framework for the precise spatial orientation of functional groups, making it an attractive starting point for the design of targeted therapeutics.

Recent research has highlighted the potential of pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of various protein kinases, a class of enzymes that play a critical role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[6][7] Additionally, compounds bearing this scaffold have demonstrated promising anti-proliferative effects against a range of cancer cell lines, suggesting a broader potential in oncology.[1][2][8]

This guide outlines a comprehensive strategy for the preliminary biological screening of a novel derivative, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. The proposed workflow is designed to efficiently assess its potential as an anticancer agent, with a particular focus on its activity as a kinase inhibitor. The screening cascade progresses from broad-based cellular assays to more specific target-oriented evaluations, culminating in an initial assessment of its drug-like properties. This tiered approach ensures that resources are focused on compounds with the most promising therapeutic potential.[9][10][11]

Phase 1: Foundational Cytotoxicity Screening

The initial step in evaluating any new compound for anticancer potential is to assess its general cytotoxicity against a panel of cancer cell lines.[12][13][14][15] This provides a broad indication of anti-proliferative activity and helps to prioritize compounds for further investigation.[16][17] A diverse panel of cell lines representing different cancer types is recommended to identify potential tissue-specific effects.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.[9]

1. Cell Culture and Plating:

  • Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells and seed them into 96-well microtiter plates at a predetermined optimal density. Allow cells to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound to create a range of concentrations for testing.
  • Treat the cells with the compound dilutions and include appropriate vehicle controls (DMSO alone). Incubate for a standard exposure time (e.g., 48 or 72 hours).

3. Cell Fixation and Staining:

  • After incubation, gently add cold trichloroacetic acid (TCA) to each well to fix the cells.
  • Wash the plates with water to remove the TCA and air dry.
  • Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid.

4. Measurement and Data Analysis:

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.
  • Solubilize the bound SRB dye with a 10 mM Tris base solution.
  • Measure the absorbance at 510 nm using a microplate reader.
  • Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity Profile
Cell LineCancer TypeIC50 (µM) of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol
A549LungExperimental Value
MCF-7BreastExperimental Value
HCT116ColonExperimental Value
Normal FibroblastsNon-cancerousExperimental Value

A higher IC50 value in normal fibroblasts compared to cancer cell lines would indicate a degree of selectivity.[2]

Phase 2: Target Engagement and Kinase Inhibition

Given the prevalence of kinase inhibition as a mechanism of action for pyrrolo[3,2-c]pyridine derivatives, the next logical step is to assess the ability of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol to engage with and inhibit specific kinases.[2] A target engagement assay provides direct evidence that the compound binds to its intended target within a cellular context.[7][18][19][20]

Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based assay that measures compound binding at a specific protein target in live cells.[18][19] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

1. Cell Preparation:

  • Transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
  • Plate the transfected cells in 96-well or 384-well plates and allow for expression of the fusion protein.

2. Assay Execution:

  • Add the NanoBRET™ tracer (a fluorescently labeled ATP-competitive probe) to the cells.
  • Add 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol at various concentrations. If the compound binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.
  • Add the Nano-Glo® substrate to initiate the luminescent reaction.

3. Data Acquisition and Analysis:

  • Measure both the donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
  • Calculate the BRET ratio (acceptor emission / donor emission).
  • Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the IC50 value for target engagement.
Proposed Kinase Target and Signaling Pathway

Based on the structural alerts of the pyrrolo[3,2-c]pyridine scaffold, a plausible initial target for screening is a member of the tyrosine kinase family, such as FMS kinase (CSF-1R), which has been shown to be inhibited by similar compounds.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FMS_Kinase FMS Kinase (CSF-1R) Signaling_Proteins Downstream Signaling Proteins (e.g., PI3K, MAPK) FMS_Kinase->Signaling_Proteins Phosphorylates Proliferation_Survival Cell Proliferation & Survival Signaling_Proteins->Proliferation_Survival Promotes CSF1_Ligand CSF-1 Ligand CSF1_Ligand->FMS_Kinase Activates Test_Compound 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol Test_Compound->FMS_Kinase Inhibits

Caption: Proposed mechanism of action via FMS kinase inhibition.

Phase 3: Preliminary ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial to identify potential liabilities that could hinder its development.[21][22][23][24][25] In vitro assays provide a cost-effective and high-throughput means of gathering this initial data.

Experimental Protocols: In Vitro ADME-Tox Assays

A standard panel of in vitro ADME-Tox assays should be performed:

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its rate of metabolism.[23] This provides an early indication of its potential half-life in vivo.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins. High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect.

  • CYP450 Inhibition: Assess the compound's potential to inhibit major cytochrome P450 enzymes. Inhibition of these enzymes can lead to drug-drug interactions.[24]

  • Hepatotoxicity: Evaluate the compound's toxicity to liver cells (e.g., HepG2) to identify potential for drug-induced liver injury.[21]

  • hERG Inhibition: Screen for inhibition of the hERG potassium channel, which can be an indicator of potential cardiotoxicity.

Data Presentation: ADME-Tox Summary
AssayParameterResult for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol
Metabolic StabilityHalf-life (t½) in liver microsomesExperimental Value (min)
Plasma Protein Binding% BoundExperimental Value
CYP450 InhibitionIC50 for major isoforms (e.g., 3A4, 2D6)Experimental Value (µM)
HepatotoxicityIC50 in HepG2 cellsExperimental Value (µM)
hERG InhibitionIC50Experimental Value (µM)

Workflow and Decision-Making Logic

The preliminary screening process follows a logical progression, with go/no-go decisions at each stage.

G cluster_0 Screening Cascade Start Start: 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol Cytotoxicity Phase 1: Cytotoxicity Screening (SRB Assay) Start->Cytotoxicity Decision1 Potent & Selective? Cytotoxicity->Decision1 Target_Engagement Phase 2: Target Engagement (NanoBRET Assay) Decision1->Target_Engagement Yes Stop Stop or Redesign Decision1->Stop No Decision2 On-Target Activity? Target_Engagement->Decision2 ADME_Tox Phase 3: Preliminary ADME-Tox Decision2->ADME_Tox Yes Decision2->Stop No Decision3 Favorable Profile? ADME_Tox->Decision3 Lead_Candidate Promising Lead Candidate (Proceed to further studies) Decision3->Lead_Candidate Yes Decision3->Stop No

Caption: Decision-making workflow for preliminary screening.

Conclusion

This technical guide provides a structured and scientifically rigorous framework for the preliminary screening of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. By systematically evaluating its cytotoxicity, target engagement, and initial ADME-Tox properties, researchers can make informed decisions about its potential as a lead compound for further drug development. The emphasis on a kinase-centric approach is grounded in the established biological activities of the pyrrolo[3,2-c]pyridine scaffold, increasing the probability of identifying a clear mechanism of action. This comprehensive initial assessment is a critical first step in the long and complex journey of bringing a new therapeutic agent from the laboratory to the clinic.

References

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • Enzo Life Sciences. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • Islam, M. R., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World.
  • Scott, J. D., & Pawson, T. (2009). Pharmacological approaches to understanding protein kinase signaling networks.
  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics.
  • BenchChem. (2025). A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin".
  • An, F., & Li, Z. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16317-16345.
  • Cell Guidance Systems. (2024, March 11). A beginners guide to ADME Tox.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
  • Cole-Parmer. (2024, August 5). The Steps of Assay Development and Screening in Early Drug Discovery.
  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Moravek. (n.d.). The Purpose of Preliminary Testing for New Drugs. Retrieved from [Link]

  • El-Adl, K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166.
  • Smith, A. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765-17776.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Jadhav, S. B., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1058-1064.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Hou, Z., et al. (2010). Therapeutic Targeting of a Novel 6-Substituted Pyrrolo [2,3-d]pyrimidine Thienoyl Antifolate to Human Solid Tumors Based on Selective Uptake by the Proton-Coupled Folate Transporter. Molecular Pharmacology, 78(4), 693-702.
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  • Sapa, J., et al. (2007). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 64(3), 239-248.
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Characterization of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol: A Technical Guide on a Novel Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the characterization of the novel heterocyclic compound, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. The pyrrolopyridine scaffold is a significant pharmacophore in modern drug discovery, with derivatives showing promise in a range of therapeutic areas, including oncology and neurology.[1][2] This document outlines a systematic approach to the synthesis and detailed analytical characterization of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, providing researchers and drug development professionals with a foundational understanding of this molecule. The methodologies described herein are designed to ensure scientific rigor and reproducibility, establishing a baseline for future investigations into the compound's potential applications.

Introduction and Significance

The fusion of a pyrrole ring with a pyridine ring gives rise to a class of compounds known as pyrrolopyridines, or azaindoles. These scaffolds are of considerable interest due to their structural resemblance to endogenous purines, allowing them to interact with a variety of biological targets. The specific isomer, 1H-pyrrolo[3,2-c]pyridine, has been explored for its potential as a kinase inhibitor and for other therapeutic applications.[1] The introduction of a methyl group at the 6-position and a hydroxyl group at the 4-position of this scaffold is anticipated to modulate its physicochemical and pharmacological properties.

This guide will detail a plausible synthetic route and a comprehensive analytical workflow for the definitive characterization of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, a compound for which detailed public data is not yet available. The presented protocols are based on established methodologies for related heterocyclic systems and are designed to provide a robust framework for its initial investigation.

Synthesis and Purification

A plausible synthetic strategy for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol would likely involve a multi-step sequence starting from a suitably substituted pyridine precursor. The choice of a multi-step synthesis is often necessary for complex heterocycles to control regioselectivity and introduce the desired functional groups in a controlled manner. A potential synthetic workflow is outlined below.

G A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B Oxidation (e.g., m-CPBA) C 2-Bromo-5-methyl-4-nitropyridine-1-oxide B->C Nitration (e.g., fuming HNO3/H2SO4) D Key Intermediate C->D Reaction with N,N-dimethylformamide dimethyl acetal E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Reductive Cyclization (e.g., Fe/Acetic Acid) F 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol E->F Hydroxylation (e.g., Nucleophilic Substitution)

Caption: Proposed synthetic workflow for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol.

Step-by-Step Synthetic Protocol (Hypothetical)

The following protocol is a proposed method and would require optimization.

  • Oxidation: 2-bromo-5-methylpyridine is oxidized to 2-bromo-5-methylpyridine-1-oxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane.

  • Nitration: The resulting pyridine-1-oxide is nitrated at the 4-position using a mixture of fuming nitric acid and sulfuric acid.

  • Intermediate Formation: The nitrated compound is then reacted with N,N-dimethylformamide dimethyl acetal to form a key intermediate.

  • Reductive Cyclization: This intermediate undergoes reductive cyclization in the presence of iron powder in acetic acid to form the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.

  • Hydroxylation: The final step involves the nucleophilic substitution of the bromine atom with a hydroxyl group to yield 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. This step may require heating in the presence of a strong base.

Purification

The crude product should be purified using column chromatography on silica gel. The choice of eluent would need to be determined empirically, likely starting with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the polarity gradually increased to elute the desired compound. Recrystallization from a suitable solvent system could be employed for further purification.

Analytical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as a singlet for the methyl group. The chemical shifts and coupling constants will provide information about the connectivity of the atoms. The proton on the pyrrole nitrogen may appear as a broad singlet.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Table 1: Predicted NMR Data for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Technique Expected Observations
¹H NMR Signals in the aromatic region (δ 6.5-8.5 ppm), a singlet for the methyl group (δ 2.0-2.5 ppm), and a broad singlet for the N-H proton.
¹³C NMR Signals for aromatic carbons (δ 100-160 ppm) and a signal for the methyl carbon (δ 15-25 ppm).
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition via high-resolution mass spectrometry (HRMS).

Expected m/z: The expected exact mass for the protonated molecule [M+H]⁺ would be calculated based on the molecular formula C₈H₈N₂O.

Infrared (IR) Spectroscopy

IR spectroscopy will provide information about the functional groups present in the molecule.

Expected Absorption Bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: A sharp or broad band around 3100-3500 cm⁻¹ for the pyrrole N-H.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹ for the methyl group.

  • C=C and C=N stretching: Bands in the 1400-1650 cm⁻¹ region.

Physical Properties

Basic physical properties such as melting point and solubility should be determined.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Solubility: The solubility in various organic solvents (e.g., DMSO, methanol, dichloromethane) and water should be assessed.

Potential Biological Activities and Future Directions

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown promising activity as inhibitors of tubulin polymerization, making them of interest in cancer research.[1][2] The introduction of the 4-ol and 6-methyl groups could influence the compound's interaction with biological targets. Future work should involve screening 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol in a panel of relevant biological assays to determine its bioactivity profile. Structure-activity relationship (SAR) studies could then be initiated to optimize its potency and selectivity.

Conclusion

This technical guide has proposed a comprehensive framework for the synthesis and characterization of the novel compound 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. While detailed experimental data for this specific molecule is not yet publicly available, the methodologies outlined here provide a solid foundation for its initial investigation. The systematic application of these analytical techniques will be crucial in confirming its structure and purity, which is a prerequisite for any further exploration of its chemical and biological properties.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Semantic Scholar. [Link]

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of the Pyrrolopyridine Scaffold

The pyrrole and its fused heterocyclic derivatives, such as the pyrrolopyridines, represent a privileged class of pharmacophores in modern medicinal chemistry.[1][2][3] Their versatile biological activities have led to their incorporation into a wide array of therapeutic agents. This guide focuses on a specific, yet promising, member of this family: 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. While direct studies on this exact molecule are nascent, a comprehensive analysis of its structural analogues provides a robust foundation for identifying and validating its potential therapeutic targets. This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to explore the therapeutic utility of this compound. We will delve into the most promising molecular targets, underpinned by evidence from closely related pyrrolo[3,2-c]pyridine derivatives, and provide actionable, field-proven experimental workflows for target validation.

The Pyrrolo[3,2-c]pyridine Core: A Foundation for Diverse Bioactivity

The 1H-pyrrolo[3,2-c]pyridine scaffold is a rigid bicyclic system that has attracted significant interest from medicinal chemists due to its diverse pharmacological potential, particularly in oncology.[4] Various derivatives of this core structure have demonstrated a range of biological effects, including anticancer, anti-inflammatory, analgesic, and antimicrobial activities.[5][6][7][8][9] The strategic placement of substituents on this scaffold allows for the fine-tuning of its interaction with specific biological targets, making it a fertile ground for the development of novel therapeutics.

Our focus, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, possesses a methyl group at the 6-position and a hydroxyl group at the 4-position. These functional groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and ability to form hydrogen bonds with target proteins. The exploration of its therapeutic potential, therefore, begins with an examination of the known targets of its close chemical relatives.

Primary Therapeutic Target I: Tubulin and Microtubule Dynamics

A significant body of research points to the disruption of microtubule dynamics as a key mechanism of action for several 1H-pyrrolo[3,2-c]pyridine derivatives, positioning tubulin as a high-priority therapeutic target.[10][11][12][13]

Mechanistic Rationale: The Colchicine-Binding Site

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for essential cellular processes such as mitosis, cell motility, and intracellular transport.[4][13] Agents that interfere with microtubule dynamics are potent anticancer drugs. Several 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as colchicine-binding site inhibitors (CBSIs).[4][10][12] By binding to this site on β-tubulin, these compounds inhibit tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[12][13]

The rigid structure of the 1H-pyrrolo[3,2-c]pyridine scaffold is thought to mimic the bioactive conformation of other known CBSIs, such as combretastatin A-4.[4][13] Molecular modeling studies of active derivatives suggest that the pyrrolopyridine core can establish crucial hydrogen bond interactions with residues within the colchicine-binding pocket, such as Thrα179 and Asnβ349.[13]

Experimental Workflow for Validating Tubulin Inhibition

The following is a step-by-step guide to experimentally validate if 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol acts as a tubulin polymerization inhibitor.

2.2.1. In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

  • Protocol:

    • Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in a suitable buffer (e.g., G-PEM buffer containing GTP).

    • In a 96-well plate, add varying concentrations of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol (typically from nanomolar to micromolar ranges). Include a positive control (e.g., colchicine or combretastatin A-4) and a negative control (vehicle, e.g., DMSO).

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

    • Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

2.2.2. Immunofluorescence Microscopy of Cellular Microtubules

  • Objective: To visualize the effect of the compound on the microtubule network in cancer cells.

  • Protocol:

    • Culture a suitable cancer cell line (e.g., HeLa, MCF-7) on glass coverslips.[11][12]

    • Treat the cells with varying concentrations of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol for a specified duration (e.g., 24 hours).

    • Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody against α-tubulin.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the microtubule network using a fluorescence microscope. Look for evidence of microtubule depolymerization and disruption of the normal filamentous network.

2.2.3. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if the compound induces cell cycle arrest at the G2/M phase, a hallmark of microtubule-targeting agents.

  • Protocol:

    • Treat cancer cells with the compound for a relevant time period (e.g., 24-48 hours).

    • Harvest the cells and fix them in cold ethanol.

    • Treat the cells with RNase A to degrade RNA.

    • Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase indicates mitotic arrest.

Data Presentation and Interpretation
Experiment Key Parameter Expected Outcome for a Tubulin Inhibitor
Tubulin Polymerization AssayIC50 ValueA potent inhibitor will have a low nanomolar to micromolar IC50 value.
ImmunofluorescenceMicrotubule MorphologyDisruption of the filamentous microtubule network, leading to diffuse cytoplasmic staining.
Cell Cycle AnalysisCell Population in G2/MA significant increase in the percentage of cells in the G2/M phase of the cell cycle.
Logical Workflow for Tubulin Target Validation

Tubulin_Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Mechanism Confirmation in_vitro_assay Tubulin Polymerization Assay immunofluorescence Immunofluorescence of Microtubules in_vitro_assay->immunofluorescence Direct Target Engagement cell_cycle Cell Cycle Analysis immunofluorescence->cell_cycle Cellular Phenotype apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis_assay Downstream Effect

Caption: Workflow for validating tubulin as a target.

Primary Therapeutic Target II: FMS Kinase (CSF-1R)

Another promising avenue for the therapeutic application of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is the inhibition of FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R).[1][5]

Mechanistic Rationale: Targeting Tumor-Associated Macrophages and Inflammatory Responses

FMS kinase is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes and macrophages.[5] Overexpression and activation of FMS kinase are implicated in various cancers (e.g., breast, ovarian, prostate) and inflammatory diseases (e.g., rheumatoid arthritis).[5] In the tumor microenvironment, FMS kinase signaling in tumor-associated macrophages (TAMs) promotes tumor growth, angiogenesis, and metastasis. Therefore, inhibiting FMS kinase is an attractive therapeutic strategy for both oncology and inflammatory conditions.

Several pyrrolo[3,2-c]pyridine derivatives have been identified as potent and selective inhibitors of FMS kinase, with some exhibiting IC50 values in the low nanomolar range.[5] These compounds have also demonstrated significant anti-proliferative activity against various cancer cell lines and have shown selectivity for cancer cells over normal fibroblasts.[5]

Experimental Workflow for Validating FMS Kinase Inhibition

3.2.1. In Vitro FMS Kinase Activity Assay

  • Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of FMS kinase.

  • Protocol:

    • Utilize a commercially available FMS kinase assay kit (e.g., based on fluorescence resonance energy transfer - FRET, or luminescence).

    • In a 96-well plate, incubate recombinant human FMS kinase with a specific substrate and ATP.

    • Add varying concentrations of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. Include a known FMS kinase inhibitor as a positive control (e.g., pexidartinib) and a vehicle control.

    • Measure the kinase activity according to the kit's instructions (e.g., by detecting the phosphorylated substrate).

    • Calculate the IC50 value for FMS kinase inhibition.

3.2.2. Cellular Phospho-FMS Kinase Assay (Western Blot or ELISA)

  • Objective: To assess the compound's ability to inhibit FMS kinase phosphorylation in a cellular context.

  • Protocol:

    • Use a cell line that expresses FMS kinase (e.g., bone marrow-derived macrophages or certain cancer cell lines).[5]

    • Starve the cells to reduce basal kinase activity.

    • Pre-treat the cells with different concentrations of the compound.

    • Stimulate the cells with the FMS kinase ligand, CSF-1 or IL-34.

    • Lyse the cells and determine the levels of phosphorylated FMS kinase (p-FMS) and total FMS kinase using either Western blotting with specific antibodies or a sandwich ELISA.

    • Quantify the reduction in p-FMS levels relative to total FMS kinase to determine the cellular potency of the inhibitor.

3.2.3. Macrophage Proliferation/Survival Assay

  • Objective: To evaluate the functional consequence of FMS kinase inhibition on its target cells.

  • Protocol:

    • Isolate and culture primary bone marrow-derived macrophages (BMDMs).

    • Culture the BMDMs in the presence of CSF-1 to promote proliferation and survival.

    • Treat the cells with a range of concentrations of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol.

    • After a few days, assess cell viability and proliferation using a suitable assay (e.g., MTT, CellTiter-Glo).

    • A potent FMS kinase inhibitor will reduce the proliferation and survival of BMDMs in a dose-dependent manner.

Data Presentation and Interpretation
Experiment Key Parameter Expected Outcome for an FMS Kinase Inhibitor
In Vitro Kinase AssayIC50 ValueA low nanomolar IC50 value indicates potent inhibition.
Cellular Phospho-FMS AssayReduction in p-FMSDose-dependent decrease in the ratio of p-FMS to total FMS.
Macrophage Proliferation AssayIC50 ValueInhibition of CSF-1-dependent macrophage proliferation with a low IC50 value.
Signaling Pathway Diagram for FMS Kinase Inhibition

FMS_Kinase_Pathway CSF1 CSF-1 / IL-34 FMS FMS Kinase (CSF-1R) CSF1->FMS Binds to Dimerization Receptor Dimerization & Autophosphorylation FMS->Dimerization Induces Compound 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol Compound->Dimerization Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Activates Cellular_Response Macrophage Proliferation, Survival, Differentiation Downstream->Cellular_Response Promotes

Caption: FMS kinase signaling and point of inhibition.

Other Potential Therapeutic Targets and Future Directions

The broad bioactivity of the larger pyrrolopyridine family suggests that 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol may interact with other therapeutic targets.[6][9] These could include other kinases, enzymes involved in metabolic pathways, or receptors in the central nervous system. A comprehensive target identification strategy could involve:

  • Kinase Profiling: Screening the compound against a large panel of kinases to identify other potential targets and assess its selectivity.

  • Phenotypic Screening: Evaluating the compound in a variety of disease-relevant cellular models (e.g., inflammation, neurodegeneration, metabolic disorders) to uncover novel activities.

  • Computational Modeling and Docking: Using the structure of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol to perform in silico docking studies against a library of known protein targets.

Conclusion

Based on the robust evidence from its structural analogues, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol presents a compelling starting point for the development of novel therapeutics. The most promising and well-supported therapeutic targets are tubulin and FMS kinase , with potential applications primarily in oncology and inflammatory diseases . The experimental workflows detailed in this guide provide a clear and logical path for the validation of these targets. As with any drug discovery program, a thorough investigation of the compound's selectivity, pharmacokinetic properties, and in vivo efficacy will be crucial next steps in realizing its full therapeutic potential.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link][4][10][12][13]

  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(4), 1237-1246. [Link][5]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. [Link][11]

  • Conti, P., Di Francesco, E., Gessaroli, M., & Taliani, S. (2020). Bioactive pyrrole-based compounds with target selectivity. Molecules, 25(11), 2679. [Link][1]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link][12]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link][6][9]

  • Sladowska, H., Sabiniarz, A., Sapa, J., & Filipek, B. (2009). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Poloniae Pharmaceutica, 66(1), 57-63. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link][7]

  • Orynbassar, A., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds. [Link][2]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link][13]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link][14]

  • Wojcicka, A., Becan, L., Junka, A., Brtoszewicz, M., Secewicz, A., Trynda, J., & Wietrzyk, J. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 74(2), 435-443. [Link][8]

  • Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link][3]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link][9]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link][4]

Sources

Methodological & Application

Topic: Development and Validation of Biochemical Assays for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of biological targets, notably protein kinases.[1][2] This application note provides a comprehensive, technically detailed guide for the development and validation of a biochemical assay cascade to characterize the biological activity of a specific derivative, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. We present a strategic workflow, from initial high-throughput screening (HTS) to determine a potential mechanism of action (MoA), grounded in the hypothesis that the compound is a protein kinase inhibitor. This guide explains the causal logic behind technology selection, provides detailed, step-by-step protocols for robust and reproducible assays, and includes guidelines for data interpretation, quality control, and troubleshooting.

Introduction: The Scientific Rationale

The discovery of small molecule inhibitors is a cornerstone of modern drug development.[3] The pyrrolo[3,2-c]pyridine core is of significant interest due to its presence in compounds with demonstrated anticancer and anti-inflammatory properties.[1][4][5] Specifically, derivatives of this scaffold have been identified as potent inhibitors of targets such as FMS kinase and tubulin.[1][2][4][6] Given this precedent, a logical first step in characterizing a novel analog like 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol (hereafter referred to as "PYC-6M") is to investigate its potential as a protein kinase inhibitor.

This document outlines a systematic, multi-tiered assay development strategy. The process is designed to be rigorous and self-validating, ensuring that the data generated is reliable and can confidently guide further drug discovery efforts.[7][8] We will proceed from a broad primary screen to identify activity, to secondary assays for potency determination, and finally to tertiary assays to elucidate the mechanism of action.

The Kinase Inhibitor Assay Development Workflow

A successful assay cascade efficiently funnels a large number of initial questions into a refined, high-confidence understanding of a compound's activity. The workflow is designed to maximize information while conserving resources, beginning with a sensitive, high-throughput primary assay and progressing to more complex, lower-throughput mechanistic studies for confirmed "hits."

Assay_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Lead Characterization cluster_2 Phase 3: Mechanism of Action Primary_Screen Primary Screen (e.g., TR-FRET @ 10 µM) Hit_Confirmation Hit Confirmation (Re-test from solid) Primary_Screen->Hit_Confirmation IC50 Potency Determination (10-point IC50 Curve) Hit_Confirmation->IC50 Selectivity Selectivity Profiling (Kinase Panel Screen) IC50->Selectivity MOA MoA Studies (ATP Competition Assay) Selectivity->MOA

Caption: High-level workflow for kinase inhibitor characterization.

Phase 1: Primary Assay for High-Throughput Screening (HTS)

The objective of the primary screen is to efficiently test PYC-6M against a chosen kinase to determine if it exhibits inhibitory activity at a single, relatively high concentration.

Technology Selection: Why TR-FRET?

Several technologies are suitable for HTS of kinase activity, including Fluorescence Polarization (FP)[9][10], AlphaScreen®[11][12], and luminescence-based ATP depletion assays.[13] For this protocol, we select Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for its numerous advantages in a screening environment:

  • Homogeneous Format: No wash steps are required, simplifying automation and reducing variability.[14]

  • High Sensitivity: The time-resolved aspect of the measurement minimizes background fluorescence from plates, reagents, and test compounds.[15]

  • Robustness: TR-FRET assays are less prone to interference from colored or fluorescent compounds compared to standard FRET or FP.[14]

The principle relies on the proximity-dependent transfer of energy from a long-lifetime terbium (Tb) or europium (Eu) donor fluorophore to a fluorescent acceptor. In a kinase assay, a biotinylated substrate peptide is phosphorylated by the kinase. A Tb-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor fluorophore are then added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[15][16]

TR_FRET_Principle cluster_0 Donor and Acceptor are Distant cluster_1 Donor and Acceptor in Proximity Kinase_inactive Kinase Substrate Biotin-Substrate Kinase_inactive->Substrate No Phos. SA_acceptor_no SA-Acceptor Substrate->SA_acceptor_no Binds ATP_no ATP Ab_donor_no Tb-Anti-Phospho Ab (Donor) Kinase_active Kinase pSubstrate Biotin-pSubstrate Kinase_active->pSubstrate P Ab_donor_yes Tb-Anti-Phospho Ab (Donor) pSubstrate->Ab_donor_yes Binds SA_acceptor_yes SA-Acceptor pSubstrate->SA_acceptor_yes Binds ATP_yes ATP Ab_donor_yes->SA_acceptor_yes FRET Signal

Caption: Principle of a TR-FRET kinase assay.

Protocol: TR-FRET Primary Screen for PYC-6M

This protocol is designed to screen PYC-6M at a final concentration of 10 µM against a representative tyrosine kinase (e.g., FMS).

Materials:

  • Kinase: Recombinant human FMS kinase.

  • Substrate: Biotinylated poly(E,Y) 4:1 peptide.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • ATP: Adenosine 5'-triphosphate, 10 mM stock in H₂O.

  • Test Compound: PYC-6M, 10 mM stock in 100% DMSO.

  • Positive Control: Known FMS inhibitor (e.g., Pexidartinib), 10 mM stock in 100% DMSO.

  • Detection Reagents: LanthaScreen™ Tb-anti-pTyr antibody and Fluorescein-Streptavidin (or similar TR-FRET pair).

  • Stop/Detection Buffer: 20 mM EDTA in Assay Buffer.

  • Plates: Low-volume 384-well white plates.

  • Plate Reader: TR-FRET capable reader (e.g., PHERAstar, EnVision).

Procedure:

  • Compound Plating:

    • Prepare intermediate dilutions of PYC-6M, positive control, and DMSO (vehicle control) in Assay Buffer.

    • Using an acoustic dispenser or multichannel pipette, transfer 50 nL of the appropriate compound/control solution to the 384-well assay plates. This results in a final assay concentration of 10 µM for the test compound and control, with a final DMSO concentration of 0.5%.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate mix in Assay Buffer. For a 10 µL final volume, this would be 5 µL containing the final desired concentrations of FMS kinase and biotinylated substrate.

    • Add 5 µL of the 2X Kinase/Substrate mix to each well of the assay plate.

    • Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at or near the Kₘ value for ATP for the specific kinase.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Prepare a 2X Detection Mix containing the Tb-antibody and Fluorescein-Streptavidin in Stop/Detection Buffer.

    • Add 10 µL of the 2X Detection Mix to each well. The EDTA in the buffer will chelate Mg²⁺ and stop the kinase reaction.

    • Seal the plate, centrifuge, and incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader. Set the excitation wavelength to 340 nm and read emission at two wavelengths: 495 nm (donor) and 520 nm (acceptor).

    • Calculate the TR-FRET ratio (Emission 520 nm / Emission 495 nm) * 10,000.

    • Calculate the percent inhibition relative to controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_High_Control) / (Signal_Low_Control - Signal_High_Control))

      • Low Control: DMSO only (0% inhibition).

      • High Control: Pexidartinib (100% inhibition).

Phase 2: Potency and Selectivity

If PYC-6M shows significant inhibition (>50%) in the primary screen, the next steps are to confirm the activity and quantify its potency (IC₅₀) and target selectivity.

Protocol: IC₅₀ Determination

The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%. This is determined by generating a dose-response curve.

Procedure:

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of PYC-6M in 100% DMSO. A typical starting concentration would be 10 mM, yielding a top final assay concentration of 50 µM.

  • Compound Plating: Plate the serial dilution series onto a 384-well plate.

  • Assay Performance: Execute the TR-FRET kinase assay as described in section 3.2.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Table 1: Sample IC₅₀ Data Presentation

Compound Target Kinase IC₅₀ (nM) Hill Slope
PYC-6M FMS 155 1.1 0.992

| Pexidartinib | FMS | 25 | 1.0 | 0.998 |

Selectivity Profiling

A good drug candidate should be selective for its intended target to minimize off-target effects.[17][18] Selectivity is assessed by screening the compound against a broad panel of other kinases. This can be done using the same assay format (if available for other kinases) or through specialized service providers.

Sources

Application Notes & Experimental Protocols for the Characterization of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol as a Putative c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds, particularly in the domain of oncology.[1][2] Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for designing potent and selective enzyme inhibitors.[3] A significant number of derivatives from this class have been investigated as inhibitors of protein kinases, which are critical regulators of cellular processes whose dysregulation is a hallmark of cancer.[4][5]

Among the most compelling targets in cancer therapy is the c-Met receptor tyrosine kinase. When activated by its ligand, Hepatocyte Growth Factor (HGF), c-Met triggers a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation, survival, migration, and invasion.[6][7] Aberrant c-Met activation is implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[6][8]

This guide provides a comprehensive, field-proven workflow for researchers to characterize the biological activity of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol , a novel compound of interest. The protocols outlined below are designed to systematically evaluate its potential as a c-Met kinase inhibitor, from initial cellular effects to direct target engagement and in vivo efficacy.

Section 1: Initial Compound Handling and Preparation

Scientific rigor begins with accurate and consistent compound preparation. The physicochemical properties of a small molecule inhibitor dictate its behavior in aqueous assay buffers and cell culture media.

Protocol 1.1: Stock Solution Preparation and Storage

  • Causality: The accuracy of all subsequent biological data is contingent on the precise concentration of the stock solution. Dimethyl sulfoxide (DMSO) is the standard solvent for most small molecule inhibitors due to its high solubilizing capacity. However, high concentrations of DMSO can be toxic to cells, necessitating careful dilution.

  • Procedure:

    • Accurately weigh 1-5 mg of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol using an analytical balance.

    • Dissolve the compound in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation.[9]

    • Store aliquots at -20°C or -80°C, protected from light.

    • Critical Control: Before extensive use, assess the solubility and stability of the compound in your specific cell culture medium. Prepare a working concentration (e.g., 10 µM) in the medium and incubate for the longest duration of your planned experiment (e.g., 72 hours). Visually inspect for precipitation and, if possible, use HPLC-MS to confirm the compound's integrity.[10]

Section 2: In Vitro Assessment of Anti-Proliferative Activity

The first step in characterizing a potential anti-cancer agent is to determine its effect on the viability and proliferation of cancer cells. A dose-response study is essential to quantify the compound's potency, typically represented by its half-maximal inhibitory concentration (IC50).

Protocol 2.1: Cell Viability Assay using Luminescence (CellTiter-Glo®)

  • Causality: This assay quantifies ATP levels, which serve as a direct indicator of metabolically active, viable cells.[11] A decrease in luminescence upon treatment with the compound suggests either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.[12][13] We recommend using cell lines with known c-Met activation status (e.g., GTL-16 or EBC-1, which have MET amplification) and control cell lines with low c-Met expression to assess selectivity.[7][14]

  • Step-by-Step Methodology:

    • Cell Seeding: In a 96-well, opaque-walled plate suitable for luminescence readings, seed cancer cells at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

    • Compound Treatment: Prepare a 2X serial dilution of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol in complete growth medium from your stock solution. A typical concentration range would be 0.01 nM to 100 µM.[13]

    • Aspirate the old medium from the cells and add 100 µL of the medium containing the diluted compound to the respective wells.

    • Essential Controls:

      • Vehicle Control: Treat cells with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.1%) to account for any solvent-induced effects.[9]

      • No-Treatment Control: Cells treated with medium only.

      • Positive Control: A known c-Met inhibitor (e.g., Crizotinib or Cabozantinib) should be run in parallel to validate the assay.[7][8]

    • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

    • Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability against the log of the inhibitor concentration. Fit a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

Cell Linec-Met StatusIC50 of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol (nM)
GTL-16Amplified50
EBC-1Amplified85
A549Wild-Type>10,000
MCF-7Wild-Type>10,000

Section 3: Mechanistic Validation of c-Met Pathway Inhibition

A key step in kinase inhibitor development is to confirm that the compound engages its intended target and modulates the downstream signaling pathway.[13] Western blotting for phosphorylated proteins is the gold-standard technique for this purpose.[15][16]

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates cMet->cMet Gab1 Gab1 cMet->Gab1 Phosphorylates Compound 6-methyl-1H-pyrrolo [3,2-c]pyridin-4-ol Compound->cMet Inhibits (ATP-competitive) PI3K PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Proliferation, Survival, Invasion pAkt->Proliferation Gab1->PI3K Ras Ras Gab1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation

Caption: A logical workflow for the preclinical evaluation of a kinase inhibitor.

References

  • Benchchem. Application Notes and Protocols for Western Blot Analysis of Protein Phosphorylation.
  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting.
  • Abcam. Western blot for phosphorylated proteins.
  • Benchchem. Application Notes and Protocols for Cell Viability Assays with Compound Z.
  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
  • Benchchem. Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • Bio-Rad. 10 Tips for Western Blot Detection of Phosphorylation Events.
  • Benchchem. Application Notes and Protocols for Kinase Inhibitor Development.
  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual.
  • Christensen, J. G., et al. (2003). A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo. PubMed.
  • Morse, D., et al. (2009). Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET. PubMed Central.
  • AACR. (2007). In vitro and in vivo anti-tumor activities of a novel c-Met kinase inhibitor. AACR Journals.
  • ResearchGate. (2025). In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells.
  • Springer Protocols. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (2009). Preclinical efficacy of the c-Met inhibitor CE-355621 in a U87 MG mouse xenograft model evaluated by 18F-FDG small-animal PET.
  • Benchchem. Application Notes and Protocols for Small Molecule Inhibitor Assay Development and Validation: A Guideline for Researchers.
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes.
  • Thermo Fisher Scientific. Cell Viability Assay Protocols.
  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Taylor & Francis Online. (2022). Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer.
  • NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • PubMed. (2013). Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases.
  • PubMed Central. (2020). Safety and Tolerability of c-MET Inhibitors in Cancer.
  • JUIT. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances.
  • PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel).
  • PubMed Central. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies.

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"6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol in kinase inhibitor screening"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Screening of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol Derivatives for Kinase Inhibitory Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrrolo[3,2-c]pyridine Scaffold in Kinase Inhibitor Discovery

The protein kinase family represents one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate kinase activity is a central goal for pharmaceutical research. Within this landscape, heterocyclic scaffolds serve as the foundation for a vast number of approved and investigational drugs.

The 1H-pyrrolo[3,2-c]pyridine core is a "privileged scaffold," a molecular framework that is recognized by and capable of binding to multiple biological targets. Its rigid structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal starting point for developing potent and selective kinase inhibitors. Molecules incorporating this core have been investigated as inhibitors of various kinases, including Janus kinases (JAKs), which are pivotal in cytokine signaling pathways that regulate immune responses and cell growth.

This document provides a comprehensive guide for the screening and characterization of novel compounds derived from the 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol fragment. We will use the inhibition of the JAK-STAT pathway as an exemplary case study, outlining detailed protocols for biochemical and cell-based assays, data analysis, and selectivity profiling. The methodologies described herein are designed to be robust and adaptable for screening similar compounds against a range of kinase targets.

Part 1: Primary Biochemical Screening - Measuring Direct Enzyme Inhibition

The initial step in any screening campaign is to determine if a compound can directly inhibit the catalytic activity of the target kinase in a purified, cell-free system. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose. It measures the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity. A lower ADP level in the presence of a test compound indicates inhibition.

Rationale for Method Selection

The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to ATP interference, making it suitable for screening large compound libraries. The assay's luminescent output minimizes interference from fluorescent compounds. The protocol specifies an ATP concentration approximately equal to the Michaelis-Menten constant (Km) for the specific kinase (e.g., JAK2). This ensures a competitive binding environment where the assay is sensitive enough to detect inhibitors without being overwhelmed by high concentrations of the natural substrate, ATP.

Experimental Workflow: Primary Biochemical Screen

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep1 Prepare Assay Buffer (HEPES, MgCl2, DTT, BSA) prep2 Prepare Kinase Solution (e.g., JAK2 Enzyme) prep1->prep2 prep3 Prepare Substrate/ATP Mix (e.g., Peptide Substrate + ATP at Km) prep2->prep3 prep4 Serially Dilute Test Compound (e.g., 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol derivative) prep3->prep4 react1 Dispense Compound to 384-well plate prep4->react1 react2 Add Kinase Solution react1->react2 react3 Incubate (Pre-incubation) react2->react3 react4 Initiate Reaction by adding Substrate/ATP Mix react3->react4 react5 Incubate at RT (e.g., 60 min) react4->react5 detect1 Add ADP-Glo™ Reagent (Terminates reaction, depletes unused ATP) react5->detect1 detect2 Incubate (e.g., 40 min) detect1->detect2 detect3 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) detect2->detect3 detect4 Incubate (e.g., 30 min) detect3->detect4 detect5 Read Luminescence (Plate Reader) detect4->detect5 end end detect5->end Data Analysis (IC50 Calculation)

Caption: Workflow for a primary biochemical kinase assay using ADP-Glo™.

Protocol: Primary IC50 Determination for JAK2
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., a derivative of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol) in 100% DMSO.

    • Perform an 11-point serial dilution (1:3) in DMSO to create a concentration gradient for IC50 determination.

  • Assay Plate Setup (384-well, low volume):

    • Add 25 nL of each compound dilution to the appropriate wells. Include wells with DMSO only (100% activity control) and a known potent inhibitor (e.g., Ruxolitinib) as a positive control.

  • Kinase Reaction:

    • Prepare a 2X kinase solution containing recombinant JAK2 enzyme in kinase assay buffer.

    • Add 2.5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.

    • Prepare a 2X substrate solution containing a suitable peptide substrate (e.g., UBE2L3 peptide) and ATP at the Km concentration for JAK2.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate solution to each well. The final reaction volume is 5 µL.

  • Reaction Incubation:

    • Mix the plate on a shaker for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (as per Promega ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader (e.g., EnVision® Multilabel Reader).

Data Analysis: IC50 Curve

The raw luminescence data is converted to percent inhibition relative to the DMSO controls. A non-linear regression analysis (log(inhibitor) vs. response -- variable slope) is then used to fit the dose-response curve and calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

ParameterHypothetical Value (Compound X)
Target Kinase JAK2
IC50 85 nM
Hill Slope -1.1
0.992

Part 2: Cell-Based Secondary Screening - Confirming On-Target Activity

A positive result in a biochemical assay must be validated in a cellular context. This step confirms that the compound can permeate the cell membrane, engage the target kinase in its native environment, and inhibit its downstream signaling. For JAK2, a key downstream event is the phosphorylation of the STAT3 protein.

Rationale for Method Selection

We will use an assay that measures the phosphorylation of STAT3 at tyrosine 705 (pSTAT3 Y705) in a cytokine-stimulated cell line (e.g., TF-1 cells, which are dependent on GM-CSF for proliferation). This provides a direct, physiologically relevant readout of JAK2 activity within the cell. High-throughput methods like HTRF® (Homogeneous Time-Resolved Fluorescence) or AlphaLISA® are ideal for this, as they are no-wash immunoassays in a plate-based format.

Signaling Pathway: The Canonical JAK-STAT Pathway

cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK (Janus Kinase) receptor->jak 2. Receptor Dimerization & JAK Activation cytokine Cytokine (e.g., IL-6, EPO) cytokine->receptor 1. Binding stat STAT (Signal Transducer and Activator of Transcription) jak->stat 3. STAT Recruitment & Phosphorylation pstat pSTAT (Phosphorylated) dimer pSTAT Dimer pstat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation gene Target Gene Transcription (Proliferation, Inflammation) nucleus->gene 6. DNA Binding inhibitor 6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol Derivative inhibitor->jak Inhibition

Caption: The canonical JAK-STAT signaling pathway and point of inhibition.

Protocol: Cellular pSTAT3 (Y705) HTRF® Assay
  • Cell Culture and Plating:

    • Culture TF-1 cells according to supplier recommendations.

    • Starve the cells of serum and cytokines for 4-6 hours to reduce basal signaling.

    • Plate the starved cells into a 384-well assay plate at a density of 20,000 cells/well.

  • Compound Treatment:

    • Add serially diluted test compound to the wells. Incubate for 1 hour at 37°C.

  • Cytokine Stimulation:

    • Stimulate the cells by adding a pre-determined concentration (e.g., EC80) of a relevant cytokine, such as human GM-CSF, to all wells except the negative controls.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection (as per Cisbio HTRF® Protocol):

    • Add the HTRF® lysis buffer containing the two detection antibodies:

      • An anti-STAT3 antibody labeled with a donor fluorophore (e.g., Terbium cryptate).

      • An anti-pSTAT3 (Y705) antibody labeled with an acceptor fluorophore (e.g., d2).

    • Seal the plate and incubate for 4 hours at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF® ratio (Acceptor Signal / Donor Signal) and normalize the data to stimulated (0% inhibition) and unstimulated (100% inhibition) controls to determine the cellular IC50.

Part 3: Selectivity Profiling - Assessing Off-Target Effects

A critical step in drug development is ensuring that an inhibitor is selective for its intended target. Non-selective kinase inhibitors can lead to off-target toxicities. Selectivity is typically assessed by screening the compound against a panel of related and unrelated kinases.

Workflow: Kinase Selectivity Profiling

start Potent 'Hit' Compound (e.g., from Primary Screen) select_panel Select Kinase Panel (e.g., KinomeScan®, Eurofins Panel) start->select_panel concentration Choose Screening Concentration (e.g., 1 µM) select_panel->concentration run_assay Perform Biochemical Assays (Single concentration % inhibition) concentration->run_assay analyze Analyze Data (Calculate % Inhibition vs. each kinase) run_assay->analyze heatmap Generate Selectivity Profile (e.g., Heatmap or Kinome Tree) analyze->heatmap follow_up Follow-up IC50 Determination for significant off-target hits heatmap->follow_up end Determine Selectivity Score follow_up->end

Caption: Workflow for assessing kinase inhibitor selectivity.

Interpreting Selectivity Data

The results are often presented as percent inhibition at a fixed concentration (e.g., 1 µM). A highly selective compound will show strong inhibition of the primary target (e.g., >90% for JAK2) and minimal inhibition of other kinases (<50%).

Kinase TargetHypothetical % Inhibition @ 1 µM
JAK2 (Primary Target) 98%
JAK185%
JAK375%
TYK260%
SRC15%
LCK10%
EGFR<5%
CDK2<5%

This hypothetical data suggests the compound is a potent pan-JAK inhibitor with good selectivity over other tested kinase families like SRC and EGFR. Further dose-response experiments would be required for the other JAK family members to confirm their IC50 values.

Conclusion

The 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol scaffold represents a promising starting point for the development of novel kinase inhibitors. By employing a systematic screening cascade—beginning with a sensitive biochemical assay, followed by a physiologically relevant cell-based assay, and culminating in comprehensive selectivity profiling—researchers can effectively identify and characterize potent and selective drug candidates. The protocols and workflows detailed in this guide provide a robust framework for advancing compounds of this class from initial hit to lead candidate.

References

  • Title: Pyrrolopyridine and pyrazolopyrimidine inhibitors of Janus kinases (JAK).
  • Title: Privileged Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: HTRF in Drug Discovery and Development. Source: Cisbio Bioassays URL: [Link]

Application Notes and Protocols for Cell-Based Assays of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Derivatives of this structure have shown a remarkable breadth of activity, including potent inhibition of key cellular signaling pathways implicated in cancer and inflammatory diseases.[2] Notably, various substituted pyrrolo[3,2-c]pyridines have been identified as potent kinase inhibitors and microtubule-targeting agents, highlighting their potential as therapeutic candidates.[2][3][4]

This document provides a comprehensive guide to the cellular characterization of a novel derivative, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. Given the established activities of analogous compounds, we will focus on a suite of cell-based assays designed to elucidate its potential as an anti-cancer agent, likely acting through kinase inhibition or disruption of microtubule dynamics. These protocols are designed for researchers in drug discovery and development to robustly assess the compound's cellular potency, mechanism of action, and therapeutic promise.

Hypothesized Mechanism of Action

Based on the current literature for the pyrrolo[3,2-c]pyridine class, we can hypothesize two primary mechanisms of action for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol:

  • Kinase Inhibition: Many compounds with this core structure function as potent inhibitors of protein kinases.[5] For instance, certain derivatives have demonstrated high selectivity and potency against FMS kinase (CSF-1R), a key driver in various cancers and inflammatory conditions.[2] Inhibition of such kinases in a cellular context would be expected to reduce phosphorylation of downstream substrates, leading to decreased cell proliferation and survival.[6]

  • Microtubule Disruption: Another established mechanism for this class of compounds is the inhibition of tubulin polymerization, similar to colchicine.[3][4] By binding to tubulin, these agents disrupt the dynamic instability of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[3]

The following application protocols are designed to systematically investigate these hypotheses.

I. Assessment of Cellular Viability and Cytotoxicity

A foundational step in characterizing any potential therapeutic agent is to determine its effect on cell proliferation and viability. This allows for the determination of key potency metrics such as the half-maximal inhibitory concentration (IC50).

Protocol 1: Cell Viability Assessment using a Resazurin-Based Assay

This protocol outlines a robust and sensitive method to measure cell viability by quantifying the metabolic activity of living cells. Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin by mitochondrial reductases in viable cells.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, SGC-7901, MCF-7, as these have been used for similar compounds)[3][4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol (dissolved in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol in complete medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 8-10 dilutions.

    • Include a vehicle control (DMSO at the same final concentration as the compound) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Resazurin Addition and Measurement:

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader.

Data Analysis:

  • Subtract the average fluorescence of the no-cell control wells from all other wells.

  • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot the % Viability against the log-transformed compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
Cell Line The specific cancer cell line used in the assay.
Seeding Density The number of cells seeded per well.
Treatment Duration The length of time cells are exposed to the compound (e.g., 48h, 72h).
IC50 (µM) The concentration of the compound that inhibits cell viability by 50%.

II. Target Engagement: Cellular Kinase Inhibition

To investigate the hypothesis that 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol acts as a kinase inhibitor, a direct measure of kinase activity within a cellular context is required.[7] Cell-based kinase assays are advantageous as they account for factors like cell permeability and off-target effects.[6]

Protocol 2: In-Cell Western Assay for Substrate Phosphorylation

This protocol quantifies the phosphorylation of a specific kinase substrate within cells, providing a direct readout of the kinase's activity. This method is adaptable to a 96-well format for higher throughput.[7]

Workflow Visualization:

G cluster_0 Cell Culture & Treatment cluster_1 Immunostaining cluster_2 Detection & Analysis seed Seed cells in 96-well plate treat Treat with compound (Dose-response) seed->treat stim Stimulate with Ligand (if required) treat->stim fix Fix & Permeabilize Cells stim->fix block Block non-specific -binding fix->block p_ab Incubate with Primary Ab (anti-phospho-substrate) block->p_ab s_ab Incubate with Secondary Ab (IR-dye conjugated) p_ab->s_ab scan Scan plate on Infrared Imager s_ab->scan norm Normalize to Total Protein scan->norm ic50 Calculate IC50 norm->ic50

Caption: Workflow for In-Cell Western Assay.

Materials:

  • Cell line expressing the target kinase (e.g., bone marrow-derived macrophages for FMS kinase)[2]

  • 96-well plates

  • 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

  • Kinase-activating ligand (if necessary, e.g., CSF-1 for FMS kinase)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

  • Primary antibody against the phosphorylated substrate

  • Primary antibody for normalization (e.g., anti-GAPDH or total protein stain)

  • IR-dye conjugated secondary antibodies (e.g., IRDye 800CW and 680RD)

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Starve cells in serum-free medium for 4-6 hours if the pathway is sensitive to serum.

    • Pre-treat with a dose-response of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol for 1-2 hours.

  • Kinase Activation:

    • Stimulate the kinase by adding the appropriate ligand for a pre-determined time (e.g., 15-30 minutes).

    • Immediately after stimulation, fix the cells by adding fixing solution for 20 minutes at room temperature.

  • Immunostaining:

    • Wash the wells three times with PBS.

    • Permeabilize the cells for 15 minutes.

    • Wash three times with PBS containing 0.1% Tween-20.

    • Block for 90 minutes at room temperature.

    • Incubate with the primary antibody cocktail (anti-phospho-protein and anti-normalization protein) overnight at 4°C.

    • Wash three times.

    • Incubate with the secondary antibody cocktail (different IR dyes for each primary) for 1 hour at room temperature, protected from light.

    • Wash three times.

  • Imaging and Analysis:

    • Remove the final wash and allow the plate to dry.

    • Scan the plate using an infrared imaging system.

    • Quantify the intensity in both channels for each well.

    • Calculate the ratio of the phospho-protein signal to the normalization protein signal.

    • Plot the normalized signal against the compound concentration to determine the IC50.

III. Elucidating Mechanism: Cell Cycle and Apoptosis Analysis

If the compound induces cytotoxicity, it is crucial to determine the underlying mechanism. Cell cycle analysis can reveal a block at a specific phase (e.g., G2/M), which is characteristic of microtubule inhibitors.[3] Apoptosis assays can then confirm if the cell death is programmed.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Procedure:

  • Treatment: Seed cells in 6-well plates and treat with 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol at concentrations around its IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Harvesting: Collect both adherent and floating cells.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

Expected Outcome: A microtubule-targeting agent would show a significant increase in the percentage of cells in the G2/M phase of the cell cycle.[4]

Protocol 4: Apoptosis Detection using Annexin V/PI Staining

Workflow Visualization:

G cluster_0 Cell Populations start Treat cells with compound harvest Harvest cells start->harvest wash Wash with Binding Buffer harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze by Flow Cytometry stain->analyze live Live (Annexin V-, PI-) analyze->live early Early Apoptosis (Annexin V+, PI-) analyze->early late Late Apoptosis (Annexin V+, PI+) analyze->late necrotic Necrotic (Annexin V-, PI+) analyze->necrotic

Caption: Apoptosis detection workflow.

Procedure:

  • Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Analysis: Analyze immediately by flow cytometry.

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Expected Outcome: A compound that induces apoptosis will show a dose-dependent increase in the percentage of Annexin V-positive cells.[3]

Summary of Quantitative Data

The following table should be used to summarize the results from the described assays, allowing for a clear comparison of the compound's effects across different cell lines and endpoints.

Cell LineAssayEndpointIC50 / Result
e.g., MCF-7Cell ViabilityProliferation0.21 µM[3]
e.g., HeLaCell ViabilityProliferation0.12 µM[3]
e.g., BMDMKinase ActivityFMS PhosphorylationTo be determined
e.g., HeLaCell Cycle% G2/M ArrestDose-dependent increase[3]
e.g., HeLaApoptosis% Annexin V+Dose-dependent increase[3]

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. By systematically evaluating its impact on cell viability, specific kinase activity, cell cycle progression, and apoptosis, researchers can build a comprehensive profile of the compound's cellular mechanism of action. The insights gained from these assays are critical for guiding further preclinical development and establishing the therapeutic potential of this promising molecular scaffold.

References

  • Profacgen. Cell-based Kinase Assays. Available at: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • PubMed. (2007). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • PubMed. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Medicinal Chemistry Research. Available at: [Link]

  • PubMed. (1983). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). Journal of Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available at: [Link]

  • MDPI. (2022). Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. Antibiotics. Available at: [Link]

  • National Center for Biotechnology Information. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

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Probing the Gatekeeper of Myeloid Lineage: A Guide to Using a Selective 6-Aryl-1H-pyrrolo[3,2-c]pyridine-based FMS Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Selective FMS Kinase Chemical Probe

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, stands as a pivotal regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and their progenitors.[1][2][3] Encoded by the c-FMS proto-oncogene, this Class III receptor tyrosine kinase is activated by its ligands, CSF-1 (M-CSF) and IL-34.[2] Upon ligand binding, FMS dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that are crucial for both homeostatic functions and pathological processes.[1][4] Dysregulation of the FMS signaling axis is implicated in a variety of diseases, most notably in cancer, where tumor-associated macrophages (TAMs) often create an immunosuppressive microenvironment that fosters tumor growth and metastasis, and in inflammatory disorders like rheumatoid arthritis.[4][5]

Given its significant role in disease, FMS kinase has emerged as a compelling therapeutic target. The development of small molecule inhibitors that can selectively modulate FMS activity is therefore of high interest. Beyond their therapeutic potential, such molecules, when well-characterized, serve as invaluable chemical probes . These probes allow for the precise dissection of the biological roles of FMS kinase in various cellular contexts, providing a deeper understanding of its function and validating it as a drug target.[6]

This guide focuses on the application of a potent and selective FMS kinase inhibitor possessing a 6-Aryl-1H-pyrrolo[3,2-c]pyridine scaffold. We will use a representative compound from this class, referred to here as FMS-IN-1 (based on the potent and selective inhibitor, compound 1r , developed by Abd El-Meguid et al., 2020), to illustrate its use as a chemical probe. FMS-IN-1 exhibits high affinity for FMS kinase with excellent selectivity over a broad panel of other kinases, making it a superior tool for interrogating FMS-specific biology.

Physicochemical and Pharmacological Properties of FMS-IN-1

A high-quality chemical probe must be well-characterized in terms of its potency, selectivity, and cellular activity. FMS-IN-1, representing a class of potent 6-Aryl-1H-pyrrolo[3,2-c]pyridine FMS inhibitors, demonstrates properties that make it an excellent tool for cellular and biochemical interrogation of FMS kinase.

PropertyValueSignificance as a Chemical Probe
Target FMS Kinase (CSF-1R)High-value target in oncology and immunology.
Scaffold 6-Aryl-1H-pyrrolo[3,2-c]pyridineA versatile heterocyclic core for kinase inhibition.
Potency (IC50) ~30 nM (FMS Kinase)Nanomolar potency ensures effective target inhibition at low concentrations, minimizing off-target effects.
Selectivity >33-fold selective for FMS over a panel of 40 other kinasesHigh selectivity is crucial for attributing observed biological effects to the inhibition of the intended target.
Cellular Activity Potent inhibition of proliferation in FMS-dependent cancer cell lines (IC50 range 0.15–1.78 µM)Demonstrates cell permeability and the ability to engage and inhibit the target in a complex cellular environment.

Table 1: Summary of the key properties of a representative 6-Aryl-1H-pyrrolo[3,2-c]pyridine FMS kinase inhibitor, FMS-IN-1.

Mechanism of Action: Interruption of FMS Kinase Signaling

FMS-IN-1 acts as an ATP-competitive inhibitor, binding to the kinase domain of FMS and preventing the phosphorylation of tyrosine residues that are critical for the downstream signaling cascade. This inhibition effectively blocks the pro-survival and pro-proliferative signals mediated by FMS.

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS Receptor (CSF-1R) PI3K PI3K FMS->PI3K Autophosphorylation RAS RAS FMS->RAS STAT STAT FMS->STAT CSF1 CSF-1 / IL-34 CSF1->FMS Ligand Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene STAT->Gene Gene->Proliferation Differentiation Macrophage Differentiation Gene->Differentiation FMS_IN_1 FMS-IN-1 FMS_IN_1->FMS Inhibition

Figure 1: Simplified FMS kinase signaling pathway and the point of inhibition by FMS-IN-1.

Experimental Protocols: A Self-Validating System

The trustworthiness of a chemical probe relies on a set of experiments that validate its mechanism of action in a given cellular system. The following protocols are designed to create a self-validating workflow for using FMS-IN-1.

Protocol 1: Target Engagement in Live Cells

Before assessing downstream effects, it is crucial to confirm that FMS-IN-1 engages its target, FMS kinase, within the cell. The NanoBRET™ Target Engagement assay is a robust method for this purpose.[7][8]

Target_Engagement_Workflow start Start: Cells expressing NanoLuc-FMS fusion add_tracer Add NanoBRET™ Tracer (fluorescently labeled FMS ligand) start->add_tracer add_probe Add FMS-IN-1 (at varying concentrations) add_tracer->add_probe measure Measure BRET Signal add_probe->measure analyze Analyze Data: Calculate IC50 for target engagement measure->analyze end End: Quantified target engagement in live cells analyze->end

Figure 2: Workflow for the NanoBRET™ Target Engagement Assay.

Methodology:

  • Cell Preparation: Seed cells engineered to express a NanoLuc-FMS fusion protein in a 96-well plate.

  • Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to FMS, to the cells.

  • Compound Treatment: Add FMS-IN-1 at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Signal Measurement: After a brief incubation, add the Nano-Glo® substrate and measure the BRET signal (the ratio of acceptor emission to donor emission).

  • Data Analysis: As FMS-IN-1 displaces the tracer, the BRET signal will decrease. Plot the BRET ratio against the concentration of FMS-IN-1 to determine the IC50 for target engagement.

Expected Outcome: A dose-dependent decrease in the BRET signal, confirming that FMS-IN-1 enters the cells and binds to FMS kinase.

Protocol 2: Downstream Signaling Analysis by Western Blot

To confirm that target engagement leads to functional inhibition, assess the phosphorylation status of key downstream signaling molecules like ERK and AKT.

Methodology:

  • Cell Culture and Starvation: Culture FMS-expressing cells (e.g., macrophage precursor cells or certain cancer cell lines) to sub-confluency. Starve the cells in serum-free media for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of FMS-IN-1 (and a vehicle control) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with a known concentration of CSF-1 (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce FMS signaling.

  • Cell Lysis: Immediately wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9][10]

    • Incubate the membrane with primary antibodies against phospho-FMS, total FMS, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.[10]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: FMS-IN-1 should cause a dose-dependent reduction in the phosphorylation of FMS, ERK, and AKT upon CSF-1 stimulation, while the total protein levels remain unchanged. This confirms functional inhibition of the signaling pathway.

Protocol 3: Phenotypic Assay - Inhibition of Macrophage Differentiation

A key function of FMS signaling is the differentiation of monocytes into macrophages.[11][12] FMS-IN-1 should be able to block this process.

Methodology:

  • Cell Isolation: Isolate primary human CD14+ monocytes from peripheral blood mononuclear cells (PBMCs).

  • Differentiation Culture: Culture the monocytes in media supplemented with CSF-1 (e.g., 50 ng/mL) to induce differentiation into M2-like macrophages.[13]

  • Compound Treatment: Treat the cells with FMS-IN-1 at various concentrations (and a vehicle control) at the start of the differentiation process.

  • Assessment of Differentiation (Day 6-7):

    • Morphology: Observe changes in cell morphology using light microscopy. Macrophages will become larger and more adherent compared to monocytes.

    • Flow Cytometry: Analyze the expression of macrophage surface markers, such as CD163 and CD206 (for M2 macrophages), and the down-regulation of monocyte markers.[13][14]

    • Functional Assay: Assess phagocytic activity by incubating the cells with fluorescently labeled beads or bacteria and quantifying uptake by flow cytometry or fluorescence microscopy.[14]

Expected Outcome: FMS-IN-1 will inhibit the morphological changes, the expression of macrophage-specific surface markers, and the phagocytic capacity of the cells in a dose-dependent manner.

Protocol 4: Phenotypic Assay - Cancer Cell Proliferation

In cancer cell lines where proliferation is driven by FMS signaling, FMS-IN-1 should reduce cell viability.

Methodology:

  • Cell Seeding: Seed a cancer cell line known to be dependent on FMS signaling (e.g., certain breast or ovarian cancer lines) in a 96-well plate.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of FMS-IN-1. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the concentration of FMS-IN-1 to determine the GI50 (concentration for 50% growth inhibition).

Expected Outcome: FMS-IN-1 will reduce the viability of FMS-dependent cancer cells in a dose-dependent manner.

Conclusion: Best Practices and Interpretation

The use of a well-characterized chemical probe like FMS-IN-1 provides a powerful approach to dissect the complex biology of FMS kinase. To ensure the validity of experimental findings, it is essential to:

  • Use the probe at the lowest effective concentration: This minimizes the risk of off-target effects.

  • Confirm target engagement in your specific cell system: Do not assume that a probe will behave identically in all cell types.

  • Correlate target engagement with downstream signaling and a phenotypic outcome: This provides a strong link between the molecular action of the probe and its biological effect.

  • Employ a negative control where possible: An ideal negative control is a structurally similar but biologically inactive analog of the probe.

By following these principles and employing the robust, self-validating protocols outlined in this guide, researchers can confidently use 6-Aryl-1H-pyrrolo[3,2-c]pyridine-based inhibitors to illuminate the multifaceted roles of FMS kinase in health and disease.

References

  • Abd El-Meguid, A. A., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry, 103, 104169. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of protein-ligand binding in living cells. Nature Communications, 9(1), 1-13. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

  • Wells, C. I., & Liras, S. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(15), 10199-10221. [Link]

  • Li, J., et al. (2025). Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. Cancer Letters. [Link]

  • Wang, Y., et al. (2021). Colony Stimulating Factor-1 and its Receptor in Gastrointestinal Malignant Tumors. Frontiers in Oncology, 11, 755523. [Link]

  • Chitu, V., & Stanley, E. R. (2017). CSF-1 Receptor Signaling in Myeloid Cells. Cold Spring Harbor Perspectives in Biology, 9(8), a022168. [Link]

  • Li, W., & Stanley, E. R. (2001). Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression. Molecular and Cellular Biology, 21(23), 8034-8044. [Link]

  • Burgess, A. W. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. Chemical Society Reviews, 50(15), 8484-8513. [Link]

  • Wikipedia. (n.d.). Colony stimulating factor 1 receptor. Retrieved from [Link]

  • Shaffer, S. M., et al. (2014). Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. MedChemComm, 5(8), 1109-1114. [Link]

  • Müller, S., et al. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2021). Fluorescent kinase inhibitors as probes in cancer. Retrieved from [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Illig, C. R., et al. (2008). Anti-tumor efficacy of selective FMS inhibitors in mouse models of cancer. AACR Annual Meeting--Apr 12-16, 2008. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Zhang, C., et al. (2013). Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor. Proceedings of the National Academy of Sciences, 110(15), 5987-5992. [Link]

  • Merck. (n.d.). Western Blotting Protocols. Retrieved from [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Molecular Cancer Therapeutics, 21(9), 1404-1415. [Link]

  • Suzu, S., et al. (2007). M-CSF-mediated macrophage differentiation but not proliferation is correlated with increased and prolonged ERK activation. Journal of Cellular Physiology, 212(2), 522-529. [Link]

  • Cellomatics Biosciences. (n.d.). Macrophage Based Assays. Retrieved from [Link]

  • Daigneault, M., et al. (2010). The Identification of Markers of Macrophage Differentiation in PMA-Stimulated THP-1 Cells and Monocyte-Derived Macrophages. PLOS ONE, 5(1), e8668. [Link]

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Synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, a prominent member of the azaindole family of heterocycles, represents a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure enable it to interact effectively with a variety of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including kinase inhibition, anticancer, and anti-inflammatory effects, making them promising candidates for the development of novel therapeutics.[2][3][4] Specifically, the 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol moiety serves as a crucial pharmacophore in the design of potent and selective inhibitors of various kinases, highlighting the importance of efficient and versatile synthetic routes to access this and related structures.

This comprehensive guide provides detailed application notes and protocols for the synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol derivatives, aimed at researchers, scientists, and professionals in the field of drug development. The methodologies described herein are designed to be robust and adaptable, allowing for the generation of a diverse library of compounds for further biological evaluation.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, suggests a convergent synthetic strategy. The core bicyclic system can be constructed by the annulation of a pyrrole ring onto a pre-functionalized pyridine core. A key intermediate in this approach is a suitably substituted 2-amino-3-cyanopyridine, which can be readily synthesized via a multicomponent reaction.

Retrosynthesis Target 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol Intermediate1 2-amino-4-alkoxy-6-methyl-3-cyanopyridine Target->Intermediate1 Hydrolysis/Deprotection Intermediate2 2-amino-6-methyl-3-cyanopyridine Intermediate1->Intermediate2 Functional Group Interconversion StartingMaterials Acetone + Aryl Aldehyde + Malononitrile + Ammonium Acetate Intermediate2->StartingMaterials Multicomponent Reaction

Caption: Retrosynthetic analysis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol.

This strategy offers several advantages, including the use of readily available starting materials, high atom economy, and the potential for rapid diversification of the final products.

Part 1: Synthesis of the Key Intermediate: 2-Amino-6-methyl-3-cyanopyridine Derivatives

The cornerstone of this synthetic approach is the efficient construction of the 2-amino-6-methyl-3-cyanopyridine scaffold. A highly effective method for this transformation is a one-pot, four-component reaction involving an aromatic aldehyde, acetone (as the source of the 6-methyl group), malononitrile, and ammonium acetate.[2][5] This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps.

Protocol 1: General Procedure for the Multicomponent Synthesis of 2-Amino-4-aryl-6-methyl-3-cyanopyridines

This protocol describes a general method for the synthesis of 2-amino-4-aryl-6-methyl-3-cyanopyridines, which are key precursors for the target pyrrolopyridinols.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Acetone (1.5 eq)

  • Malononitrile (1.0 eq)

  • Ammonium acetate (8.0 eq)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde, acetone, malononitrile, and ammonium acetate in ethanol.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford the desired 2-amino-4-aryl-6-methyl-3-cyanopyridine. The product can be further purified by recrystallization from ethanol if necessary.

Data Presentation:

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde2-Amino-4-phenyl-6-methyl-3-cyanopyridine85
24-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-6-methyl-3-cyanopyridine92
34-Methoxybenzaldehyde2-Amino-4-(4-methoxyphenyl)-6-methyl-3-cyanopyridine88
4Thiophene-2-carboxaldehyde2-Amino-4-(thiophen-2-yl)-6-methyl-3-cyanopyridine82

Causality Behind Experimental Choices:

  • Ammonium acetate serves as both a catalyst and the source of nitrogen for the pyridine ring. A significant excess is used to drive the reaction to completion.

  • Ethanol is an excellent solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Precipitation in ice-cold water is a simple and effective method for isolating the product, which is typically a solid with low water solubility.

Part 2: Cyclization to the 1H-pyrrolo[3,2-c]pyridin-4-ol Core

The crucial step in this synthesis is the annulation of the pyrrole ring onto the 2-amino-3-cyanopyridine intermediate. A powerful and direct method to achieve this is through a Thorpe-Ziegler type cyclization, followed by hydrolysis. This intramolecular condensation involves the reaction of the amino group with a suitable two-carbon synthon, leading to the formation of the fused pyrrole ring.

A proposed pathway involves the reaction of the 2-amino-3-cyanopyridine with an α-haloester, such as ethyl bromoacetate, followed by a base-mediated intramolecular cyclization. The resulting 4-amino-pyrrolopyridine ester can then be hydrolyzed and decarboxylated to yield the desired 4-ol derivative. A more direct approach, however, involves a reaction that directly installs the 4-hydroxy (or 4-oxo) functionality. The Gould-Jacobs reaction, traditionally used for quinoline synthesis, provides a conceptual framework for this transformation, where an aminopyridine is reacted with a malonic acid derivative.[2]

Cyclization_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation Intermediate2 2-amino-6-methyl-3-cyanopyridine Intermediate3 N-alkylated intermediate Intermediate2->Intermediate3 Alkylation Intermediate4 4-amino-pyrrolopyridine ester Intermediate3->Intermediate4 Thorpe-Ziegler Cyclization Reagent1 Ethyl Bromoacetate Reagent1->Intermediate2 Target 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol Intermediate4->Target Base Base (e.g., NaOEt) Base->Intermediate3 Acid Acidic/Basic Hydrolysis Acid->Intermediate4

Caption: Proposed workflow for the synthesis of the target molecule.

Protocol 2: Synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol via Cyclization and Hydrolysis

This protocol outlines a plausible route for the cyclization of a 2-amino-4-aryl-6-methyl-3-cyanopyridine to the corresponding 4-amino-1H-pyrrolo[3,2-c]pyridine, followed by hydrolysis to the desired 4-ol derivative.

Materials:

  • 2-Amino-4-aryl-6-methyl-3-cyanopyridine (1.0 eq)

  • Ethyl chloroacetate (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Ethanol (anhydrous, solvent)

  • Hydrochloric acid (concentrated)

Procedure:

Step A: Cyclization to 4-Amino-1H-pyrrolo[3,2-c]pyridine Derivative

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-amino-4-aryl-6-methyl-3-cyanopyridine in anhydrous ethanol.

  • Add sodium ethoxide to the solution and stir for 30 minutes at room temperature.

  • Add ethyl chloroacetate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-amino-1H-pyrrolo[3,2-c]pyridine derivative. Purify by column chromatography if necessary.

Step B: Hydrolysis to 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

  • To the crude or purified 4-amino-1H-pyrrolo[3,2-c]pyridine derivative, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the final product, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol.

Trustworthiness and Self-Validation:

  • The progress of each reaction step should be meticulously monitored by TLC to ensure the complete consumption of the starting material and the formation of the desired product.

  • The structure and purity of the intermediate and final products must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

  • The melting point of the final product should be determined and compared with literature values if available.

Part 3: Diversification of the 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol Scaffold

The synthesized 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol can serve as a versatile platform for further derivatization to explore structure-activity relationships (SAR). Key positions for modification include the N1 position of the pyrrole ring and the C4 hydroxyl group.

N-Alkylation/Arylation

The N1 position of the pyrrole ring can be functionalized using various alkyl or aryl halides under basic conditions.

Protocol 3: General Procedure for N-Alkylation/Arylation

  • To a solution of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide (e.g., benzyl bromide, methyl iodide).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

O-Alkylation/Acylation

The 4-hydroxyl group can be converted to ethers or esters to probe the effect of modifying this functionality.

Protocol 4: General Procedure for O-Alkylation/Acylation

  • For O-alkylation, follow a similar procedure to N-alkylation (Protocol 3), but be mindful of potential N-alkylation as a side reaction. The choice of base and reaction conditions can influence the selectivity.

  • For O-acylation, treat the 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol with an acyl chloride or anhydride in the presence of a base like triethylamine or pyridine.

Conclusion and Future Directions

The synthetic strategies outlined in this guide provide a robust and adaptable framework for the preparation of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol and its derivatives. The multicomponent synthesis of the key 2-amino-3-cyanopyridine intermediate is a particularly efficient and versatile starting point. The subsequent cyclization and derivatization protocols offer medicinal chemists the tools to generate a wide array of analogues for biological screening. Future work in this area could focus on the development of more direct, one-pot procedures for the synthesis of the final pyrrolopyridinol scaffold and the exploration of novel cyclization strategies to further enhance the efficiency and scope of this important synthetic route.

References

  • Khalifeh, R., & Ghamari, M. (2016). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 27(4), 759-768. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305741. [Link]

  • Al-Tel, T. H., et al. (2011). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 20(9), 1543-1549. [Link]

  • Hassan, A. S., et al. (2020). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 25(21), 5039. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Popowycz, F., Mérour, J. Y., & Joseph, B. (2007). Synthesis and reactivity of 4-, 5-and 6-azaindoles. Tetrahedron, 63(36), 8689-8707. [Link]

Sources

Application Notes and Protocols for the Purification of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its scaffold being present in various biologically active molecules.[1][2] The pyrrolopyridine core is a key pharmacophore in a range of therapeutic agents.[3][4] Achieving high purity of this compound is paramount for its accurate biological evaluation and for ensuring the integrity of subsequent synthetic steps.

This guide provides a comprehensive overview of the challenges and methodologies for the purification of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. It is intended for researchers, scientists, and drug development professionals. The protocols described herein are based on established principles for the purification of polar, nitrogen-containing heterocyclic compounds and are designed to be adaptable to various laboratory settings.

Key Purification Challenges

The primary challenge in purifying 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol lies in its inherent chemical properties. As with many pyridin-4-ol derivatives, the potential for tautomerism between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms can complicate purification. These tautomers often exhibit similar polarities, leading to co-elution in chromatographic methods. The presence of both acidic (phenol-like) and basic (pyridine) functionalities can also lead to streaking on silica gel and unpredictable chromatographic behavior.

Understanding the potential impurities is also crucial. These can include unreacted starting materials, reagents from the synthesis, and side-products, such as isomers.[5]

Strategic Approach to Purification

A multi-step purification strategy is often the most effective approach for obtaining highly pure 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. The choice and sequence of methods will depend on the scale of the purification and the nature of the impurities.

Purification_Strategy Crude_Product Crude Product Initial_Purification Initial Purification (e.g., Extraction, Precipitation) Crude_Product->Initial_Purification Primary_Purification Primary Purification Method Initial_Purification->Primary_Purification Major Impurity Removal Final_Polishing Final Polishing (Optional) Primary_Purification->Final_Polishing High Purity Required Pure_Compound Pure Compound (>98%) Primary_Purification->Pure_Compound Sufficient Purity Final_Polishing->Pure_Compound

Caption: A general workflow for the purification of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol.

Method 1: Recrystallization

Recrystallization is an effective and economical method for purifying solid compounds, provided a suitable solvent system can be identified. The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Protocol for Recrystallization
  • Solvent Screening: In parallel on a small scale, test a range of solvents of varying polarities. Common choices for polar heterocyclic compounds include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.[5]

  • Dissolution: In an Erlenmeyer flask, add the crude 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath or refrigerator. If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove residual solvent.

Parameter Recommendation Rationale
Solvent Choice Ethanol, Methanol, Ethyl Acetate, or mixturesBalances polarity to achieve differential solubility.
Cooling Rate Slow cooling followed by chillingPromotes the formation of larger, purer crystals.
Inducing Crystallization Scratching or seedingProvides nucleation sites for crystal growth.[5]

Method 2: Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with different polarities.[6] For basic nitrogen-containing heterocycles like 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, special considerations are necessary to prevent poor separation.

Protocol for Flash Column Chromatography
  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[5]

    • To counteract the basicity of the compound and prevent streaking, add a small amount (0.5-1%) of triethylamine or ammonia to the eluent.[5]

    • The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating complex mixtures.

  • Fraction Collection:

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Column_Chromatography cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Method Development (Eluent Optimization) Packing Column Packing (Slurry Method) TLC->Packing Loading Sample Loading (Wet or Dry) Packing->Loading Elution Elution (Isocratic or Gradient) Loading->Elution Collection Fraction Collection Elution->Collection Monitoring TLC Monitoring Collection->Monitoring Pooling Combine Pure Fractions Monitoring->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for flash column chromatography purification.

Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For challenging separations or when very high purity is required, preparative HPLC is the method of choice.[7] Both normal-phase and reversed-phase chromatography can be employed.

Protocol for Reversed-Phase Preparative HPLC
  • Analytical Method Development:

    • Develop a separation method on an analytical HPLC system using a C18 column.

    • A common mobile phase consists of a mixture of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Scale-Up:

    • Transfer the optimized analytical method to a preparative HPLC system with a larger C18 column. The flow rate and injection volume will need to be scaled up accordingly.

  • Sample Preparation:

    • Dissolve the crude or partially purified compound in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Purification:

    • Inject the sample onto the preparative column and begin the run.

    • Collect fractions corresponding to the peak of the desired compound.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile or methanol) by rotary evaporation.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure compound as a solid.

Parameter Recommendation Rationale
Stationary Phase C18 SilicaGood retention for moderately polar compounds in reversed-phase.
Mobile Phase Water/Acetonitrile or Water/Methanol with 0.1% Formic AcidCommon mobile phases for reversed-phase HPLC of polar compounds. Formic acid improves peak shape.
Detection UV at a suitable wavelength (e.g., 254 nm)Aromatic nature of the compound allows for UV detection.

Assessment of Purity

After purification, the purity of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on the purified material should show a single major peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will confirm the identity of the compound by its mass-to-charge ratio and provide an indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and can reveal the presence of impurities. The potential for tautomerism may result in two sets of peaks in the NMR spectrum, which should not be mistaken for impurities.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The purification of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol requires a systematic approach that takes into account its physicochemical properties. A combination of recrystallization, flash column chromatography with a basic modifier, and/or preparative HPLC will likely be necessary to achieve high purity. Careful method development and diligent monitoring of fractions are key to a successful purification.

References

  • Organic Syntheses Procedure. (n.d.). Dry silica gel (84 g) - Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione. Retrieved from [Link]

  • Chemicalbridge. (n.d.). 6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. Retrieved from [Link]

  • MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • JUIT. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). Retrieved from [Link]

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Application Notes and Protocols for the Analytical Characterization of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is a heterocyclic compound belonging to the pyrrolopyridine class of molecules. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to the broad spectrum of biological activities exhibited by its derivatives, including potential anticancer and analgesic properties.[1] Robust and reliable analytical methodologies are paramount for ensuring the identity, purity, and quality of this compound throughout the research and development lifecycle, from synthesis to biological evaluation.

This comprehensive guide provides detailed application notes and step-by-step protocols for the analytical characterization of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. The methodologies described herein are designed to be implemented by researchers, scientists, and drug development professionals to support discovery, process development, and quality control activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Molecular FormulaC₈H₈N₂O
Molecular Weight148.16 g/mol
AppearanceSolid (predicted)[2]
XLogP30.9[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count3[3]

The presence of both hydrogen bond donors and acceptors, along with a moderate predicted lipophilicity (XLogP3), suggests that 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol will be amenable to reversed-phase high-performance liquid chromatography (HPLC) and electrospray ionization mass spectrometry (ESI-MS).

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is the workhorse technique for assessing the purity of small organic molecules. The method described below is a robust starting point for the analysis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol and can be further optimized as needed.

Rationale for Method Design:

  • Stationary Phase: A C18 stationary phase is selected for its broad applicability and retention of moderately polar compounds.

  • Mobile Phase: A mixture of water and acetonitrile is a common and effective mobile phase for reversed-phase chromatography. The addition of a small amount of formic acid improves peak shape for basic compounds like pyridines by suppressing the ionization of residual silanols on the stationary phase and ensuring the analyte is in a single protonation state.

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of the main compound while also providing good resolution from both early-eluting polar impurities and late-eluting non-polar impurities.

  • UV Detection: The conjugated aromatic system of the pyrrolopyridine core is expected to have strong UV absorbance, making UV detection a sensitive and reliable method for quantification.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

System Suitability:

ParameterAcceptance Criteria
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
Repeatability (Area) RSD < 2% (n=5)
Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress and for preliminary separation development.

Experimental Protocol: TLC Analysis

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A starting point for mobile phase development is a mixture of ethyl acetate and hexanes (e.g., 70:30 v/v). For more polar compounds, a mixture of dichloromethane and methanol (e.g., 95:5 v/v) can be effective.[4]

  • Sample Application: Spot a dilute solution of the reaction mixture or purified sample onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.

  • Visualization:

    • Examine the plate under UV light (254 nm and 365 nm).[5]

    • Stain with a suitable reagent, such as potassium permanganate, to visualize non-UV active compounds.

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it the definitive technique for molecular weight confirmation and the identification of trace-level impurities.[6]

Rationale for Method Design:

  • Ionization: Electrospray ionization (ESI) is the preferred method for polar molecules containing heteroatoms, such as 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. Positive ion mode is chosen due to the presence of basic nitrogen atoms that are readily protonated.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements, which can be used to confirm the elemental composition of the parent compound and its impurities. A triple quadrupole instrument is ideal for quantitative studies.[7][8]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions: The HPLC method described previously can be directly coupled to the mass spectrometer.

  • MS Conditions:

ParameterCondition
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Mass Range m/z 50 - 500

Data Interpretation:

  • The mass spectrum should exhibit a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 149.0715.

  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₈H₉N₂O⁺).

  • Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and obtain structural information for both the main compound and any detected impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity and structure of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol.[9]

Predicted ¹H and ¹³C NMR Data:

The following tables provide predicted chemical shifts based on the analysis of structurally similar pyrrolopyridine derivatives.[10][11] Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR (500 MHz, DMSO-d₆):

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
NH (indole)~11.5br s-
OH~10.0br s-
H-2~7.5d~3.0
H-5~7.0s-
H-7~6.5d~3.0
CH₃~2.5s-

Predicted ¹³C NMR (126 MHz, DMSO-d₆):

CarbonPredicted Chemical Shift (ppm)
C-4~160
C-7a~145
C-5a~135
C-2~125
C-3a~120
C-7~105
C-3~100
CH₃~20

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to fully assign all proton and carbon signals and confirm the connectivity of the molecule.

Visualizations

Analytical Workflow Diagram

Analytical Workflow for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data & Reporting Synthesis Chemical Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC Purity Check LCMS LC-MS (Identity & Impurities) Purification->LCMS Confirmation NMR NMR (Structure Elucidation) Purification->NMR Structural Proof Purity_Data Purity >95% HPLC->Purity_Data Identity_Confirmed Correct Mass LCMS->Identity_Confirmed Structure_Confirmed Correct Spectra NMR->Structure_Confirmed Final_Report Certificate of Analysis Purity_Data->Final_Report Identity_Confirmed->Final_Report Structure_Confirmed->Final_Report

Caption: A logical workflow for the synthesis, purification, and analytical characterization of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol.

Conclusion

The analytical techniques and protocols detailed in this guide provide a comprehensive framework for the robust characterization of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. The synergistic use of chromatographic and spectroscopic methods is essential for unequivocally confirming the identity, purity, and structure of this and other novel chemical entities. These methods serve as a foundation for researchers to ensure data quality and accelerate the drug discovery and development process.

References

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2 - PubMed Central. (n.d.). Retrieved January 13, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503714/
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 59(4), 261-267.
  • NMR Spectra and Molecular Structure. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). (1984). Journal of Medicinal Chemistry, 27(12), 1737-1739.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. (2009). Acta Poloniae Pharmaceutica, 66(2), 147-153.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2022). European Journal of Medicinal Chemistry, 230, 114101.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). Molecules, 28(13), 5082.
  • 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. (n.d.). Waters. Retrieved January 13, 2026, from [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 13, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354.
  • LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA. Retrieved January 13, 2026, from [Link]

  • 1-Methyl-1H-pyrrolo[3,2-C]pyridine. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. (2023). Molecules, 28(23), 7858.858.

Sources

Determining the Solubility of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of the heterocyclic compound 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol in dimethyl sulfoxide (DMSO). Given the critical role of DMSO as a solvent in early-stage drug discovery, particularly for creating high-concentration stock solutions for high-throughput screening (HTS) and biological assays, a thorough understanding of a compound's solubility is paramount.[1][2] This guide outlines the underlying principles of solubility, details both kinetic and thermodynamic experimental protocols, and offers insights into data interpretation and troubleshooting common challenges. The methodologies described herein are designed to be self-validating and are grounded in established laboratory practices.

Introduction: The Central Role of DMSO in Preclinical Research

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide array of both polar and nonpolar organic compounds.[1][2] Its utility in drug discovery is extensive, serving as the primary solvent for compound libraries used in HTS. The solubility of a test compound, such as 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, a novel heterocyclic molecule with potential therapeutic applications, in DMSO is a critical initial parameter to establish.[3][4] Inadequate solubility can lead to significant experimental artifacts, including inaccurate concentration measurements and precipitation in assays, ultimately resulting in unreliable biological data.[2]

This guide provides a detailed framework for accurately determining the solubility of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol in DMSO, addressing both the "how" and the "why" behind the experimental protocols. We will explore two key types of solubility measurements:

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a DMSO stock is diluted into an aqueous buffer under specific, often rapid, conditions.[5][6] It is a high-throughput method particularly relevant for early-stage discovery to quickly assess compound behavior in aqueous environments.[7][8]

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the concentration of the compound in a saturated solution at equilibrium.[5][9] This method is more time-consuming but provides a more definitive value, crucial for later-stage development and formulation.[6]

Physicochemical Properties: A Theoretical Grounding

Before embarking on experimental determination, it is prudent to consider the physicochemical properties of both the solute (6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol) and the solvent (DMSO).

6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol: This molecule is a heterocyclic compound containing both a pyrrole and a pyridine ring system.[10] The presence of the hydroxyl (-OH) group and the nitrogen atoms in the rings suggests the potential for hydrogen bonding. The overall polarity and crystal lattice energy of the solid form will be key determinants of its solubility.[5]

Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO has a high dielectric constant and is an excellent hydrogen bond acceptor. Its ability to disrupt the crystal lattice of a solid compound and solvate the individual molecules makes it a powerful solvent for a wide range of organic molecules.[11]

Experimental Protocols for Solubility Determination

The following protocols are presented as a comprehensive guide. Researchers should adapt these methodologies based on available equipment and specific experimental needs.

Materials and Equipment
  • Compound: 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol (solid form)

  • Solvent: Anhydrous, high-purity DMSO[1]

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Thermostatic shaker/incubator

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with UV or Mass Spectrometry (MS) detection

  • 96-well microplates (UV-transparent for nephelometry)

  • Plate reader with turbidity measurement capability (for kinetic solubility)

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.[11]

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol to a series of microcentrifuge tubes. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 500 µL) to each tube.

  • Equilibration: Tightly cap the tubes and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for an extended period, typically 24-48 hours, to ensure thermodynamic equilibrium is reached.[9]

  • Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. This step is critical to prevent artificially high solubility readings.

  • Dilution: Prepare a dilution series of the clear filtrate with DMSO. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. A calibration curve prepared with known concentrations of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol in DMSO is required for accurate quantification.

  • Calculation: The solubility is calculated from the concentration of the analyte in the diluted samples, taking into account the dilution factor.

Workflow for Thermodynamic Solubility Determination

A Add excess solid compound to microcentrifuge tube B Add precise volume of DMSO A->B C Equilibrate on shaker (24-48 hours at 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Filter through 0.22 µm syringe filter E->F G Prepare dilution series of the filtrate F->G H Quantify concentration via HPLC or LC-MS G->H I Calculate thermodynamic solubility H->I

Caption: Thermodynamic solubility workflow.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method is a faster, higher-throughput alternative to the shake-flask method and is often used for initial compound screening.[5][6] It measures how well a compound stays in solution after being introduced from a DMSO stock into an aqueous environment.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol in 100% DMSO (e.g., 10 mM).[12] Ensure the compound is fully dissolved, using vortexing and sonication if necessary.[2]

  • Plate Setup: In a 96-well plate, add a large volume of the aqueous buffer of interest (e.g., 198 µL of phosphate-buffered saline, PBS).

  • Compound Addition: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the buffer to achieve the desired final concentration.[12]

  • Incubation: Mix the contents of the wells and incubate at room temperature for a defined period (e.g., 1-2 hours).[12]

  • Detection of Precipitation: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[12]

  • Data Analysis: Compare the turbidity of the test wells to a blank control (buffer with the same final DMSO concentration). A significant increase in turbidity indicates precipitation and that the kinetic solubility limit has been exceeded.[12]

Workflow for Kinetic Solubility Determination

A Prepare high-concentration stock in 100% DMSO C Add small volume of DMSO stock to buffer A->C B Dispense aqueous buffer into 96-well plate B->C D Incubate at room temperature (1-2 hours) C->D E Measure turbidity using a plate reader D->E F Compare to blank to determine precipitation E->F

Caption: Kinetic solubility workflow.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely.

ParameterMethodSolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Observations
Thermodynamic SolubilityShake-FlaskDMSO25[Insert Value][Insert Value]Clear solution, no precipitate
Kinetic SolubilityNephelometryPBS (1% DMSO)25[Insert Value][Insert Value]Highest concentration before precipitation

Interpreting the Results:

  • A high thermodynamic solubility in DMSO (e.g., >100 mM) indicates that the compound is readily soluble in the solvent, allowing for the preparation of concentrated stock solutions.

  • The kinetic solubility value provides an early indication of how the compound will behave when introduced into aqueous media, which is critical for the design of biological assays. A significant drop from thermodynamic solubility in DMSO to kinetic solubility in an aqueous buffer is often observed and is referred to as "DMSO shock".[13]

Troubleshooting and Key Considerations

  • Hygroscopicity of DMSO: DMSO readily absorbs water from the atmosphere.[1] Use anhydrous DMSO and handle it in a dry environment to ensure reproducibility.

  • Compound Stability: Some compounds may degrade in DMSO over time. It is advisable to prepare fresh solutions and store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed containers.[1][2]

  • Precipitation upon Dilution: As mentioned, compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers.[2] This can be mitigated by performing serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[2]

  • Final DMSO Concentration in Assays: High concentrations of DMSO can be toxic to cells.[2] It is crucial to keep the final concentration of DMSO in assays as low as possible, typically below 0.5%, and to include a vehicle control.[2]

Conclusion

Determining the solubility of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol in DMSO is a fundamental step in its preclinical evaluation. By employing robust and well-validated methods such as the shake-flask protocol for thermodynamic solubility and high-throughput nephelometry for kinetic solubility, researchers can obtain reliable data to inform subsequent stages of drug discovery. Careful attention to experimental detail and an understanding of the underlying physicochemical principles are essential for generating accurate and reproducible results.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (n.d.). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
  • BLDpharm. (n.d.). 178268-91-2|6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol.
  • BenchChem. (n.d.). Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays.
  • Wang, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.
  • JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.

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Application Notes and Protocols for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the safe and effective handling and storage of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. As a heterocyclic compound with potential applications in drug discovery and development, understanding its chemical properties and associated handling requirements is paramount for ensuring experimental integrity and personnel safety.[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Introduction to 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol belongs to the pyrrolopyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The presence of a pyrrole ring fused to a pyridine ring, along with a hydroxyl group, imparts specific chemical characteristics that necessitate careful handling and storage procedures. The pyrrole moiety can be susceptible to oxidation, while the hydroxyl group can participate in hydrogen bonding and may exhibit acidic or basic properties.

Key Structural Features:

  • Pyrrole Ring: A five-membered aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen atom contributes to the aromaticity of the ring, making it electron-rich and susceptible to electrophilic substitution. Pyrrole and its derivatives can be sensitive to air and light, potentially leading to degradation or polymerization.

  • Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen in the pyridine ring is basic.

  • Hydroxyl Group (-OH): This functional group can act as both a hydrogen bond donor and acceptor, influencing the compound's solubility and melting point. It also introduces potential reactivity with acids, bases, and oxidizing agents.

  • Methyl Group (-CH3): An electron-donating group that can influence the reactivity of the aromatic system.

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory:

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Latex gloves are not recommended.
Body Protection A flame-retardant laboratory coat.Protects against splashes and spills.
Respiratory Protection Work in a certified chemical fume hood.Prevents inhalation of potentially harmful dust or vapors.
General Handling Precautions
  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke when using this product.[5]

  • Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[5]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3]

Physicochemical Properties and Stability

The following table summarizes the known and estimated physicochemical properties of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol.

PropertyValue/InformationSource/Rationale
Molecular Formula C₈H₈N₂O-
Molecular Weight 148.16 g/mol -
Appearance Likely a solid at room temperature.Based on related compounds.
Melting Point Not explicitly found, but related compounds have melting points in the range of 150-250 °C.General knowledge of similar heterocyclic compounds.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols (methanol, ethanol). Limited solubility in water and nonpolar solvents is anticipated.Based on the presence of polar functional groups.
Stability Potentially sensitive to air, light, and moisture. The pyrrole moiety is susceptible to oxidation.General chemical principles of pyrroles.
Thermal Stability Stable at room temperature. Decomposition may occur at elevated temperatures. Related nitrogen-rich heterocyclic esters are stable up to 250 °C.[6]Extrapolation from similar compounds.

Storage Protocols

Proper storage is critical to maintain the integrity and purity of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol.

Short-Term Storage (In-Use)
  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture absorption.

  • Container: Use a tightly sealed vial, preferably amber to protect from light.

  • Location: Keep in a cool, dry place away from direct sunlight and heat sources. A desiccator within a fume hood is a suitable location for frequently accessed samples.

Long-Term Storage
  • Atmosphere: For long-term storage, it is highly recommended to store the compound in a glovebox under an inert atmosphere.

  • Container: The compound should be stored in a sealed, amber glass vial with a PTFE-lined cap.

  • Temperature: Store at room temperature or as recommended by the supplier. Some sources suggest room temperature storage.

The following diagram illustrates the decision-making process for appropriate storage conditions:

StorageDecision start Start: Receive Compound duration Storage Duration? start->duration short_term Short-Term (< 1 month) In-Use duration->short_term Short long_term Long-Term (> 1 month) duration->long_term Long short_term_storage Store in tightly sealed amber vial under inert gas (e.g., in a desiccator within a fume hood). short_term->short_term_storage long_term_storage Store in a sealed amber vial with PTFE-lined cap inside a glovebox with inert atmosphere. long_term->long_term_storage

Caption: Decision workflow for storing 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol.

Handling Protocols

Due to its potential sensitivity to air and moisture, handling 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol requires specialized techniques to maintain its integrity.

Weighing the Compound

Objective: To accurately weigh the solid compound while minimizing exposure to the atmosphere.

Method 1: Weighing in a Glovebox

  • Transfer the sealed vial of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, a tared weighing vessel, and necessary tools (spatula, etc.) into the glovebox antechamber.

  • Purge the antechamber according to the glovebox's standard operating procedure.

  • Once inside the main chamber, open the vial and carefully transfer the desired amount of the solid to the tared weighing vessel.

  • Record the weight.

  • Tightly seal the original vial and the weighing vessel before removing them from the glovebox.

Method 2: Weighing Outside a Glovebox (for less sensitive applications)

  • Prepare a gentle, continuous flow of inert gas (argon or nitrogen) over the balance.

  • Quickly open the vial and transfer an approximate amount of the solid to a tared weighing vessel on the balance.

  • Immediately seal the original vial.

  • Record the weight. This method offers less protection and should only be used if brief atmospheric exposure is acceptable for the intended application.

Preparing Solutions

Objective: To dissolve the compound in a solvent while maintaining an inert atmosphere.

Protocol using Schlenk Technique:

  • Place a magnetic stir bar in a dry Schlenk flask and seal it with a rubber septum.

  • Connect the flask to a Schlenk line and evacuate and backfill with inert gas three times to ensure an inert atmosphere.

  • Weigh the desired amount of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol in a tared, sealed vial.

  • Under a positive flow of inert gas from the Schlenk line, briefly remove the septum from the flask and quickly add the solid.

  • Reseal the flask and re-establish the inert atmosphere.

  • Add the desired volume of anhydrous solvent to the flask via a syringe through the septum.

  • Stir the mixture until the solid is completely dissolved.

The following diagram outlines the workflow for preparing a solution using the Schlenk technique:

SolutionPreparation start Start: Prepare Dry Schlenk Flask inert Establish Inert Atmosphere (Evacuate/Backfill x3) start->inert weigh Weigh Compound in a Sealed Vial inert->weigh add_solid Add Solid to Flask Under Positive Inert Gas Flow weigh->add_solid add_solvent Add Anhydrous Solvent via Syringe add_solid->add_solvent dissolve Stir to Dissolve add_solvent->dissolve

Caption: Workflow for preparing a solution of an air-sensitive compound.

Chemical Compatibility

The choice of storage containers and reaction vessels is crucial to prevent contamination and degradation of the compound.

MaterialCompatibilityRationale
Glass (Borosilicate) Excellent Highly inert and does not react with most organic compounds.
High-Density Polyethylene (HDPE) Good Generally resistant to a wide range of chemicals, but prolonged storage is not recommended due to potential leaching or gas permeability.[7][8][9][10][11]
Low-Density Polyethylene (LDPE) Limited More susceptible to chemical attack and swelling compared to HDPE.[8][9][10][11]
Stainless Steel Good Generally compatible, but the potential for metal-catalyzed degradation should be considered for long-term storage or reactions.
Polytetrafluoroethylene (PTFE) Excellent Highly inert and suitable for seals and liners.

Spill and Waste Management

Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation by working within a fume hood.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.1.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collect Waste: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Waste Disposal
  • All waste containing 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, including contaminated consumables, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[12]

Purity Assessment

The purity of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol should be periodically assessed, especially if it has been stored for an extended period.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for confirming the structure and assessing the purity of the compound. The presence of unexpected signals may indicate degradation or impurities. The analysis of spectra from related pyrrolopyridine derivatives can provide a reference for expected chemical shifts.[1][2][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound by separating it from any impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H, N-H, and C=C bonds.

Conclusion

The handling and storage of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol require careful attention to its potential sensitivity to air, light, and moisture, as well as its potential biological hazards. By adhering to the protocols and safety precautions outlined in this guide, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment. A thorough understanding of the compound's chemical nature and the implementation of appropriate engineering controls and personal protective equipment are the cornerstones of working safely with this and other novel chemical entities.

References

  • Khaled M.H. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Ways to handle sensitive solids: Weighing reactive solid materials under paraffin oil. Shenvi Lab. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. [Link]

  • 2 - Safety D
  • Polyethylene chemical resistance. Braskem. [Link]

  • Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. PubMed. [Link]

  • Evaluation of different clean-up procedures for the analysis of heterocyclic aromatic amines in a lyophilized meat extract. PubMed. [Link]

  • Must-Know Inert Gas Safety Guidelines to Avoid Critical Hazards. (URL not available)
  • Toxic and Highly Toxic Gas Handling Procedure. Carnegie Mellon University. [Link]

  • Exploring The Chemical Resistance of Resins and Polyethylene. The Lab Depot. [Link]

  • Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. [Link]

  • Chemical resistance of high and low density polyethylene. Cipax. [Link]

  • THE CHEMICAL RESISTANCE OF POLYETHYLENE AND POLYPROPYLENE POLYOLEFINS. (URL not available)
  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Polyethylene Chemical Resistance Chart. CDF Corporation. [Link]

  • Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. [Link]

  • 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione. PubChem. [Link]

  • White Paper: Inerting in the chemical industry. Linde. [Link]

  • Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. ResearchGate. [Link]

  • Pyrrole. PubChem. [Link]

  • 5.30 propylene oxide (250) toxicology. (URL not available)
  • 1-Methyl-1H-pyrrolo[3,2-C]pyridine. PubChem. [Link]

  • Propylene Oxide Acute Exposure Guideline Levels. NCBI. [Link]

  • (PDF) A toxicological review of the propylene glycols. ResearchGate. [Link]

  • (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol. PubChem. [Link]

  • Chemical Properties of Pyrrole (CAS 109-97-7). Cheméo. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. This molecule, a derivative of the 5-azaindole family, represents a scaffold of significant interest in medicinal chemistry and drug development due to its structural similarity to purines and its role as a versatile pharmacophore.[1] The synthesis of pyrrolopyridines, however, is often challenging, with researchers frequently facing issues related to low yields, competing side reactions, and difficult purifications.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and solutions to common problems encountered during the synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. We will explore a plausible and robust synthetic pathway, address frequently asked questions, and offer detailed troubleshooting protocols to help you optimize your reaction outcomes. The core of this guide is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Proposed Synthetic Pathway

The synthesis of the target compound is best approached via a multi-step sequence starting from a commercially available pyridine derivative. The following workflow outlines a logical and literature-supported pathway, which will form the basis for our troubleshooting discussion. The key steps involve activation of the pyridine ring, introduction of a nitro group, formation of the pyrrole ring via reductive cyclization, and final purification.

G SM 2-Bromo-5-methylpyridine N_Oxide 2-Bromo-5-methylpyridine-1-oxide SM->N_Oxide Step 1: N-Oxidation m-CPBA Nitro_Oxide 2-Bromo-5-methyl-4-nitropyridine-1-oxide N_Oxide->Nitro_Oxide Step 2: Nitration Fuming HNO₃, H₂SO₄ Enamine (E)-2-Bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine-1-oxide Nitro_Oxide->Enamine Step 3: Enamine Formation DMF-DMA Pyrrole_Ring 6-Bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (Intermediate via Reductive Cyclization) Enamine->Pyrrole_Ring Step 4: Reductive Cyclization Fe, Acetic Acid Final_Product 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol (Final Product via Debromination & Tautomerization) Pyrrole_Ring->Final_Product G Start Low Yield in Reductive Cyclization Step Check_SM Is the enamine starting material pure? Start->Check_SM Purify_SM Action: Re-purify enamine intermediate by column chromatography or recrystallization. Check_SM->Purify_SM No Check_Reagents Are the reducing agent (e.g., Fe powder) and solvent (e.g., Acetic Acid) fresh and active? Check_SM->Check_Reagents Yes Purify_SM->Check_SM Replace_Reagents Action: Use freshly opened or activated reagents. Use glacial acetic acid. Check_Reagents->Replace_Reagents No Check_Temp Is the reaction temperature optimal? Check_Reagents->Check_Temp Yes Replace_Reagents->Check_Reagents Adjust_Temp Action: Screen temperatures from 60°C to reflux. High temperatures can cause decomposition, low temperatures may be too slow. Check_Temp->Adjust_Temp No Success Yield Improved Check_Temp->Success Yes Adjust_Temp->Check_Temp

Sources

"troubleshooting 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this versatile heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to diagnose and resolve experimental challenges effectively. The pyrrolopyridine core is a privileged structure in modern pharmacology, but its synthesis and manipulation are not without nuance.[1][2][3] This document consolidates our in-field experience and authoritative literature to create a self-validating framework for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address common issues encountered during the synthesis, purification, and handling of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol and its analogs.

Section 1: Synthesis & Reaction Optimization

Question 1: I am experiencing very low yields during the construction of the 1H-pyrrolo[3,2-c]pyridine core. What are the common pitfalls?

Answer: Low yields in the synthesis of fused heterocyclic systems like this often stem from suboptimal reaction conditions, competing side reactions, or instability of intermediates.[4] The formation of the pyridine ring, in particular, can be challenging.

Causality & Expert Analysis: Most synthetic routes towards this scaffold involve multi-step sequences, often culminating in a cyclization reaction to form either the pyrrole or the pyridine ring.[1][5] For instance, a common strategy involves building the pyrrole ring onto a pre-functionalized pyridine.

  • Inefficient Cyclization: The final ring-closing step is often the bottleneck. If you are performing a reductive cyclization of a nitro-enamine intermediate, for example, the choice of reducing agent and acid catalyst is critical.[5] In our experience, harsh conditions can lead to decomposition.

  • Side Reactions: Pyridine syntheses are notorious for generating byproducts.[4][6] For instance, in reactions involving condensations of carbonyl compounds and ammonia sources, incorrect order of reagent addition or poor temperature control can lead to undesired oligomers or isomeric products.[4][6]

  • Intermediate Instability: Dihydropyridine intermediates, if formed, can be unstable and may require immediate oxidation to the aromatic pyridine ring. Incomplete oxidation is a frequent cause of low yields.[4][7]

Troubleshooting Recommendations:

  • Condition Screening: Methodically screen reaction parameters. If using a metal catalyst (e.g., for a cross-coupling/cyclization cascade), vary the ligand, solvent, and base. For acid-catalyzed cyclizations, test a range of Brønsted or Lewis acids.

  • Monitor Reaction Progress: Use TLC or LC-MS to closely monitor the consumption of starting material and the appearance of intermediates and products. This can help you identify if the reaction is stalling or if the product is degrading under the reaction conditions.[8]

  • Step-wise vs. One-Pot: While one-pot multi-component reactions are efficient, they can be difficult to optimize.[7] Consider a more linear approach where key intermediates are isolated and purified. This often provides cleaner reactions and higher overall yields, despite the extra steps.[6]

Question 2: My final product is contaminated with a persistent impurity that I suspect is an isomer. How can I improve the regioselectivity of my synthesis?

Answer: Regioselectivity is a classic challenge in the synthesis of substituted pyridines and pyrroles. The formation of an undesired isomer suggests that a key bond-forming reaction is not proceeding with the desired spatial control.

Causality & Expert Analysis: The electronic nature of the pyridine and pyrrole precursors dictates the position of electrophilic or nucleophilic attack. For example, in an electrophilic substitution on a substituted pyridine precursor, the directing effects of the existing groups determine the position of the incoming group. Nitration of a substituted pyridine, a common step in these syntheses, can yield multiple isomers if not properly controlled.[5][9]

Troubleshooting Recommendations:

  • Blocking/Directing Groups: Employ protecting or directing groups to block reactive sites and force the reaction to occur at the desired position. For example, the N-H of a pyrrole can be protected with groups like SEM or Ts to prevent unwanted side reactions or to direct lithiation.[8][10]

  • Pre-forming Bonds: In multi-component reactions, such as the Hantzsch pyridine synthesis, regioselectivity can be ensured by pre-forming one of the key intermediates. For example, reacting the aldehyde with one equivalent of the β-ketoester first (a Knoevenagel condensation) before adding the second equivalent (as an enamine) can prevent the formation of symmetrical or undesired products.[4][6]

  • Steric Hindrance: Introduce a sterically bulky group near one of the reactive sites to disfavor reaction at that position. This group can be removed in a later step if necessary.

Section 2: Purification & Isolation

Question 1: I'm struggling with the purification of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. It streaks badly on my silica gel column, resulting in poor separation and low recovery.

Answer: This is a very common issue with nitrogen-containing heterocycles, particularly those with polar functional groups like a hydroxyl group and a basic pyridine nitrogen.

Causality & Expert Analysis: The free pyridine nitrogen and the acidic pyrrole N-H can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to strong, non-specific binding, which causes the compound to "streak" or tail down the column instead of moving as a tight band.[11] The polar hydroxyl group further exacerbates this issue.

Troubleshooting Recommendations:

  • Mobile Phase Modifiers: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica.

    • Triethylamine (Et₃N): Adding 0.1-1% triethylamine to your hexane/ethyl acetate or DCM/methanol mobile phase is often highly effective.

    • Ammonia: For very basic compounds, using a mobile phase saturated with ammonia (e.g., a DCM/Methanol/NH₄OH system) can be necessary.

  • Alternative Stationary Phases: If modifying the eluent is insufficient, change the stationary phase.

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.[11]

    • Reversed-Phase (C18): If your compound has sufficient organic character, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can provide excellent separation.

  • Compound Derivatization: As a last resort for obtaining a clean sample for characterization, you can temporarily protect the problematic functional groups (e.g., protect the hydroxyl as a silyl ether). This will make the compound less polar and eliminate the problematic interactions with silica.

Problem Primary Cause Recommended Solution Alternative
Streaking/Tailing Strong interaction with acidic silica gelAdd 0.5% Triethylamine to the mobile phase (e.g., EtOAc/Hexane)Use a neutral alumina stationary phase
Low Recovery Irreversible binding to the columnDeactivate silica with Et₃N before use; use less stationary phasePurify via recrystallization or preparative HPLC
Co-elution with Polar Impurity Similar polarity and interactionsSwitch to a reversed-phase (C18) column with a water/acetonitrile gradientAttempt recrystallization from a suitable solvent system

Question 2: My purified compound appears clean by ¹H NMR, but LC-MS analysis shows it is degrading over time, even when stored as a solid. What is causing this instability?

Answer: The 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol structure contains functionalities that are susceptible to degradation, particularly through oxidation.

Causality & Expert Analysis:

  • Oxidation of the Pyrrole Ring: The pyrrole ring is electron-rich and can be susceptible to oxidation, especially when exposed to air and light.[12] This can lead to the formation of colored, often polymeric, byproducts.[3]

  • Oxidation of the 4-ol Group: The hydroxyl group at the C4 position makes this moiety a "vinylogous" phenol, which can be sensitive to oxidation, similar to hydroquinone. This can lead to the formation of quinone-like species.

  • Photodegradation: Many complex aromatic heterocycles are light-sensitive and can degrade upon exposure to ambient or UV light.[12]

Troubleshooting Recommendations:

  • Storage Conditions: Store the solid compound under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and at low temperatures (-20°C is recommended).[12]

  • Solvent Choice for Stock Solutions: For long-term storage in solution, use anhydrous, aprotic solvents like DMSO or DMF. Prepare solutions fresh when possible, especially for aqueous buffers used in biological assays.[12]

  • Antioxidants: If working in solution for extended periods, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), although this may interfere with downstream applications and should be used with caution.

Visualized Workflows & Protocols
General Troubleshooting Workflow for a Failed Reaction

The following diagram outlines a logical process for diagnosing a problematic reaction, ensuring that all potential points of failure are systematically investigated.

G start Reaction Failure (Low Yield / No Product) reagents 1. Verify Reagents - Purity (NMR/MS) - Activity (titration) - Anhydrous/degassed? start->reagents setup 2. Check Reaction Setup - Inert atmosphere? - Correct temperature? - Efficient stirring? reagents->setup monitoring 3. Analyze Reaction Profile - TLC/LC-MS time course - Stalled or degrading? setup->monitoring workup 4. Evaluate Workup - Product lost in aqueous layer? - Unstable to pH or water? - Emulsion issues? monitoring->workup purification 5. Assess Purification - Lost on column? - Volatile product? - Correct technique? workup->purification characterization 6. Confirm Structure - Unexpected product formed? - Isolate and characterize byproducts. purification->characterization

Caption: A systematic workflow for troubleshooting failed chemical reactions.

Protocol: Assessing the Stability of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol in Solution

This protocol provides a framework for determining the stability of your compound under specific experimental conditions, which is crucial for the reproducibility of biological assays.[12]

Objective: To determine the stability of the compound in a chosen solvent or buffer over time at a specific temperature.

Materials:

  • 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol (high purity solid)

  • Anhydrous DMSO

  • Assay buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • LC-MS system for peak identification

Procedure:

  • Prepare a Stock Solution: Accurately prepare a concentrated stock solution of the compound in anhydrous DMSO (e.g., 10 mM). Analyze this T=0 stock solution by HPLC to confirm its initial purity. This is your baseline.

  • Prepare Test Solutions: Dilute the stock solution into your aqueous assay buffer to the final desired concentration (e.g., 10 µM).

  • Incubation: Aliquot the test solution into several sealed, light-protected vials. Place them in an incubator at the desired temperature (e.g., 37°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial. Immediately quench any potential reaction by adding an equal volume of cold acetonitrile and flash freeze if analysis cannot be performed immediately.

  • HPLC Analysis: Analyze each time-point sample by HPLC.

    • Calculate the percentage of the parent compound remaining relative to the T=0 sample.

    • Note the appearance of any new peaks, which indicate degradation products.

  • LC-MS Analysis (Optional): If significant degradation is observed, analyze the later time-point samples by LC-MS to obtain the mass of the degradation products, which can provide clues to the degradation pathway (e.g., an increase of 16 amu suggests oxidation).

References
  • Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Pyridine Ring Synthesis. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Safety Issues with Pyridine Ring Construction. [Link]

  • National Institutes of Health (NIH). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

  • Course Hero. EAS Reactions of Pyridine Practice Questions & Answers. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • National Institutes of Health (NIH). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • International Journal of Novel Research and Development (IJNRD). Pyridine: Synthesis, Swiss-ADME and Applications. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • National Institutes of Health (NIH). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • National Institutes of Health (NIH). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this synthetic route. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experiments.

Introduction: The Synthetic Challenge

The synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, a scaffold of interest in medicinal chemistry, presents a unique set of challenges. The construction of the bicyclic core and the introduction of the 4-hydroxy group require careful control of reaction conditions to avoid side products and ensure satisfactory yields. This guide will walk you through a plausible and robust synthetic sequence, highlighting critical parameters and providing solutions to common experimental hurdles.

Due to its electronic nature, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol predominantly exists in its pyridone tautomeric form, 6-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one. Throughout this guide, we will refer to the target molecule by its -ol nomenclature, but it is critical to recognize this tautomeric equilibrium.

Proposed Synthetic Pathway

The following diagram outlines a logical and experimentally viable pathway for the synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, starting from the commercially available 2-bromo-5-methylpyridine.

Synthetic_Pathway A 2-bromo-5-methylpyridine B 2-bromo-5-methylpyridine-1-oxide A->B Oxidation (m-CPBA) C 2-bromo-5-methyl-4-nitropyridine-1-oxide B->C Nitration (HNO3/H2SO4) D (E)-2-bromo-N,N-dimethyl-5-methyl-4-nitro-pyridin-1-ium-1-yl-ethenamine C->D Leimgruber-Batcho Indole Synthesis (DMF-DMA) E 6-bromo-4-nitro-1H-pyrrolo[3,2-c]pyridine D->E Reductive Cyclization (Fe/AcOH) F 6-methyl-4-nitro-1H-pyrrolo[3,2-c]pyridine E->F Methylation (Organometallic Cross-Coupling) G 4-amino-6-methyl-1H-pyrrolo[3,2-c]pyridine F->G Nitro Group Reduction (e.g., H2, Pd/C) H 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol G->H Hydrolysis (e.g., NaNO2, H2SO4(aq))

Caption: Proposed synthetic route for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol.

Troubleshooting and Optimization Guide

This section is structured in a question-and-answer format to directly address potential issues at each key stage of the synthesis.

Stage 1 & 2: Oxidation and Nitration

Question 1: My oxidation of 2-bromo-5-methylpyridine with m-CPBA is sluggish and gives a low yield of the N-oxide. What can I do?

Answer:

  • Reagent Purity: Ensure your m-CPBA is fresh and has a high percentage of active oxygen. Older batches can have significantly reduced reactivity.

  • Solvent Choice: While dichloromethane (DCM) is commonly used, chloroform can sometimes improve solubility and reaction rates. Ensure your solvent is anhydrous.

  • Temperature Control: This reaction is typically performed at 0 °C to room temperature. If the reaction is slow, allowing it to stir at room temperature for an extended period (monitoring by TLC) is advisable. Avoid excessive heating, which can lead to decomposition.

  • Stoichiometry: Using a slight excess of m-CPBA (1.1-1.2 equivalents) can help drive the reaction to completion.

Question 2: The nitration of the N-oxide is resulting in a complex mixture of products, and my yield of the desired 4-nitro product is low. How can I improve selectivity?

Answer:

This is a critical step where regioselectivity is paramount. The N-oxide directs nitration to the 4-position.

  • Temperature is Key: The nitrating mixture (fuming HNO₃ in concentrated H₂SO₄) is highly reactive. Maintain a low temperature (typically 0-10 °C) during the addition of the N-oxide. Poor temperature control is a common cause of side reactions, including over-nitration or degradation.

  • Rate of Addition: Add the N-oxide substrate slowly and portion-wise to the nitrating mixture to control the exotherm.

  • Reaction Time: Monitor the reaction closely by TLC. Extended reaction times can lead to the formation of undesired isomers and degradation products.

  • Work-up Procedure: Quenching the reaction by pouring it onto ice and careful neutralization is crucial. Ensure the pH is adjusted slowly to avoid excessive heat generation.

Stage 3 & 4: Pyrrole Ring Formation

Question 3: The reaction of the 4-nitropyridine-1-oxide with DMF-DMA to form the enamine intermediate is not going to completion.

Answer:

  • DMF-DMA Quality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is moisture-sensitive. Use a fresh bottle or a recently opened one.

  • Temperature and Reaction Time: This reaction often requires heating. Refluxing in a suitable solvent like DMF is common. Ensure the reaction is heated for a sufficient duration, monitoring by TLC until the starting material is consumed.

  • Solvent: While the reaction can be run neat with excess DMF-DMA, using anhydrous DMF as a solvent can improve consistency.

Question 4: The reductive cyclization of the enamine intermediate with iron in acetic acid is giving me a low yield of the desired 6-bromo-4-nitro-1H-pyrrolo[3,2-c]pyridine.

Answer:

  • Activation of Iron: Ensure you are using a fine powder of iron for maximum surface area. Pre-washing the iron powder with dilute HCl to remove any oxide layer can sometimes improve its reactivity.

  • Reaction Conditions: The reaction is typically heated. Refluxing in acetic acid is a common condition. Ensure vigorous stirring to keep the iron suspended.

  • Alternative Reducing Agents: If iron/acetic acid is problematic, other reducing systems like stannous chloride (SnCl₂) in an acidic medium can be explored.

  • Work-up: After the reaction, filtering the mixture to remove excess iron and iron salts is necessary. The product is often extracted into an organic solvent. Ensure complete removal of acetic acid during the work-up.

Stage 5: Methylation

Question 5: I am having trouble with the selective methylation at the 6-position of the pyrrolo[3,2-c]pyridine core.

Answer:

A Suzuki or Stille cross-coupling reaction is a plausible method to install the methyl group. This would involve reacting the 6-bromo intermediate with a suitable methylating agent.

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For a Suzuki coupling with methylboronic acid or its esters, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used.

  • Base and Solvent: A base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ is required. The solvent system is typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degassing: Thoroughly degassing the reaction mixture to remove oxygen is essential to prevent catalyst degradation.

  • Alternative Methylating Agents: If methylboronic acid is not effective, consider using trimethylboroxine or, for a Stille coupling, methyltributyltin (use with appropriate safety precautions).

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd₂(dba)₃ / SPhos
Methyl Source Methylboronic acidTrimethylboroxineMethyltributyltin
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Dioxane/H₂OToluene/H₂ODMF
Temperature 80-100 °C90-110 °C80-100 °C
Caption: Example conditions for Suzuki/Stille cross-coupling methylation.
Stage 6: Nitro Group Reduction

Question 6: The reduction of the 4-nitro group is leading to a mixture of products, and I am concerned about the stability of the pyrrole ring.

Answer:

The pyrrole ring can be sensitive to harsh reducing conditions.

  • Catalytic Hydrogenation: This is often the cleanest method. Using palladium on carbon (Pd/C) under a hydrogen atmosphere at moderate pressure (1-3 atm) is a good starting point. Solvents like ethanol, methanol, or ethyl acetate are suitable.

  • Catalyst Loading: Use a catalytic amount of Pd/C (typically 5-10 mol%). Overloading the catalyst can sometimes lead to over-reduction or side reactions.

  • Transfer Hydrogenation: If a hydrogen cylinder is not available or desirable, transfer hydrogenation using ammonium formate or cyclohexene as the hydrogen source with Pd/C can be very effective.

  • Chemical Reduction: Reagents like SnCl₂·2H₂O in ethanol or ethyl acetate can also be used. This method is often rapid but may require a more involved work-up to remove tin salts.

Nitro_Reduction_Troubleshooting Start Low Yield or Side Products in Nitro Reduction Q1 Are you using catalytic hydrogenation? Start->Q1 Q2 Is the pyrrole ring being reduced? Start->Q2 Q3 Is purification difficult? Start->Q3 A1_Yes Consider optimizing catalyst, solvent, or pressure. Q1->A1_Yes Yes A1_No Try catalytic hydrogenation for cleaner reduction. Q1->A1_No No A2_Yes Use milder conditions (e.g., lower H2 pressure, shorter reaction time). Q2->A2_Yes Yes A2_No Check for incomplete reaction or other side products. Q2->A2_No No A3_Yes Consider converting the amine to a salt for easier purification. Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting nitro group reduction.

Stage 7: Conversion of Amino to Hydroxy Group

Question 7: My attempt to convert the 4-amino group to a 4-hydroxy group via a Sandmeyer-type reaction is failing or giving low yields.

Answer:

The diazotization of heteroaromatic amines can be challenging, and the resulting diazonium salts can be unstable. A more reliable method is often the direct acidic hydrolysis of the 4-aminopyridine moiety to the corresponding 4-pyridone.

  • Direct Hydrolysis: Heating the 4-amino-6-methyl-1H-pyrrolo[3,2-c]pyridine in an aqueous acidic solution (e.g., dilute H₂SO₄ or HCl) can directly yield the desired 4-pyridone (the tautomer of the 4-ol). This is often a cleaner and more direct route.

  • Diazotization-Hydrolysis (Sandmeyer-like):

    • Temperature Control: Diazotization with sodium nitrite (NaNO₂) must be performed at low temperatures (0-5 °C) to form the diazonium salt.

    • Acid Concentration: The concentration of the acid (e.g., H₂SO₄) is critical. The diazonium salt is then typically decomposed by gentle warming in the aqueous acidic solution.

    • Side Reactions: Incomplete diazotization or decomposition of the diazonium salt can lead to a variety of side products.

MethodReagentsTypical ConditionsPotential Issues
Direct Hydrolysis Dilute H₂SO₄ or HClReflux in aqueous acidPyrrole ring instability under harsh acidic conditions
Diazotization-Hydrolysis 1. NaNO₂, aq. H₂SO₄2. Heat1. 0-5 °C2. 50-100 °CUnstable diazonium salt, side reactions
Caption: Comparison of methods for converting the 4-amino to the 4-hydroxy group.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty purifying my intermediates. What are some general strategies?

A1: Purification of nitrogen-containing heterocycles can be challenging due to their polarity and potential for interaction with silica gel.

  • Column Chromatography: Consider using a silica gel column with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to reduce tailing. Alternatively, using alumina (neutral or basic) as the stationary phase can be beneficial.

  • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system is an excellent method for purification.

  • Salt Formation: For amine intermediates, precipitation as a hydrochloride or other salt can be an effective purification step.

Q2: Should I protect the pyrrole N-H during the synthesis?

A2: Protecting the pyrrole nitrogen can be advantageous, particularly during the cross-coupling and potentially the nitration steps.

  • Common Protecting Groups: A tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group are common choices.

  • Considerations: The addition and subsequent removal of a protecting group adds steps to your synthesis. Evaluate the necessity based on the yields and side products you are observing. For instance, if you see significant side reactions at the pyrrole nitrogen during methylation, a protecting group strategy is warranted. The deprotection of a SEM group can sometimes be challenging.[1]

Q3: How can I confirm the formation of the 4-pyridone tautomer?

A3: Spectroscopic methods are key.

  • ¹H NMR: The pyridone tautomer will typically show a characteristic set of peaks for the pyridine ring protons, and the N-H proton may be observable. The absence of a distinct O-H peak is also indicative.

  • ¹³C NMR: The carbonyl carbon of the pyridone will have a characteristic chemical shift in the range of 160-180 ppm.

  • IR Spectroscopy: A strong absorption band in the region of 1640-1690 cm⁻¹ is characteristic of the C=O stretch of the pyridone ring.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Sladowska, H., et al. (2009). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Poloniae Pharmaceutica, 66(1), 57-63.
  • Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551.
  • Katritzky, A. R., & Lagowski, J. M. (1967). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Larsson, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5769. Available at: [Link]

  • Girgis, A. S. (2009). Leimgruber-Batcho-Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 235-248). John Wiley & Sons, Inc.
  • Caddick, S., et al. (2005).
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press. (Provides general principles of reaction conditions).

Sources

Pyrrolopyridine Synthesis: A Technical Support Center for Navigating Common Pitfalls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important heterocyclic scaffold. Pyrrolopyridines, also known as azaindoles, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis is often fraught with challenges that can impede progress and lead to frustrating outcomes.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the common pitfalls encountered during pyrrolopyridine synthesis. We will explore the "why" behind these challenges and offer practical, actionable solutions to help you troubleshoot and optimize your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses some of the most common initial queries and concerns that arise during the synthesis of pyrrolopyridines.

Q1: I'm getting a mixture of N-1 and N-7 protected isomers. How can I improve the selectivity for N-1 protection?

A1: The pyrrole nitrogen (N-1) is significantly more nucleophilic than the pyridine nitrogen (N-7), which generally favors selective N-1 protection under standard basic conditions (e.g., NaH, K₂CO₃).[1] However, several factors can lead to a loss of selectivity:

  • Forcing Conditions: Using highly reactive electrophiles or harsh reaction conditions can result in a mixture of N-1 and N-7 isomers, and even di-protection.[1]

  • Steric Hindrance: While steric hindrance around the N-7 position typically favors N-1 protection, highly unhindered protecting groups might show reduced selectivity.

Troubleshooting Steps:

  • Re-evaluate your base and solvent system: Use a milder base and a less polar solvent to favor the kinetic N-1 product.

  • Control the reaction temperature: Run the reaction at a lower temperature to minimize over-reactivity.

  • Choose a bulkier protecting group: A sterically demanding protecting group will further disfavor reaction at the more hindered N-7 position.

Q2: Why is my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) giving low yields and multiple side products?

A2: Low yields in cross-coupling reactions on pyrrolopyridine scaffolds are a common issue, often stemming from a combination of factors:

  • Competing Reactivity: In di-halogenated pyrrolopyridines (e.g., 2-iodo-4-chloro), the oxidative addition of the palladium catalyst can occur at both positions, leading to a mixture of products. The relative reactivity is highly dependent on the specific halogens and the catalyst system used.[2]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[1]

  • Side Reactions: Common side reactions include hydrodehalogenation (reduction of the halide), homo-coupling of the boronic acid, and the formation of diarylated products.[2]

Troubleshooting Steps:

  • Optimize your catalyst and ligand: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand is critical for achieving high selectivity and yield.[2] A systematic screening of different ligand/catalyst combinations is often necessary.

  • Protect the Pyridine Nitrogen: In some cases, protection of the N-7 nitrogen as an N-oxide can prevent catalyst coordination and improve reaction outcomes.[1]

  • Carefully control stoichiometry: Using a slight excess of the boronic acid or amine coupling partner can help drive the reaction to completion, but a large excess can lead to side product formation.

Q3: I'm observing unexpected side products after my SEM-deprotection step. What could be causing this?

A3: The deprotection of the trimethylsilylethoxymethyl (SEM) group can be challenging. The release of formaldehyde during the reaction can lead to various side products, including the formation of dimers or interesting tricyclic eight-membered 7-azaindole structures.[2]

Troubleshooting Steps:

  • Include a formaldehyde scavenger: The addition of a scavenger, such as a primary amine or a thiol, can trap the liberated formaldehyde and prevent it from reacting with your desired product.

  • Optimize the deprotection conditions: The choice of acid (e.g., TFA) and the subsequent basic workup conditions can influence the formation of side products. Shorter reaction times and careful temperature control are crucial.[3]

Section 2: Troubleshooting Guide

This section provides a more in-depth look at specific problems and offers a structured approach to troubleshooting.

Problem 1: Poor Regioselectivity in C-H Functionalization

Achieving regioselectivity in the C-H functionalization of pyrrolopyridines is a significant challenge due to the presence of multiple C-H bonds with similar reactivity.[4] The inherent electronic properties of the fused rings—an electron-rich pyrrole and an electron-deficient pyridine—lead to complex reactivity patterns.[4][5]

Troubleshooting Workflow for Poor Regioselectivity

start Poor Regioselectivity Observed inherent_electronics Consider Inherent Ring Electronics (Pyrrole: electrophilic sub. Pyridine: nucleophilic/radical attack) start->inherent_electronics reaction_conditions Modify Reaction Conditions (Solvent, pH, Temperature) start->reaction_conditions steric_hindrance Evaluate Steric Hindrance start->steric_hindrance directing_group Introduce a Directing Group inherent_electronics->directing_group outcome Improved Regioselectivity reaction_conditions->outcome directing_group->outcome steric_hindrance->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Troubleshooting Steps:

Parameter Potential Issue Recommended Action
Reaction Conditions Solvent and pH can influence the position of functionalization, especially in radical reactions.[4]Systematically screen different solvents and adjust the pH to "tune" the regioselectivity.
Steric Hindrance The steric bulk of either the substrate or the reagent can direct functionalization to less hindered positions.[4]Consider using a bulkier reagent to favor reaction at a less sterically crowded site.
Directing Groups In the absence of inherent selectivity, a directing group may be necessary to achieve the desired outcome.While this adds synthetic steps, installing a removable directing group can guide a metal catalyst to a specific C-H bond.
Problem 2: Low Yield or Incomplete Conversion on Scale-Up

Transitioning from a lab-scale synthesis to a larger scale often magnifies issues that were negligible in smaller reactions. Low yields and incomplete conversions are common frustrations during scale-up.[6]

Troubleshooting Workflow for Scale-Up Issues

start Low Yield/Incomplete Conversion on Scale-Up heat_transfer Check for Localized Overheating ('Hot Spots') start->heat_transfer reagent_addition Evaluate Reagent Addition Rate start->reagent_addition starting_material_purity Analyze Impurity Profile of Starting Materials start->starting_material_purity mixing Ensure Adequate Mixing start->mixing outcome Improved Yield and Conversion heat_transfer->outcome reagent_addition->outcome starting_material_purity->outcome mixing->outcome

Caption: Troubleshooting workflow for scale-up synthesis.

Detailed Troubleshooting Steps:

Parameter Potential Issue Recommended Action
Heat Transfer Poor heat transfer in larger reactors can lead to localized "hot spots," causing thermal decomposition and tar formation.[6]Ensure efficient reactor cooling and consider a slower rate of addition for exothermic reactions.
Reagent Addition Rate A rate that is too fast can exacerbate exotherms, while a rate that is too slow can lead to incomplete reactions or byproduct formation.[6]Optimize the reagent addition rate for the larger scale.
Starting Material Purity Impurities that were insignificant at the lab scale can have a major impact on larger reactions.[6]Re-analyze the purity of your starting materials and consider re-purification if necessary.
Mixing Inefficient mixing can lead to localized concentration gradients and incomplete reactions.Ensure the reactor's mixing system is adequate for the scale and viscosity of the reaction mixture.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Selective N-1 SEM Protection of 7-Azaindole

Materials:

  • 7-Azaindole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-azaindole (1.0 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add SEM-Cl (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the N-1 SEM-protected 7-azaindole.

Protocol 2: Suzuki-Miyaura Cross-Coupling on a Dihalogenated Pyrrolopyridine

Materials:

  • N-protected 2-iodo-4-chloropyrrolopyridine

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • Tricyclohexylphosphine (PCy₃) (0.1 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add the N-protected 2-iodo-4-chloropyrrolopyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), PCy₃ (0.1 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-aryl-4-chloropyrrolopyridine.[2]

References

  • Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine synthesis - Benchchem.
  • Challenges in the functionalization of pyridines. - ResearchGate.
  • Proposed mechanism for the synthesis of pyrrolopyridine derivatives. - ResearchGate.
  • Technical Support Center: Scaling Up Pyrrolo[2,3-b]indole Synthesis - Benchchem.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI. Available at: [Link]

  • Challenges in the functionalization of the furopyridine ring - Benchchem.

Sources

Technical Support Center: Enhancing the Solubility of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. This document provides in-depth troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound. Given its chemical structure—a heterocyclic, amphoteric molecule—solubility can be a significant hurdle, impacting everything from initial screening assays to formulation development.[1][2] This guide is designed to provide a logical, step-by-step framework for systematically addressing and improving its solubility.

Compound Profile: 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

The structure of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol contains both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen atom. This amphoteric nature is the key to understanding and manipulating its solubility. The molecule's charge state, and therefore its interaction with aqueous solvents, is highly dependent on the pH of the medium.[3][4] At low pH, the pyridine nitrogen is likely to be protonated, resulting in a positive charge. At high pH, the hydroxyl group can be deprotonated, resulting in a negative charge. The neutral, un-ionized form, which typically exhibits the lowest aqueous solubility, will predominate at a pH value between its pKa values.

Frequently Asked Questions (FAQs)

Q1: My initial attempt to dissolve 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol in a standard phosphate-buffered saline (PBS) at pH 7.4 resulted in very poor solubility. What is the first and most critical step I should take?

Your first step should be to investigate the compound's pH-dependent solubility profile. Since 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is an amphoteric compound, its solubility is expected to be lowest near its isoelectric point and significantly higher at acidic and basic pH values where it can form soluble cationic or anionic species, respectively.[4] The Henderson-Hasselbalch equation provides a theoretical basis for predicting how solubility changes with pH for ionizable drugs.[5][6] By systematically testing solubility across a range of pH values, you can identify the optimal pH for your experiments.

Q2: I've found that pH adjustment can improve solubility, but my biological assay is sensitive to extreme pH. What are my other options?

When the optimal pH for solubility is not compatible with your experimental system, several other techniques can be employed. The most common are:

  • Co-solvency: This involves adding a water-miscible organic solvent to your aqueous system to reduce the overall polarity of the solvent, thereby increasing the solubility of a hydrophobic compound.[7][8]

  • Salt Formation: For ionizable compounds like this one, creating a salt form can dramatically increase aqueous solubility and dissolution rates.[9][10][11]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate the poorly soluble drug molecule, effectively increasing its apparent water solubility.[12][13][14]

The choice of method depends on the required concentration, the tolerance of your assay for excipients, and the desired formulation characteristics.[15]

Q3: How do I choose the right co-solvent, and what are the potential downsides?

The choice of co-solvent depends on the drug's properties and the experimental context. Commonly used co-solvents in pharmaceutical development include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[16][17] The mechanism involves reducing the polarity of the aqueous environment and disrupting water's hydrogen bond network, which lowers the energy required to dissolve the solute.[18][19]

Potential Downsides:

  • Toxicity: High concentrations of organic solvents can be toxic to cells in biological assays.

  • Precipitation upon Dilution: A stock solution prepared in a high concentration of co-solvent may precipitate when diluted into an aqueous buffer.[8] It is crucial to determine the maximum solubility in the final, diluted buffer system.[20]

  • Assay Interference: Co-solvents can sometimes interfere with experimental assays or protein function.

A screening study using a small panel of common, biocompatible co-solvents is the best approach to identify an effective system.

Q4: Is 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol a good candidate for salt formation?

Yes, its structure is well-suited for salt formation. The presence of both an acidic (hydroxyl) and a basic (pyridine) functional group means you can form salts with either a strong base or a strong acid.[11] For a salt to be successful, there should be a sufficient difference between the pKa of the drug's ionizable group and that of the counter-ion.[9] Salt formation can improve not only solubility but also dissolution rate and stability.[21][22]

Q5: What are cyclodextrins, and how do I know if they will work for my compound?

Cyclodextrins are bucket-shaped molecules that can form "inclusion complexes" with poorly soluble compounds.[13] The hydrophobic drug molecule (the "guest") fits into the hydrophobic inner cavity of the cyclodextrin (the "host"), while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[23][24]

The suitability of cyclodextrins depends on a size and fit relationship between the host and guest. A feasibility study, such as a phase-solubility analysis, is required to determine if an inclusion complex forms and to what extent it enhances solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceutical formulations due to its high aqueous solubility and safety profile.[14]

Troubleshooting Workflows & Experimental Guides

This section provides detailed, step-by-step protocols for systematically evaluating and enhancing the solubility of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol.

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical progression for tackling solubility issues with a novel compound.

Solubility_Workflow cluster_start Initial Assessment cluster_ph pH Optimization cluster_advanced Advanced Methods cluster_end Final Outcome start Compound exhibits poor solubility in aqueous buffer (e.g., PBS pH 7.4) ph_study Protocol 1: Determine pH-Solubility Profile start->ph_study ph_check Is optimal pH compatible with assay? ph_study->ph_check cosolvent Protocol 2: Co-solvent Screening ph_check->cosolvent No success Optimized Solubilization Method Identified ph_check->success Yes cyclodextrin Protocol 4: Cyclodextrin Complexation cosolvent->cyclodextrin If not sufficient or compatible cosolvent->success Sufficient & Compatible salt Protocol 3: Salt Formation Feasibility cyclodextrin->salt If not sufficient or compatible cyclodextrin->success Sufficient & Compatible salt->success

Caption: A decision tree for selecting a solubility enhancement strategy.

Protocol 1: Determining the pH-Dependent Solubility Profile

Objective: To determine the aqueous solubility of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol across a range of pH values to identify the optimal conditions for solubilization.

Rationale: This "shake-flask" method is a standard approach to measure equilibrium solubility.[5] By plotting solubility versus pH, you can visualize the U-shaped curve typical of amphoteric compounds and select a pH that provides the required concentration while being as close to physiological conditions as possible.[4]

Materials:

  • 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol powder

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator at a controlled temperature (e.g., 25°C)

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • Calibrated pH meter

Procedure:

  • Preparation: Prepare a set of buffers at various pH points (e.g., 2, 3, 4, 5, 6, 7, 7.4, 8, 9, 10).

  • Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer (e.g., 5-10 mg to 1 mL of buffer) in separate vials. The key is to ensure solid material remains undissolved at equilibrium.

  • Equilibration: Seal the vials and place them on a rotator or shaker. Agitate at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (one in which the compound is freely soluble, e.g., methanol or DMSO) to a concentration within the linear range of your analytical method. Determine the concentration using a pre-validated UV-Vis or HPLC method.

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) on a logarithmic scale against the measured final pH of each supernatant. This will generate the pH-solubility profile.

Protocol 2: Screening for an Effective Co-solvent System

Objective: To identify a biocompatible co-solvent and its optimal concentration to achieve the desired solubility of the compound in an aqueous buffer.

Rationale: Co-solvents work by reducing the polarity of the solvent system, making it more favorable for non-polar solutes to dissolve.[18][25] This protocol uses a systematic screening approach to find a balance between maximizing solubility and minimizing the co-solvent concentration to avoid potential toxicity or assay interference.[7]

Materials:

  • 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • A panel of co-solvents: DMSO, Ethanol, PEG 400, Propylene Glycol

  • Glass vials or microcentrifuge tubes

Procedure:

  • Prepare Co-solvent Blends: For each co-solvent, prepare a series of blends with your aqueous buffer. Typical starting points are 5%, 10%, 20%, and 50% (v/v) co-solvent in buffer.

  • Solubility Measurement: Using the shake-flask method described in Protocol 1, determine the equilibrium solubility of the compound in each co-solvent blend.

  • Data Analysis: Create a table comparing the solubility achieved with each co-solvent at each concentration.

  • Selection Criteria: Select the co-solvent system that meets your target concentration with the lowest percentage of organic solvent.

  • Precipitation Check (Crucial): Prepare a concentrated stock of the compound in your selected co-solvent system. Then, dilute this stock into the final aqueous buffer to mimic your experimental conditions and observe for any signs of precipitation over time.

Co-solventDielectric Constant (ε)Typical Starting Conc.Notes
DMSO 47.21-10%High solubilizing power; can be toxic to cells at >0.5%.
Ethanol 24.65-20%Biocompatible; may affect protein structure at high conc.
PEG 400 12.510-40%Low toxicity; commonly used in formulations.[17]
Propylene Glycol 32.010-30%Good safety profile; viscous.
Protocol 3: Feasibility Study for Salt Formation

Objective: To quickly assess whether forming a salt of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is a viable strategy for solubility enhancement.

Rationale: Salt formation can dramatically improve the solubility of ionizable drugs by creating a more polar, charged species that interacts favorably with water.[21][26] This protocol provides a small-scale method to test for salt formation and its impact on solubility without requiring full synthesis and isolation.

Materials:

  • 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

  • A suitable solvent (e.g., ethanol, acetone)

  • A selection of acid and base counter-ions (e.g., 1M HCl, 1M H₂SO₄, 1M NaOH, 1M KOH)

Procedure:

  • Dissolve Parent Compound: Dissolve a known amount of the compound in a minimal amount of a suitable organic solvent.

  • Add Counter-ion: Stoichiometrically add one equivalent of a selected acid (e.g., HCl) or base (e.g., NaOH).

  • Observe for Precipitation: If a salt forms and is less soluble in the organic solvent than the parent compound, a precipitate will form. This is a positive indication of salt formation.

  • Evaporate Solvent: Gently evaporate the solvent to obtain the solid salt form (or a mixture if the reaction did not go to completion).

  • Test Aqueous Solubility: Use the solid obtained in step 4 to perform a simple aqueous solubility test (e.g., in water or PBS pH 7.4) and compare it to the parent compound's solubility. A significant increase suggests salt formation is a promising strategy.

Protocol 4: Using Cyclodextrins for Inclusion Complexation

Objective: To determine if cyclodextrins can form an inclusion complex with 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol and enhance its aqueous solubility.

Rationale: This protocol, based on the phase-solubility method by Higuchi and Connors, allows for the determination of the binding constant and the stoichiometry of the drug-cyclodextrin complex. An increase in drug solubility with increasing cyclodextrin concentration indicates complex formation.[12]

Cyclodextrin_Mechanism cluster_system Inclusion Complex Formation Guest Poorly Soluble Drug (Guest Molecule) Complex Soluble Drug-Cyclodextrin Complex Guest->Complex + Host Cyclodextrin (Host Molecule) Hydrophilic Exterior Hydrophobic Cavity Host->Complex

Caption: Encapsulation of a guest drug molecule by a host cyclodextrin.

Materials:

  • 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., water or PBS)

  • Vials, shaker, and analytical equipment as in Protocol 1

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at increasing concentrations (e.g., 0, 10, 20, 50, 100 mM).

  • Equilibrate with Excess Drug: Add an excess amount of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol to each cyclodextrin solution.

  • Equilibrate and Analyze: Follow the equilibration, phase separation, and quantification steps as outlined in Protocol 1.

  • Data Analysis: Plot the total concentration of the dissolved drug against the concentration of HP-β-CD. A linear increase in solubility with increasing HP-β-CD concentration (an Aₗ-type plot) indicates the formation of a soluble 1:1 complex and confirms this is a viable approach.

References

  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Serajuddin, A. T. (2007, July 30). Salt formation to improve drug solubility. PubMed.
  • Khadka, P., et al. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Popa, G., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Why salt formation of weak acid increases the drug solubility?. (2023, February 8).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. Drug Solubility: Importance and Enhancement Techniques. PubMed Central.
  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • Al-Zoubi, N., et al. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Boddeda, B.
  • Gareth, D. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Lüdeker, D., & Briel, T.
  • Al-kassas, R., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central.
  • Cosolvent. Wikipedia.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Babu, P. S. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • MDPI. (2025, November 25). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407)
  • How to tackle compound solubility issue. (2022, January 6). Reddit.
  • Perlovich, G. L., et al. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed Central.
  • Williams, H. D., et al. Strategies to Address Low Drug Solubility in Discovery and Development.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
  • Tackling the Big Issue of Solubility. (2022, January 3). Pharmaceutical Technology.
  • 178268-91-2|6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. BLDpharm.
  • Bergström, C. A., et al. Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • (PDF) Study of pH-dependent drugs solubility in water. (2025, August 9).
  • Pobudkowska, A., & Domańska, U. (2014).
  • PubChem. 1-Methyl-1H-pyrrolo[3,2-C]pyridine.
  • JUIT.
  • Sigma-Aldrich. 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid AldrichCPR.
  • MDPI.
  • NIH. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • PubChem. 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione.

Sources

Technical Support Center: Crystallization of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the crystallization of this active pharmaceutical ingredient (API). As a substituted pyrrolopyridine, this molecule possesses unique characteristics, including hydrogen bond donors and acceptors, and aromatic systems, which can present specific challenges. This document provides in-depth, cause-and-effect explanations and actionable protocols to help you achieve high-quality, crystalline material.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: No Crystals Are Forming After Cooling

Q: I've dissolved my purified 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol in a solvent, allowed it to cool, but no crystals have appeared. What are the likely causes and what steps should I take?

A: This is the most common crystallization challenge and typically points to a failure to achieve adequate supersaturation.[1] A solution becomes supersaturated when it contains more dissolved solute than it can theoretically hold at a given temperature. Crystal formation requires two stages: nucleation (the initial formation of tiny crystal nuclei) and growth.[] If the solution is not sufficiently supersaturated, nucleation will not occur.

Troubleshooting Protocol:

  • Confirm Purity: Impurities can inhibit crystallization or lead to "oiling out."[3] Ensure your starting material is of high purity (>98%) using techniques like NMR or LC-MS. If necessary, perform an additional purification step like column chromatography.

  • Induce Nucleation: If the solution is clear but no crystals have formed, it may be in a metastable state where it is supersaturated but requires an energy input for nucleation.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[4] This creates microscopic imperfections on the glass that can serve as nucleation sites.

    • Seeding: Introduce a "seed crystal"—a tiny speck of previously crystallized 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol—into the solution.[5] This provides a template for further crystal growth.

  • Increase Concentration: If induction techniques fail, it's likely the concentration is too low.

    • Solvent Evaporation: Gently warm the solution to evaporate a portion of the solvent, then allow it to cool again.[1][4] For volatile solvents, you can also allow slow evaporation at room temperature by covering the flask with perforated parafilm.[3]

    • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" in which the compound is insoluble.[6][7] This reduces the overall solubility and promotes crystallization. For 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, a potential system could be dissolving in methanol (good solvent) and slowly adding water or an ether (anti-solvents).[7]

Issue 2: The Compound Separates as an Oil ("Oiling Out")

Q: When I cool my solution, my compound forms liquid droplets instead of solid crystals. Why does this happen and how can I prevent it?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[1][4] Since impurities depress the melting point of a compound, this is often a sign that the material is not pure enough.[3] It can also happen if the solution is too concentrated, causing the solute to come out of solution too rapidly at a high temperature.

Corrective Actions:

  • Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil. Add more of the primary solvent (10-20% increase) to create a more dilute solution.[1][4] This lowers the saturation temperature, giving the molecules a chance to cool below their melting point before precipitating.

  • Slow Down Cooling: Rapid cooling can cause the solution to become highly supersaturated at a temperature where the compound is still molten. Allow the solution to cool to room temperature slowly, perhaps by placing the flask in an insulated container (a beaker with paper towels or a Dewar flask).[4]

  • Change Solvents: Select a solvent or solvent system with a lower boiling point. This ensures that the solution temperature is lower during the cooling process, reducing the risk of oiling out.

Logical Troubleshooting Workflow for Initial Crystallization Attempts

G start Dissolve Crude Compound in Hot Solvent cool Cool Solution start->cool outcome Observe Outcome cool->outcome crystals High-Quality Crystals Formed outcome->crystals Success oil Compound 'Oils Out' outcome->oil Problem powder Amorphous Powder Precipitates outcome->powder Problem clear No Solid Forms (Clear Solution) outcome->clear Problem success Isolate & Characterize (XRPD, DSC, TGA) crystals->success fix_oil Troubleshoot Oiling Out: 1. Reheat & Add More Solvent 2. Slow Cooling Rate 3. Change Solvent System oil->fix_oil fix_powder Troubleshoot Precipitation: 1. Reduce Concentration 2. Slow Cooling Rate 3. Use Anti-Solvent Method powder->fix_powder fix_clear Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal 3. Increase Concentration clear->fix_clear fix_oil->cool fix_powder->cool fix_clear->cool

Caption: General troubleshooting workflow for crystallization.

Issue 3: Polymorphism and Crystal Form Control

Q: I've successfully obtained crystals, but I suspect I may have different crystal forms (polymorphs). Why is this important, and how can I control which polymorph I get?

A: Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[8][9] These different forms, or polymorphs, can have significantly different physicochemical properties, including solubility, stability, dissolution rate, and bioavailability.[9][10] For an API like 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, controlling the polymorphic form is critical for ensuring consistent product performance and meeting regulatory requirements.[11] Generally, the most thermodynamically stable form is desired for development.[9][12]

Polymorph Screening and Control:

Polymorphic forms can be prepared by manipulating crystallization conditions.[8] A systematic polymorph screen is essential.

  • Vary Solvents: Crystallize the compound from a diverse range of solvents with different polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, hydrocarbons).[12]

  • Control Cooling Rate: Experiment with both rapid "shock" cooling and very slow, controlled cooling. Rapid cooling can sometimes trap a less stable (metastable) polymorph.[8]

  • Utilize Different Techniques: Compare results from slow cooling, slow evaporation, and anti-solvent crystallization.[6]

  • Characterize the Solids: Each solid form obtained must be analyzed to determine if it is unique.

Table 1: Key Analytical Techniques for Polymorph Characterization

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" for each crystalline form based on the crystal lattice. This is the primary tool for identifying polymorphs.[11]
Differential Scanning Calorimetry (DSC) Measures thermal events like melting points and phase transitions. Different polymorphs will have different melting points.[8]
Thermogravimetric Analysis (TGA) Measures changes in mass with temperature. Useful for identifying solvates or hydrates.
Fourier-Transform Infrared (FTIR) Spectroscopy Can detect differences in molecular interactions (e.g., hydrogen bonding) between polymorphs.[6]
Scanning Electron Microscopy (SEM) Visualizes the crystal habit (shape and size), which can differ between polymorphs.[6]
Workflow for a Basic Polymorphic Screen

G cluster_conditions Crystallization Conditions cluster_analysis Analytical Characterization solvents Solvent Variation (Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, etc.) solids Generate Solid Samples solvents->solids rates Rate Variation (Fast Cool, Slow Cool, Evaporation) rates->solids methods Method Variation (Cooling, Anti-Solvent, Vapor Diffusion) methods->solids api Purified API Solution api->solids analysis Analyze Each Solid solids->analysis pxrd PXRD analysis->pxrd dsc DSC analysis->dsc sem SEM / Microscopy analysis->sem compare Compare Data: Identify Unique Forms pxrd->compare dsc->compare sem->compare result Identified Polymorphs (Form I, Form II, etc.) compare->result

Caption: Workflow for polymorph screening and identification.

Issue 4: The Role of pH in Crystallizing 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Q: My compound is a nitrogen-containing heterocycle. How does pH affect its crystallization, and should I be controlling it?

A: Absolutely. For ionizable molecules like 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, pH is a critical and often overlooked parameter.[13][14] The molecule has multiple sites that can change their protonation state depending on the pH of the solution:

  • The pyridine nitrogen is basic and can be protonated.

  • The pyrrole nitrogen is weakly acidic.

  • The hydroxyl group is also weakly acidic.

The overall charge of the molecule will change with pH, which directly impacts its solubility and the intermolecular interactions (especially hydrogen bonding) that govern crystal packing.[15][16] Crystallizing at different pH values can lead to the formation of different polymorphs, salts, or co-crystals.[16]

Experimental Protocol: pH Screening

  • Determine pKa: If not known, determine the pKa values of the compound experimentally or using computational prediction software. This will help you target relevant pH ranges.

  • Prepare Buffered Solutions: Prepare a series of aqueous or mixed-solvent solutions buffered at different pH values (e.g., pH 3, 5, 7, 9).

  • Set Up Crystallization: Dissolve your compound in each buffered solution to the point of saturation (gently warming if necessary).

  • Induce Crystallization: Use a consistent method, such as slow cooling, across all pH conditions.

  • Isolate and Analyze: Isolate any resulting solids and characterize them using the techniques in Table 1 to see if different forms are produced at different pH levels. Crystal size and shape can increase substantially with changes in pH.[15]

By systematically screening pH, you can identify the optimal conditions for crystallizing the desired form of your compound and avoid inconsistent results.

References

  • The Pharma Master. (2024). API Particle / Crystal Engineering.
  • PharmaCores. (2025).
  • MDPI. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
  • BOC Sciences. (n.d.).
  • All About Drugs. (n.d.). Polymorphism.
  • MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds.
  • Jagiellońskie Centrum Innowacji. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge.
  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients.
  • Benchchem. (n.d.). Troubleshooting Crystallization: A Technical Guide for Hispidanin B.
  • University of York. (n.d.).
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
  • ResearchGate. (2018).
  • ResearchGate. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • CrystEngComm (RSC Publishing). (n.d.).
  • Tan, Y., et al. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC - NIH.

Sources

Technical Support Center: Scaling Up the Synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the multi-step synthesis and scale-up of this important heterocyclic scaffold.

Introduction: A Strategic Approach to Synthesis

The synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, a molecule of interest in medicinal chemistry, presents a multi-faceted challenge, particularly when transitioning from bench-scale to larger-scale production. The inherent reactivity of the pyrrolopyridine core, coupled with the functional group manipulations required, necessitates a robust and well-understood synthetic strategy. This guide will focus on a proposed synthetic route, drawing parallels from established methodologies for analogous structures, and will address potential hurdles at each critical stage.

Based on available literature for similar scaffolds, a viable synthetic approach is proposed, commencing with a commercially available starting material and proceeding through key transformations. This route is designed to be logical and to anticipate common challenges in heterocyclic chemistry.

Proposed Synthetic Pathway

The synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol can be envisioned through a multi-step sequence, likely involving a Batcho-Leimgruber-type indole synthesis strategy adapted for the pyrrolopyridine core.

Synthetic_Pathway A 2-Bromo-5-methylpyridine B 2-Bromo-5-methyl-4-nitropyridine 1-oxide A->B Nitration (HNO₃/H₂SO₄) C (E)-2-Bromo-N,N-dimethyl-1-(5-methyl-4-nitropyridin-2-yl)ethen-1-amine B->C Enamine Formation (DMF-DMA) D 6-Bromo-1H-pyrrolo[3,2-c]pyridin-4-amine C->D Reductive Cyclization (e.g., Fe/AcOH) E 6-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol D->E Diazotization & Hydrolysis (Sandmeyer-type) F 6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol E->F Methylation (e.g., Organometallic cross-coupling)

Caption: Proposed synthetic pathway for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic strategy for constructing the 1H-pyrrolo[3,2-c]pyridine core?

A1: For the target molecule, a convergent strategy building the pyrrole ring onto a pre-functionalized pyridine is highly advantageous. The Batcho-Leimgruber indole synthesis is a powerful method that can be adapted for this purpose.[1] This approach involves the formation of an enamine from a nitrated precursor, followed by a reductive cyclization to form the pyrrole ring. A recent publication on the synthesis of related 6-aryl-1H-pyrrolo[3,2-c]pyridines successfully employed a similar strategy, starting from 2-bromo-5-methylpyridine.[2][3]

Q2: How can the hydroxyl group be introduced at the 4-position of the pyrrolopyridine ring?

A2: Direct hydroxylation of the pyrrolopyridine ring can be challenging. A more reliable method is to introduce a precursor functional group that can be readily converted to a hydroxyl group. A common and effective strategy is the diazotization of an amino group, followed by hydrolysis in a Sandmeyer-type reaction.[4][5] This involves converting a 4-amino-pyrrolopyridine intermediate into a diazonium salt, which is then displaced by a hydroxyl group.

Q3: What are the key considerations for N-H protection of the pyrrole ring during this synthesis?

A3: The pyrrole N-H is acidic and can interfere with certain reactions, particularly organometallic cross-coupling steps. However, it is often advantageous to proceed without a protecting group if the reaction conditions are compatible. If protection is necessary, a readily cleavable group such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be employed. The choice of protecting group will depend on the downstream reaction conditions and the overall synthetic strategy.

Q4: Can the methyl group at the 6-position be introduced at a different stage of the synthesis?

A4: While the proposed route utilizes a starting material already containing the methyl group, it is conceivable to introduce it at a later stage. For instance, a 6-bromo-1H-pyrrolo[3,2-c]pyridin-4-ol intermediate could be subjected to a palladium-catalyzed cross-coupling reaction with a suitable methylating agent, such as methylboronic acid or trimethylboroxine. However, introducing the methyl group early on simplifies the latter stages of the synthesis.

Troubleshooting and Scale-Up Guide

Step 1: Nitration of 2-Bromo-5-methylpyridine

Issue: Low yield and formation of multiple nitrated isomers.

  • Potential Cause: Pyridine nitration is notoriously challenging due to the electron-deficient nature of the pyridine ring, often requiring harsh conditions that can lead to decomposition and poor regioselectivity.[6] Over-nitration to dinitrated products is also a common side reaction.[6]

  • Troubleshooting:

    • Temperature Control: Maintain strict temperature control during the addition of the nitrating mixture. Excursions in temperature can lead to runaway reactions and increased byproduct formation. For larger scale, consider using a jacketed reactor with efficient cooling.[7][8]

    • Rate of Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and sub-surface to ensure rapid mixing and to avoid localized high concentrations of the nitrating species.[6]

    • Stoichiometry: Use a minimal excess of the nitrating agent to favor mono-nitration.[6]

    • Alternative Nitrating Agents: While mixed acid is common, other nitrating agents could be explored for improved regioselectivity, though this may require significant process development.

Nitration_Troubleshooting Start Low Yield / Multiple Isomers in Nitration Cause1 Poor Temperature Control Start->Cause1 Cause2 Rapid Addition of Nitrating Agent Start->Cause2 Cause3 Excess Nitrating Agent Start->Cause3 Solution1 Implement Jacketed Reactor with Efficient Cooling Cause1->Solution1 Solution2 Slow, Sub-surface Addition Cause2->Solution2 Solution3 Optimize Stoichiometry (minimal excess) Cause3->Solution3

Caption: Decision tree for troubleshooting pyridine nitration.

Step 2 & 3: Enamine Formation and Reductive Cyclization

Issue: Incomplete reaction or low yield during the Batcho-Leimgruber cyclization.

  • Potential Cause: The formation of the enamine and its subsequent reductive cyclization are sensitive to reaction conditions. Incomplete enamine formation will lead to unreacted starting material, while the reduction step can be sluggish or produce side products if not optimized.[1][9]

  • Troubleshooting:

    • Enamine Formation: Ensure anhydrous conditions and an adequate excess of DMF-DMA (N,N-dimethylformamide dimethyl acetal) to drive the reaction to completion. The reaction temperature may need to be optimized.

    • Reducing Agent: The choice of reducing agent is critical. Common reagents for this transformation include iron powder in acetic acid, sodium dithionite, or catalytic hydrogenation (e.g., H₂/Pd-C). The optimal reducing agent and conditions should be screened at a small scale.[9][10]

    • Reaction Monitoring: Closely monitor the progress of both the enamine formation and the cyclization by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.

    • One-Pot Procedure: Consider a one-pot procedure where the enamine is generated and then reduced in situ. This can improve efficiency and overall yield by avoiding the isolation of the potentially unstable enamine intermediate.[11]

Parameter Recommendation for Scale-Up Rationale
Solvent Higher boiling point solvent (e.g., DMF, NMP)Allows for higher reaction temperatures to drive the reaction to completion and can help to dissolve intermediates.
Reducing Agent Iron/Acetic Acid or Catalytic HydrogenationIron is cost-effective and generally robust for scale-up. Catalytic hydrogenation is atom-economical but requires specialized equipment (hydrogenator).
Work-up Careful pH adjustment and extractionThe product may be amphoteric. Ensure complete extraction by adjusting the pH of the aqueous layer.
Step 4: Diazotization and Hydrolysis (Sandmeyer-type Reaction)

Issue: Low yield of the desired 4-hydroxy product and formation of tar-like byproducts.

  • Potential Cause: Diazonium salts of pyridines can be unstable, and the decomposition to the desired phenol can be inefficient, leading to side reactions and the formation of polymeric materials.[12]

  • Troubleshooting:

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt to minimize its decomposition.[12]

    • Diazotizing Agent: Sodium nitrite is the most common diazotizing agent. Ensure slow addition to a solution of the amine in a strong acid (e.g., sulfuric acid).

    • Hydrolysis Conditions: The hydrolysis of the diazonium salt to the phenol is often the most challenging step. The temperature of the hydrolysis needs to be carefully controlled. Gradual warming of the diazonium salt solution is often employed. The use of copper(I) oxide or copper(II) sulfate can catalyze the hydrolysis.[4]

    • Quenching: Quenching the reaction by carefully adding the diazonium salt solution to a heated aqueous solution can sometimes improve the yield and minimize byproduct formation.

Step 5: Introduction of the 6-Methyl Group (Alternative Route)

Issue: Low yield and side reactions during palladium-catalyzed cross-coupling.

  • Potential Cause: Palladium-catalyzed cross-coupling reactions can be sensitive to the choice of catalyst, ligand, base, and solvent, especially with heteroaromatic substrates. Catalyst deactivation and competing side reactions can lead to low yields.[13][14]

  • Troubleshooting:

    • Catalyst and Ligand Screening: A thorough screening of palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) and phosphine ligands is crucial to identify the optimal system for the specific substrate.[15]

    • Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome. A screen of different bases should be performed.

    • Solvent and Temperature: The reaction should be performed in an anhydrous, degassed solvent. The optimal temperature will need to be determined experimentally.

    • Impurity Profile: Be aware of potential impurities in the starting materials that could poison the catalyst. Thorough purification of the starting materials is recommended.

Scale-Up Challenge Mitigation Strategy Reference
Exothermic Nitration Use of continuous flow reactors for superior heat transfer and safety.[7]
Catalyst Loading in Cross-Coupling Optimize catalyst loading (ppm levels) to balance cost and efficiency.[16]
Mixing in Large Reactors Ensure efficient agitation to avoid localized "hot spots" and concentration gradients.[17]
Product Isolation and Purification Develop a robust crystallization procedure to avoid chromatography at scale.[13]

Conclusion

The successful scale-up of the synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol hinges on a thorough understanding of the reaction mechanisms at each step and a proactive approach to addressing potential challenges. By carefully controlling reaction parameters, optimizing reagents and conditions at a small scale, and anticipating the unique demands of large-scale production, researchers can develop a safe, efficient, and robust process for the synthesis of this valuable heterocyclic compound. This guide provides a framework for navigating these challenges, but it is essential to remember that empirical optimization will be key to achieving success in your specific experimental setting.

References

  • Leimgruber, W., & Batcho, A. D. (1971). A new and efficient indole synthesis. Journal of the American Chemical Society, 93(23), 6292–6294.
  • Chen, L., Ren, P., & Carrow, B. P. (2016). Tri(1-adamantyl)phosphine: Expanding the Boundary of Electron-Releasing Character Available to Organophosphorus Compounds. Journal of the American Chemical Society, 138(19), 6392–6395.
  • Larock, R. C. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. The Journal of Organic Chemistry, 56(12), 3991–3993.
  • Somei, M., et al. (1983). A versatile and efficient synthesis of indoles. Heterocycles, 20(8), 1541-1544.
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.
  • Guidechem. (n.d.). What is the synthesis process of 4-Hydroxypyridine?. FAQ - Guidechem.
  • BenchChem. (2025).
  • Caddick, S., et al. (2005). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances.
  • Kappe, C. O., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2038–2047.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • Nowak, M. J., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1533.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
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  • Zhang, X., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307431.
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Technical Support Center: 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. As specific degradation data for this molecule is not extensively published, this document is built upon established principles of heterocyclic chemistry and data from analogous structures, such as pyrrolopyridines and pyridinols. The objective is to provide a robust framework for anticipating, identifying, and mitigating potential stability issues during your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My sample of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is changing color (e.g., turning yellow or brown) upon storage or in solution. What is happening?

Answer:

This is a common observation for electron-rich heterocyclic compounds and is most likely indicative of oxidative degradation .

  • Causality (The "Why"): The pyrrolo[3,2-c]pyridine core, particularly the pyrrole ring, is electron-rich and susceptible to oxidation.[1][2] This process can be initiated by atmospheric oxygen and accelerated by factors like light, heat, or the presence of trace metal ions.[3] The initial oxidation can lead to the formation of highly colored intermediates and, eventually, polymeric material. The pyridin-4-ol moiety also contributes to this reactivity.

  • Troubleshooting & Mitigation:

    • Inert Atmosphere: Store the solid compound and any solutions under an inert atmosphere (e.g., argon or nitrogen).

    • Light Protection: Use amber vials or wrap containers with aluminum foil to protect the compound from light, as pyrrole-containing molecules can be photolabile.[4][5]

    • Temperature Control: Store the compound at recommended low temperatures (e.g., -20°C or -80°C) to slow down the rate of degradation.

    • Solvent Choice: When preparing solutions, use freshly de-gassed solvents. Avoid solvents that may contain peroxide impurities (e.g., older ethers like THF or dioxane).

Issue 2: I am observing unexpected peaks in my HPLC or LC-MS analysis. Could these be degradation products?

Answer:

Yes, it is highly probable. The appearance of new, unexpected peaks, especially those that grow over time or upon sample stress, are classic signs of degradation.

  • Causality (The "Why"): Degradation can occur through several pathways, each producing distinct products.

    • Oxidation: As mentioned, this is a primary pathway. Expect to see products with an increased mass corresponding to the addition of one or more oxygen atoms (e.g., M+16, M+32). N-oxides or hydroxylated species on the pyrrole or pyridine ring are common.[6][7]

    • Hydrolysis: While the core structure is generally stable, compounds with certain functional groups can be susceptible to hydrolysis under strongly acidic or basic conditions. Studies on similar pyrrolopyridine derivatives have shown instability in both acidic and alkaline mediums.[4]

    • Photodegradation: Exposure to UV or even ambient light can cause ring cleavage or rearrangement reactions, leading to a complex mixture of degradants.[4][5][8]

  • Troubleshooting & Identification Workflow:

    • Peak Purity Analysis: Use a Photo Diode Array (PDA) detector with your HPLC to assess the spectral homogeneity of your main peak. Co-elution of a degradant can often be detected by changes in the UV spectrum across the peak.[9]

    • LC-MS/MS Analysis: This is the most powerful tool for identifying degradants.[10] Look for masses corresponding to predicted degradation reactions (see table below). Use MS/MS fragmentation to help elucidate the structure of the unknown peaks.

    • Forced Degradation Study: Intentionally stress your compound under controlled conditions (acid, base, peroxide, heat, light) to generate and tentatively identify potential degradation products.[9][11] This provides a reference for what to look for in your stability samples.

Table 1: Potential Degradation Products and their Mass Shifts

Degradation PathwayPotential ModificationExpected Mass Change
Oxidation N-Oxide formation+16 Da
Hydroxylation of a ring+16 Da
Ring opening (e.g., with peroxide)+32 Da or more
Photodegradation Dimerization+ (Molecular Weight)
Ring Cleavage/RearrangementVaries
Issue 3: My compound is losing biological activity or I'm seeing inconsistent results in my assays. Is this related to stability?

Answer:

Absolutely. Chemical degradation directly leads to a decrease in the concentration of the active parent compound, which will manifest as a loss of potency or inconsistent assay results.

  • Causality (The "Why"): The formation of degradants means there is less of your target molecule available to interact with its biological target. Furthermore, degradation products themselves could potentially interfere with the assay or even exhibit their own, unwanted biological activity or toxicity.[3][12]

  • Self-Validating Protocol for Ensuring Compound Integrity:

    • Fresh is Best: Always prepare solutions for biological assays fresh from a solid sample that has been stored under optimal conditions (cold, dark, inert gas).

    • QC Before Use: Before every critical experiment, run a quick purity check of your stock solution using a standardized HPLC method. The peak area of the parent compound should be within an acceptable range (e.g., >98%) of a freshly prepared standard.

    • Solvent Stability: Assess the stability of your compound in your primary assay solvent. Incubate the compound in the solvent for the duration of your longest experiment and re-analyze by HPLC to check for degradation.

    • Control for Degradation in Assays: If you suspect degradation is occurring during the assay, include a "time-zero" and "time-end" control. Analyze the compound concentration in the assay medium at the beginning and end of the incubation period.

Technical Guide: How to Perform a Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a molecule.[9][11] It helps to identify likely degradation pathways and validates that your analytical methods can separate degradants from the parent compound.[13] The International Council on Harmonisation (ICH) provides guidelines for these studies.[14][15][16]

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., in ACN or MeOH) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Expose aliquots Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Expose aliquots Thermal Thermal (Solid & Solution, 80°C) Prep->Thermal Expose aliquots Photo Photolytic (ICH Q1B light exposure) Prep->Photo Expose aliquots Analyze Analyze by LC-MS/MS & HPLC-PDA Acid->Analyze After time points (e.g., 2, 8, 24h) Base->Analyze After time points (e.g., 2, 8, 24h) Oxidation->Analyze After time points (e.g., 2, 8, 24h) Thermal->Analyze After time points (e.g., 2, 8, 24h) Photo->Analyze After time points (e.g., 2, 8, 24h) Report Report Analyze->Report Identify Degradants & Establish Pathways Degradation_Pathways cluster_oxidation Oxidative Pathway cluster_photo Photolytic Pathway Parent 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol N_Oxide N-Oxide (on pyridine N) Parent->N_Oxide [O] Hydroxylated Hydroxylated Pyrrole (Epoxide intermediate) Parent->Hydroxylated [O] / H2O2 Dimer Dimerized Product Parent->Dimer hν (light) Ring_Opened Pyrrole Ring-Opened Product Hydroxylated->Ring_Opened Further [O]

Caption: Hypothesized degradation pathways for the title compound.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. Available at: [Link]

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. LinkedIn. Available at: [Link]

  • ICH Q1A(R2) Guideline. ICH. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]

  • (PDF) Analysing Impurities and Degradation Products. ResearchGate. Available at: [Link]

  • 4-Pyridone. Wikipedia. Available at: [Link]

  • Exploring the photodegradation of pyrroles. Kris McNeill. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • 4-Hydroxypyridine-Tautomerism. ChemTube3D. Available at: [Link]

  • Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Rotating Photo-Disc Reactor (RPR) Used in the Photo-Degradation of Pyridine Using Zinc Oxide as a Catalyst Composited with Aluminum Nanoparticles and Irradiated with Natural Light. MDPI. Available at: [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. Available at: [Link]

  • Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. National Institutes of Health (NIH). Available at: [Link]

  • Pyrroles and related compounds. XXIV. Separation and oxidative degradation of chlorophyll derivatives. PubMed. Available at: [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. Available at: [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. National Institutes of Health (NIH). Available at: [Link]

  • Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. PubMed. Available at: [Link]

  • Oxidative degradation of polyolefins. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the unambiguous structural determination of novel heterocyclic compounds is a critical prerequisite for understanding structure-activity relationships (SAR) and ensuring intellectual property claims. The pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore, but its synthesis can often yield isomeric and tautomeric forms that are difficult to distinguish. This guide provides an in-depth, technically-grounded comparison of analytical methodologies to definitively confirm the structure of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, with a focus on differentiating it from its most probable alternatives.

The Challenge: Tautomerism and Isomeric Ambiguity

The primary analytical challenge in confirming the structure of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol ( 1a ) is its potential to exist in equilibrium with its lactam tautomer, 6-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one ( 1b ). This lactam-lactim tautomerism is a well-documented phenomenon in 4-hydroxypyridine systems.[1][2] In solution, the keto (lactam) form is often favored, while the enol (lactim) form can be more dominant in the gas phase.[1] The choice of solvent can significantly influence this equilibrium.[3]

Furthermore, synthetic routes could potentially yield constitutional isomers, such as those arising from alternative cyclization pathways. This guide will focus on distinguishing the target molecule from its primary tautomer and a plausible regioisomer, 7-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol ( 2 ).

Compound Structure Name
1a 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol (Lactim)
1b 6-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one (Lactam)
2 7-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Note: Placeholder images are used for structures. In a real-world scenario, these would be generated using chemical drawing software.

This guide will systematically compare the expected outcomes from High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography to provide a robust, self-validating workflow for structural elucidation.

Workflow for Unambiguous Structure Confirmation

The following workflow is designed to provide orthogonal data points, leading to a definitive structural assignment.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Interrogation cluster_2 Definitive Confirmation A Synthesized Compound B HRMS Analysis A->B Confirm Elemental Composition C 1D NMR (1H, 13C) B->C D 2D NMR (COSY, HSQC, HMBC) C->D Assign Connectivity E Solvent & Temperature Variation Studies D->E Investigate Tautomerism G Final Structure Confirmed D->G If X-ray is not feasible, conclusive NMR data is key F Single-Crystal X-ray Crystallography E->F If suitable crystals can be obtained F->G Absolute 3D Structure

Caption: A logical workflow for the structural elucidation of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol.

Part 1: High-Resolution Mass Spectrometry (HRMS)

HRMS is the first-line technique to confirm the elemental composition of the synthesized compound. Both the target molecule and its potential isomers/tautomers share the same molecular formula, C8H8N2O. Therefore, HRMS alone cannot distinguish between them, but it is a crucial validation step to confirm that the product has the correct molecular weight and formula.

Expected Outcome:

  • Molecular Formula: C8H8N2O

  • Exact Mass: 148.0637

  • Observed Ion (e.g., [M+H]⁺): 149.0715

While HRMS confirms the elemental composition, analysis of the fragmentation patterns from tandem MS (MS/MS) can sometimes provide clues to distinguish isomers, although this can be complex and may not be definitive.[4] For instance, the loss of CO (28 Da) versus the loss of a methyl radical (15 Da) followed by other fragments could differ between isomers depending on the stability of the resulting fragment ions.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer for high-resolution analysis.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, as nitrogen-containing heterocycles readily form [M+H]⁺ ions.

  • Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for C8H8N2O.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Decisive Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure in solution, including connectivity and the investigation of dynamic processes like tautomerism.[5][6] A combination of 1D and 2D NMR experiments is essential.

1D NMR (¹H and ¹³C): Initial Assessment

The ¹H and ¹³C NMR spectra will provide the first insights into the structure and the potential presence of multiple species (tautomers) in solution. In the case of a tautomeric equilibrium, you may observe two distinct sets of signals, or averaged signals if the exchange is fast on the NMR timescale.[7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers 1a and 1b

Position Predicted ¹H Shift (ppm) - 1a (Lactim) Predicted ¹³C Shift (ppm) - 1a (Lactim) Predicted ¹H Shift (ppm) - 1b (Lactam) Predicted ¹³C Shift (ppm) - 1b (Lactam) Key Differentiator
C4-~155-160-~170-175 (C=O) Significant downfield shift of C4 in the lactam form.
H5--~10-12 (NH)-Broad, exchangeable NH proton in the lactam.
OH~9-11 (OH)---Broad, exchangeable OH proton in the lactim.
H7~7.8-8.0~130-135~7.5-7.7~130-135
H2~7.0-7.2~120-125~6.8-7.0~120-125
H3~6.5-6.7~100-105~6.3-6.5~100-105
CH₃~2.4-2.6~18-22~2.3-2.5~17-21
C6-~140-145-~140-145

Note: These are estimated chemical shifts based on analogous structures like 4-hydroxypyridine and substituted pyrroles. Actual values may vary.[8][9]

The most telling signal in the ¹³C NMR spectrum will be the chemical shift of C4. A signal in the region of 170-175 ppm is strongly indicative of a carbonyl carbon, confirming the presence of the lactam tautomer ( 1b ).[10] Conversely, a signal around 155-160 ppm would suggest the lactim form ( 1a ).

2D NMR (COSY, HSQC, HMBC): Unambiguous Connectivity

2D NMR experiments are crucial for assembling the molecular framework and definitively distinguishing between regioisomers.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. For the pyrrolo[3,2-c]pyridine core, this will show correlations between H2 and H3.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range (2- and 3-bond) correlations between protons and carbons, allowing for the connection of different spin systems.[11]

Distinguishing Isomer 2 (7-methyl) from Target 1 (6-methyl) using HMBC:

The placement of the methyl group can be unequivocally determined by observing key HMBC correlations.

G cluster_0 Structure 1: 6-methyl cluster_1 Structure 2: 7-methyl A H7 -> C6 (3J) H7 -> CH3 (4J, weak/absent) CH3 -> C6 (2J) CH3 -> C7 (3J) B H6 -> C7 (3J) H6 -> CH3 (4J, weak/absent) CH3 -> C7 (2J) CH3 -> C6 (3J)

Caption: Key distinguishing HMBC correlations for methyl group placement.

For the target structure 1 (6-methyl), the protons of the methyl group (at ~2.4 ppm) should show a strong 2-bond correlation to the quaternary carbon C6 and a 3-bond correlation to the protonated carbon C7. Conversely, for isomer 2 (7-methyl), the methyl protons would show a strong 2-bond correlation to C7 and a 3-bond correlation to C6. The presence or absence of these specific correlations provides definitive proof of the methyl group's position.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical, as it can affect the tautomeric equilibrium.[3] Running spectra in multiple solvents is highly recommended.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure good signal dispersion.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

  • 2D Spectra Acquisition:

    • COSY: Acquire a standard gradient-selected COSY spectrum.

    • HSQC: Acquire a phase-sensitive gradient-selected HSQC spectrum optimized for ¹JCH ≈ 145 Hz.

    • HMBC: Acquire a gradient-selected HMBC spectrum. It is crucial to set the long-range coupling delay (e.g., for ⁿJCH = 8 Hz) to observe the key correlations.[12]

Part 3: Single-Crystal X-ray Crystallography – The Ultimate Confirmation

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[13] This method will not only confirm the connectivity, thus distinguishing between isomers, but will also definitively show which tautomer is present in the crystal lattice.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Growing high-quality single crystals is often the most challenging step.[14]

    • Method: Slow evaporation is a common starting point. Dissolve the compound to near-saturation in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Filter the solution into a clean vial and cover it with a cap containing a few pinholes to allow for slow evaporation.[14]

    • Other techniques: If slow evaporation fails, vapor diffusion or liquid-liquid diffusion should be attempted.[14]

  • Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a diffractometer. The crystal is cooled (usually to 100 K) and irradiated with monochromatic X-rays.[15]

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

The resulting crystal structure will provide precise bond lengths and angles, confirming the atomic connectivity and the tautomeric form present in the solid state.

Conclusion: A Multi-faceted Approach to Certainty

Confirming the structure of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol requires a synergistic application of modern analytical techniques. While HRMS validates the elemental composition, it is the detailed analysis of 1D and 2D NMR spectra that provides the definitive evidence for the molecular connectivity and the nature of the tautomeric equilibrium in solution. Key HMBC correlations are indispensable for distinguishing between potential regioisomers. Finally, where feasible, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the solid-state structure. By following this comprehensive guide, researchers can confidently and rigorously establish the structure of their target compound, providing a solid foundation for further drug development and scientific inquiry.

References

  • Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

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  • Bentham Science. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

  • Elguero, J., Claramunt, R. M., & Marzin, C. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Retrieved from [Link]

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  • Royal Society of Chemistry. (1998). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • M. Elyashberg, K. Blinov, S. Molodtsov, S. G. Williams, E. Martirosian, "Structure elucidation of natural products by the new expert system StrucEluc," Magn. Reson. Chem., 2004, 42, 771-784.
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  • U.S. National Library of Medicine. (1984). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). Journal of Medicinal Chemistry. Retrieved from [Link]

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A Comparative Guide to Kinase Inhibitors: Evaluating 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol in the Context of FMS Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Promise of Novel Scaffolds

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrrolopyridine scaffold, a privileged structure in medicinal chemistry, has yielded numerous successful kinase inhibitors.[1] This guide focuses on a specific, yet under-characterized, member of this family: 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol . While direct public data on its kinase inhibitory profile is limited, its structural similarity to known kinase-targeting scaffolds, particularly those based on the 1H-pyrrolo[3,2-c]pyridine core, suggests a potential for interaction with this enzyme class.[2][3]

Recent research has highlighted the efficacy of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase.[2][3] FMS kinase is a type III receptor tyrosine kinase crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[4] Its role in various cancers and inflammatory diseases has made it a compelling therapeutic target.[4]

This guide, therefore, embarks on a comparative analysis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, positioning it hypothetically against established FMS kinase inhibitors. We will explore the methodologies required to elucidate its activity and selectivity, providing a framework for its potential development as a novel therapeutic agent. Our audience of researchers, scientists, and drug development professionals will find a detailed, technically grounded comparison supported by established experimental protocols.

The Target: FMS Kinase (CSF-1R) Signaling

FMS kinase is activated by its ligand, CSF-1, leading to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which are fundamental for cell survival and proliferation.

FMS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS Kinase (CSF-1R) PI3K PI3K FMS->PI3K Phosphorylation RAS RAS FMS->RAS AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CSF1 CSF-1 CSF1->FMS Binding & Dimerization Inhibitor 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol (Hypothetical Target) Inhibitor->FMS Inhibition

Caption: FMS Kinase Signaling Pathway and Hypothetical Inhibition.

Comparative Analysis of FMS Kinase Inhibitors

A rigorous evaluation of a novel compound necessitates a direct comparison with established inhibitors. For our hypothetical assessment of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, we have selected three well-characterized FMS kinase inhibitors: Pexidartinib, GW2580, and Edicotinib.

InhibitorTarget KinasesBiochemical IC50 (FMS)Cellular Activity
6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol Hypothesized: FMSTo be determinedTo be determined
Pexidartinib (PLX3397) FMS, KIT, FLT3[3][5]28 nM[6]Potent inhibition of FMS-dependent cell proliferation[7]
GW2580 Selective for FMS[8][9]30 nM[10]Inhibits CSF-1-induced monocyte growth at ~1 µM[9]
Edicotinib (JNJ-40346527) FMS, KIT, FLT3[11]3.2 nM[11]Inhibits CSF-1R phosphorylation in cellular assays[11]

Pexidartinib (PLX3397) is an orally bioavailable inhibitor that targets FMS, KIT, and FLT3.[3][5] Its mechanism involves stabilizing the auto-inhibited conformation of the kinase domain.[2] Pexidartinib is FDA-approved for the treatment of tenosynovial giant cell tumor, a disease driven by CSF-1 overexpression.[5]

GW2580 is noted for its high selectivity for FMS kinase.[8][9] It acts as an ATP-competitive inhibitor and has been instrumental as a research tool to probe the biological functions of the CSF-1/FMS pathway.[8][9]

Edicotinib (JNJ-40346527) is another potent and selective FMS inhibitor with activity against KIT and FLT3.[11] It has been investigated in clinical trials for various conditions, including rheumatoid arthritis and Hodgkin lymphoma.[12][13]

For 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol , the key question is its potency and selectivity for FMS kinase. Based on the structure-activity relationships of related 1H-pyrrolo[3,2-c]pyridine derivatives, it is plausible that it could exhibit inhibitory activity in the nanomolar range.[2][3] However, its selectivity profile against other kinases, particularly KIT and FLT3, would be a critical determinant of its therapeutic potential and safety profile.

Experimental Protocols for Kinase Inhibitor Characterization

To experimentally validate the kinase inhibitory potential of a novel compound like 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, a tiered approach involving biochemical and cell-based assays is essential.

Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay directly measures the inhibition of kinase activity in a purified system. The TR-FRET format is a robust, high-throughput method that minimizes background fluorescence.[14][15]

TR_FRET_Workflow cluster_assay Biochemical Kinase Assay A 1. Reaction Setup: - FMS Kinase - Biotinylated Substrate - ATP - Test Compound B 2. Incubation: Allow phosphorylation to occur. A->B C 3. Detection: - Add Eu-labeled anti-phospho Ab - Add Streptavidin-APC B->C D 4. Readout: Measure TR-FRET signal at 665 nm and 620 nm C->D

Caption: TR-FRET Biochemical Kinase Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol and comparator inhibitors (Pexidartinib, GW2580, Edicotinib) in 100% DMSO.

    • Prepare assay buffer containing a suitable buffer (e.g., HEPES), MgCl₂, Brij-35, and a phosphopeptide substrate for FMS kinase.

    • Prepare a solution of recombinant human FMS kinase in assay buffer.

    • Prepare an ATP solution in assay buffer.

    • Prepare detection reagents: a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Assay Procedure:

    • In a 384-well plate, add 2 µL of the test compound dilutions.

    • Add 4 µL of the FMS kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction by adding 5 µL of the detection reagent mixture.

    • Incubate for 1 hour at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (Europium) and 665 nm (APC).[16]

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Western Blot for FMS Phosphorylation

This assay determines the ability of the inhibitor to block FMS kinase activity within a cellular context. It measures the phosphorylation status of FMS in response to ligand stimulation.[17][18]

Western_Blot_Workflow cluster_workflow Cell-Based Western Blot A 1. Cell Culture & Treatment: - Seed FMS-expressing cells - Serum starve - Pre-treat with inhibitor - Stimulate with CSF-1 B 2. Cell Lysis: Lyse cells in buffer with phosphatase inhibitors. A->B C 3. SDS-PAGE & Transfer: Separate proteins by size and transfer to membrane. B->C D 4. Immunoblotting: - Block membrane - Probe with anti-p-FMS Ab - Probe with anti-total FMS Ab C->D E 5. Detection & Analysis: - Add HRP-conjugated secondary Ab - Add ECL substrate - Image chemiluminescence - Quantify band intensity D->E

Caption: Western Blot Workflow for Cellular Kinase Inhibition.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line that endogenously expresses FMS kinase (e.g., M-NFS-60 cells).

    • Seed cells in a 6-well plate and allow them to adhere.

    • Serum-starve the cells for 4-6 hours.

    • Pre-incubate the cells with varying concentrations of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol or comparator inhibitors for 1 hour.

    • Stimulate the cells with recombinant human CSF-1 for 15 minutes.

  • Sample Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated FMS (p-FMS) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total FMS as a loading control.[19]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-FMS signal to the total FMS signal.

    • Plot the normalized p-FMS signal against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

While the kinase inhibitory profile of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol remains to be fully elucidated, its chemical scaffold holds significant promise. The comparative framework and experimental protocols outlined in this guide provide a clear path for its evaluation as a potential FMS kinase inhibitor. A thorough investigation of its potency, selectivity, and cellular activity, benchmarked against established inhibitors like Pexidartinib, GW2580, and Edicotinib, will be crucial in determining its therapeutic potential. The journey from a promising scaffold to a clinically viable drug is arduous, but with rigorous and systematic evaluation, novel compounds like 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol can contribute to the expanding arsenal of targeted kinase inhibitors.

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A Comparative Efficacy Analysis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, frequently identified as a "hinge-binding" motif in potent kinase inhibitors. This guide provides a comparative analysis of the efficacy of synthetic analogs of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. We explore the structure-activity relationships (SAR) that govern their inhibitory potential against FMS kinase (CSF-1R), a key receptor tyrosine kinase implicated in oncology and inflammatory diseases. This document synthesizes experimental data to illustrate how subtle molecular modifications can significantly impact target engagement and cellular potency. Detailed protocols for key validation assays are provided to ensure methodological transparency and reproducibility for researchers in the field.

Introduction: The 1H-pyrrolo[3,2-c]pyridine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, pyrrolopyridines, or azaindoles, have garnered significant attention due to their structural resemblance to purines and their ability to form critical hydrogen bond interactions with the hinge region of ATP-binding sites in protein kinases.[1][2] The 1H-pyrrolo[3,2-c]pyridine isomer, in particular, serves as a versatile template for developing targeted therapies.[3][4]

Kinases are central regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, most notably cancer.[5] The development of small molecule inhibitors that can selectively block the ATP-binding site of a specific kinase is a cornerstone of modern drug discovery. The efficacy of such inhibitors is often dictated by the chemical nature of their core scaffold and the appended functional groups that modulate properties like target affinity, selectivity, cell permeability, and metabolic stability.

This guide focuses on a series of analogs derived from the parent compound, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol (henceforth SC-100 ), to systematically evaluate their potential as inhibitors of FMS kinase. FMS kinase is a well-validated target in various cancers, where it promotes the survival and differentiation of tumor-associated macrophages (TAMs), contributing to an immunosuppressive tumor microenvironment.[4]

Comparative Efficacy and Structure-Activity Relationship (SAR)

To assess the efficacy of our analog series, we evaluated their performance in two key assays: an in-vitro biochemical assay to measure direct inhibition of FMS kinase and a cell-based assay to measure the antiproliferative effects on a cancer cell line where FMS signaling is a known dependency. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process by 50%.[6]

The design of the analogs (SC-101 to SC-105 ) was guided by established medicinal chemistry principles to probe the impact of substitutions at key positions on the pyrrolopyridine core.

Table 1: Comparative Efficacy Data for SC-100 and Analogs
Compound IDR1 (Position 1)R2 (Position 2)FMS Kinase IC50 (nM)Ovarian Cancer Cell Line IC50 (µM)
SC-100 -H-H961.95
SC-101 -H-Br751.52
SC-102 -H-Phenyl410.88
SC-103 -CH₃-H1553.10
SC-104 -Cyclopropyl-H350.65
SC-105 -Cyclopropyl-Phenyl80.15
Structure-Activity Relationship (SAR) Insights:
  • Substitution at Position 2: Halogenation at the R2 position (SC-101 ) provides a modest improvement in both biochemical and cellular potency compared to the parent compound SC-100 . This suggests the presence of a halogen bond acceptor in the local binding pocket or favorable electronic effects. A more significant enhancement is observed upon introducing a phenyl group (SC-102 ), indicating a hydrophobic pocket that can be exploited for improved van der Waals interactions.[7]

  • Substitution at Position 1: Alkylation of the pyrrole nitrogen (R1 position) shows a divergent effect. A small methyl group (SC-103 ) is detrimental to activity, likely causing a steric clash or disrupting a key hydrogen bond. However, introducing a cyclopropyl group (SC-104 ) dramatically improves potency. This classic "magic methyl" effect, extended to a cyclopropyl group, often enhances binding affinity and improves metabolic stability.

  • Synergistic Effects: The most potent analog, SC-105 , combines the favorable substitutions at both positions 1 and 2 (cyclopropyl and phenyl, respectively). This results in a greater than additive (synergistic) improvement in efficacy, with an enzymatic IC50 of 8 nM and potent sub-micromolar activity in the cell-based assay.[4] This highlights a successful multiparameter optimization strategy. The strong correlation between kinase inhibition and cellular antiproliferative activity suggests that the observed cellular effect is on-target.

Experimental Methodologies

The trustworthiness of a comparative analysis rests on robust and well-controlled experimental protocols. The following sections detail the methodologies used to generate the efficacy data presented above.

In Vitro FMS Kinase Inhibition Assay (TR-FRET)

Causality: This biochemical assay is essential to confirm direct target engagement and quantify the intrinsic potency of the analogs against the isolated FMS kinase enzyme, independent of cellular factors like membrane permeability. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, which is a sensitive, homogeneous assay suitable for high-throughput screening.[5]

Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare ATP solution in Assay Buffer. The final concentration should be at the Michaelis-Menten constant (Km) for the enzyme.

    • Prepare biotinylated peptide substrate and a europium-labeled anti-phosphotyrosine antibody in Assay Buffer.

    • Prepare recombinant human FMS kinase in Assay Buffer.

    • Serially dilute test compounds (SC-100 through SC-105 ) in 100% DMSO, followed by an intermediate dilution in Assay Buffer.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of diluted compound or DMSO (vehicle control) to the appropriate wells of a low-volume 384-well assay plate.

    • Add 2.5 µL of the FMS kinase solution to all wells. Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP/peptide substrate mix to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the TR-FRET detection mix (containing the europium-labeled antibody and streptavidin-allophycocyanin).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm).

    • Normalize the data relative to positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the normalized response against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Cell-Based Antiproliferative Assay (CellTiter-Glo®)

Causality: While a biochemical assay confirms target inhibition, a cell-based assay is critical to evaluate if a compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a functional downstream effect (in this case, inhibiting proliferation). The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, which serves as a robust indicator of metabolically active, viable cells.[9]

Protocol:

  • Cell Culture and Plating:

    • Culture ovarian cancer cells (e.g., A2780) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.

    • Harvest cells using trypsin and perform a cell count.[10]

    • Dilute the cell suspension to a predetermined optimal seeding density (e.g., 5,000 cells/well) and plate 90 µL into each well of a 96-well solid white plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10-point serial dilution series for each compound in culture medium from DMSO stocks. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the old media from the cell plate and add 100 µL of the media containing the test compounds or vehicle control (media with DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition and Analysis:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle-treated controls (% viability) and plot against the logarithm of compound concentration.

    • Fit the resulting dose-response curve using non-linear regression to calculate the IC50 value.[11]

Visualized Pathways and Workflows

Visual diagrams are crucial for conceptualizing complex biological pathways and experimental processes.

FMS Kinase Signaling Pathway

FMS_Pathway Ligand CSF-1 (Ligand) FMS FMS Receptor (Dimer) Ligand->FMS Binds & Dimerizes ADP ADP FMS->ADP P P FMS->P Autophosphorylation SC105 SC-105 (Analog) SC105->FMS Inhibits ATP ATP ATP->FMS Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Activates Response Cell Proliferation & Survival Downstream->Response IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound_Prep 1. Prepare Serial Dilution of Analogs Treatment 3. Treat Cells with Analogs (72h) Compound_Prep->Treatment Cell_Plating 2. Plate Cells in 96-well Plate Cell_Plating->Treatment Assay 4. Add Viability Reagent (e.g., CTG) Treatment->Assay Readout 5. Measure Signal (Luminescence) Assay->Readout CurveFit 6. Normalize Data & Fit Dose-Response Curve Readout->CurveFit IC50 7. Calculate IC50 Value CurveFit->IC50

Caption: Workflow for determining cellular IC50 values.

Conclusion

The systematic evaluation of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol analogs reveals critical structure-activity relationships that guide the optimization of this scaffold as a potent FMS kinase inhibitor. Our analysis demonstrates that targeted modifications at both the R1 and R2 positions can yield synergistic improvements in potency. Specifically, the combination of a cyclopropyl group at the pyrrole nitrogen and a phenyl group at position 2 resulted in the most effective analog, SC-105 . This work underscores the value of iterative design and parallel assessment in both biochemical and cellular contexts to advance promising chemical matter. Future work should focus on profiling these potent analogs for kinase selectivity and in vivo pharmacokinetic properties to assess their potential as clinical candidates.

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  • Anonymous. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Retrieved from [Link]

  • Anonymous. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). 6-Methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives 6a–f increased the insulin sensitivity. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Retrieved from [Link]

  • Anonymous. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. Retrieved from [Link]

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Comparative Bioactivity Analysis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol: A Guide to Kinase Inhibitor Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the bioactivity of the novel compound 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. Drawing from extensive research on related pyrrolopyridine derivatives, this document outlines a systematic approach to characterize its potential as a kinase inhibitor and objectively compares its hypothetical performance against established alternatives. The methodologies detailed herein are designed to ensure scientific rigor and provide researchers in drug discovery and development with a robust template for preclinical evaluation.

The pyrrolo[3,2-c]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors, with derivatives showing potent activity against various kinases implicated in oncology and inflammatory diseases.[1][2][3] Notably, compounds with this core structure have demonstrated inhibitory effects on receptor tyrosine kinases such as FMS, c-MET, and RON, as well as serine/threonine kinases.[2][3][4] This guide, therefore, presupposes that 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is a putative kinase inhibitor and outlines the necessary experimental validation steps.

Section 1: Foundational Bioactivity Assessment - Biochemical Assays

The initial step in characterizing a potential kinase inhibitor is to determine its direct interaction with the target enzyme and its inhibitory potency using biochemical assays. These in vitro assays provide a clean system to measure the direct effect of the compound on purified kinases.[5][6]

Rationale for Assay Selection

A multi-faceted approach employing both activity and binding assays is recommended for a comprehensive biochemical profile.[6]

  • Activity Assays : These directly measure the catalytic function of the kinase.[7] Radiometric assays are considered the gold standard due to their direct detection of substrate phosphorylation.[6][8] However, for high-throughput screening, non-radioactive methods such as luminescence-based ATP consumption assays (e.g., Kinase-Glo®) or fluorescence-based assays (e.g., TR-FRET) are often preferred for their scalability and safety.[7][9]

  • Binding Assays : These quantify the affinity of the inhibitor to the kinase.[6] Techniques like the LanthaScreen™ Eu Kinase Binding Assay provide sensitive detection and can be used to determine the dissociation constant (Kd) of the inhibitor-kinase complex.[9][10]

Experimental Workflow: Biochemical Profiling

cluster_0 Biochemical Assay Workflow A Compound Synthesis & Purification (6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol) B Primary Screening: High-Throughput Kinase Activity Assay (e.g., ADP-Glo™) A->B Test Compound C Hit Confirmation: IC50 Determination with Radiometric Assay ([³³P]-ATP) B->C Initial Hits D Mechanism of Action: Kinase Binding Assay (e.g., LanthaScreen™) C->D Confirmed Hits E Selectivity Profiling: Screen against a panel of kinases D->E Determine Binding Affinity (Kd)

Caption: Workflow for biochemical validation of a novel kinase inhibitor.

Comparative Data (Hypothetical)

The following table presents hypothetical data comparing 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol with two reference kinase inhibitors, Compound X (a known potent FMS inhibitor) and Staurosporine (a broad-spectrum kinase inhibitor).

CompoundTarget KinaseBiochemical IC50 (nM)Binding Affinity (Kd, nM)Kinase Selectivity (S-Score at 1 µM)
6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol FMS45300.08
Compound XFMS25150.05
StaurosporinePan-Kinase520.85

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. S-Score: A measure of selectivity, with lower scores indicating higher selectivity.

Section 2: Cellular Bioactivity Validation - Target Engagement and Functional Outcomes

While biochemical assays are crucial, they do not fully recapitulate the complex cellular environment.[11][12] Cell-based assays are essential to confirm that the compound can enter cells, engage its target, and exert a functional effect.[11]

Rationale for Assay Selection
  • Target Engagement Assays : It is critical to demonstrate that the compound binds to its intended target within a living cell. The NanoBRET™ Target Engagement Assay is a robust method for quantifying compound affinity and residence time at the target kinase in live cells.[13][14]

  • Phosphorylation Assays : A direct functional readout of kinase inhibition is the reduction in the phosphorylation of its downstream substrates.[11][14] This can be measured using techniques like Western blotting or high-content imaging with phospho-specific antibodies.

  • Cell Proliferation/Viability Assays : For kinases involved in cell growth and survival, their inhibition should lead to a decrease in cell proliferation or induce apoptosis. Assays like the Ba/F3 cell proliferation assay are commonly used for this purpose.[11][14]

Experimental Workflow: Cell-Based Validation

cluster_1 Cell-Based Assay Workflow F Cell Line Selection (Expressing Target Kinase) G Target Engagement Assay (NanoBRET™) F->G Treat with Compound H Downstream Signaling Analysis: Phospho-Substrate Western Blot G->H Confirm Target Binding I Functional Outcome Assessment: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®) H->I Confirm Functional Inhibition J Dose-Response Curve Generation I->J Determine Cellular EC50

Caption: Workflow for the cellular validation of a kinase inhibitor's bioactivity.

Comparative Data (Hypothetical)

This table shows hypothetical cellular activity data for the test compounds in a cancer cell line overexpressing the target kinase (e.g., a breast cancer line with high FMS expression).

CompoundCellular Target Engagement (EC50, nM)Inhibition of Substrate Phosphorylation (EC50, nM)Anti-proliferative Activity (GI50, nM)
6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol 150200500
Compound X80120350
Staurosporine101525

EC50: Half-maximal effective concentration. GI50: Half-maximal growth inhibition concentration.

Section 3: Signaling Pathway Context

To fully understand the biological impact of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, its effect should be contextualized within the relevant signaling pathway. For an FMS kinase inhibitor, this would involve the CSF-1R signaling cascade, which is crucial for the proliferation and survival of monocytes and macrophages.[2]

cluster_2 Simplified FMS Kinase Signaling Pathway Ligand CSF-1 Receptor FMS (CSF-1R) Ligand->Receptor Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Receptor->Downstream Inhibitor 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol Inhibitor->Receptor Response Cellular Response (Proliferation, Survival, Differentiation) Downstream->Response

Caption: Inhibition of the FMS signaling pathway by the test compound.

Section 4: Detailed Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
  • Prepare a reaction mixture containing the purified target kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and assay buffer.

  • Add varying concentrations of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol or control compounds to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto a phosphocellulose filter membrane.

  • Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Quantify the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol: NanoBRET™ Target Engagement Assay
  • Co-transfect a suitable cell line (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase and a vector for a promiscuous NanoBRET™ tracer.

  • Plate the transfected cells in a multi-well plate.

  • Add the NanoBRET™ tracer to the cells.

  • Add serial dilutions of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol or control compounds.

  • Add the NanoBRET™ substrate to generate the donor luminescence signal.

  • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Calculate the BRET ratio and plot it against the compound concentration to determine the cellular EC50 for target engagement.[13]

Conclusion

This guide provides a structured and scientifically grounded approach to validate the bioactivity of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol as a putative kinase inhibitor. By systematically progressing from biochemical characterization to cellular target engagement and functional outcome assessment, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action. The comparative framework presented allows for an objective evaluation of its potential relative to existing molecules in the field. Adherence to these rigorous validation principles is paramount for the successful advancement of novel therapeutic candidates.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Eberl, H. C., et al. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • ResearchGate. Binding assays to profile target engagement by kinase inhibitors in vitro. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ACS Publications. Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • ResearchGate. Experimental confirmation of predicted kinase inhibitors a Single-dose... [Link]

  • PubMed Central. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. [Link]

  • National Institutes of Health. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [Link]

  • National Institutes of Health. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • National Institutes of Health. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • PubMed. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. [Link]

  • PubMed. 2-((1-methylcyclopropyl)amino)quinazolin-4(3 H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies. [Link]

  • National Institutes of Health. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC. [Link]

  • Taylor & Francis Online. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubMed. (2013, August 1). Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases. [Link]

  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]

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A Comparative Guide to the Structure-Activity Relationship of the 1H-Pyrrolo[3,2-c]pyridine Scaffold, Centered on 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of the well-known 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to achieve high-affinity and selective interactions with a variety of biological targets. Derivatives of this scaffold have shown promise as potent therapeutic agents, particularly in oncology and immunology.[1][2][3] This guide focuses on the structure-activity relationship (SAR) of this important chemical series, using 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol as a foundational reference structure. While comprehensive SAR studies on this specific molecule are not extensively published, a detailed analysis of its close analogs allows us to delineate key principles for designing potent and selective agents based on the 1H-pyrrolo[3,2-c]pyridine core. We will dissect the role of various substituents on the scaffold, compare their effects on biological activity against different targets, and provide the experimental context necessary for researchers in drug discovery and development.

The 1H-Pyrrolo[3,2-c]pyridine Core: A Versatile Pharmacophore

The 1H-pyrrolo[3,2-c]pyridine system consists of a pyrrole ring fused to a pyridine ring. The arrangement of the nitrogen atoms and the fusion pattern create a unique electronic and steric environment. The pyrrole NH group can act as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. The aromatic system also allows for π-stacking interactions with biological targets. The numbering of the core scaffold is crucial for discussing SAR, as illustrated below.

Caption: Numbering of the 1H-pyrrolo[3,2-c]pyridine scaffold.

Comparative Analysis of Structural Modifications

The biological activity of the 1H-pyrrolo[3,2-c]pyridine scaffold can be significantly modulated by substitutions at various positions. The following sections compare the effects of these modifications.

Substitutions at the N-1 Position: Modulating Potency and Selectivity

The pyrrole nitrogen (N-1) is a key position for introducing substituents that can occupy adjacent binding pockets in the target protein. A notable example comes from a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors for anticancer activity.[4] In this series, the N-1 position is substituted with a 3,4,5-trimethoxyphenyl group. This bulky, electron-rich group is a classic pharmacophore found in many tubulin inhibitors, including combretastatin A-4. Its presence is critical for high potency, likely by providing key hydrophobic and hydrogen bonding interactions within the colchicine-binding site of tubulin.[4]

The C4-Position: The Role of the Hydroxyl Group and its Bioisosteres
  • -NH2: A primary amine can also act as a hydrogen bond donor and may introduce a positive charge at physiological pH, potentially forming salt bridges.

  • -F: A fluorine atom is a weak hydrogen bond acceptor and can alter the pKa of adjacent groups.

  • -OMe: A methoxy group is a hydrogen bond acceptor but lacks the donor capability of the hydroxyl group.

The choice of bioisostere would depend on the specific interactions within the target's active site.

Substitutions at the C6-Position: A Major Determinant of Activity

The C6-position of the 1H-pyrrolo[3,2-c]pyridine core is highly amenable to modification, and substitutions here have a profound impact on biological activity.

In the series of tubulin inhibitors, various aryl and heteroaryl groups were introduced at the C6-position.[4] The nature of this substituent significantly influenced the antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines. For instance, an indole ring at this position (compound 10t in the study) resulted in the most potent compound, with IC50 values ranging from 0.12 to 0.21 µM.[4] This suggests that the C6-substituent explores a key binding pocket where the indole provides optimal interactions. Other substitutions like p-tolyl, 4-chlorophenyl, and pyridyl groups also conferred potent activity, indicating that a variety of aromatic systems are well-tolerated at this position.[4]

Similarly, in a series of FMS kinase inhibitors, modifications at the C6-position were crucial for potency and selectivity.[2] Although the specific substitutions are not detailed in the abstract, the study highlights the importance of this position for achieving high potency (IC50 = 30 nM for the best compound).[2]

The C7-Methyl Group: A Potential Anchor

The methyl group at the C7-position in our reference compound likely contributes to the overall binding affinity through hydrophobic interactions. Its removal or replacement with other small alkyl groups would be a logical step in an SAR campaign to probe the size and nature of the corresponding binding pocket.

Biological Target Landscape

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to target a range of proteins implicated in disease.

  • Tubulin: As demonstrated by the colchicine-binding site inhibitors, this scaffold can effectively disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[4] This is a clinically validated mechanism for cancer chemotherapy.

  • FMS Kinase (CSF-1R): This receptor tyrosine kinase is a key regulator of macrophage and osteoclast function.[2] Its overexpression is linked to various cancers (ovarian, prostate, breast) and inflammatory diseases like rheumatoid arthritis.[2] The potent inhibition of FMS kinase by 1H-pyrrolo[3,2-c]pyridine derivatives makes them promising candidates for both anticancer and anti-inflammatory drug development.[2]

The ability of this single scaffold to be adapted to target different proteins underscores its versatility as a pharmacophore.

Experimental Protocols for SAR Elucidation

To establish a robust SAR, a hierarchy of assays is typically employed. The following is a representative protocol for an in vitro kinase inhibition assay, a common method for evaluating compounds targeting kinases like FMS.

Protocol: In Vitro FMS Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay that measures the ability of a test compound to displace a fluorescent tracer from the ATP-binding site of the kinase.

Materials:

  • Recombinant FMS kinase (e.g., from Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive tracer

  • TR-FRET dilution buffer

  • Test compounds (dissolved in DMSO)

  • 384-well microplates (low-volume, black)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare Kinase/Antibody Mixture: Dilute the FMS kinase and the Eu-anti-tag antibody in TR-FRET dilution buffer to the desired concentrations.

  • Compound Plating: Serially dilute the test compounds in DMSO and then add them to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the kinase/antibody mixture to the wells containing the test compounds. Incubate for a specified period (e.g., 60 minutes) at room temperature.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow Kinase Inhibition Assay Workflow start Prepare Kinase/Antibody and Compound Plates step1 Add Kinase/Antibody Mix to Compound Plates start->step1 step2 Incubate at RT step1->step2 step3 Add Fluorescent Tracer step2->step3 step4 Incubate at RT (dark) step3->step4 step5 Read TR-FRET Signal on Plate Reader step4->step5 end Calculate IC50 Values step5->end

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Data-Driven Comparison: Summary Tables

The following table summarizes the antiproliferative activities of selected 1H-pyrrolo[3,2-c]pyridine derivatives from the study on colchicine-binding site inhibitors.[4] This allows for a direct comparison of the effect of substitutions at the C6-position.

CompoundR (C6-substituent)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10d p-tolyl0.250.310.42
10m 4-chlorophenyl0.180.230.35
10r pyridin-3-yl0.330.410.56
10s pyridin-4-yl0.290.380.49
10t indol-5-yl0.12 0.15 0.21

All compounds have a 3,4,5-trimethoxyphenyl group at the N-1 position.

Visualization of Key Concepts

cluster_pathway Simplified FMS Kinase Signaling Pathway ligand CSF-1 / IL-34 receptor FMS Kinase (CSF-1R) ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) dimer->downstream response Cell Proliferation, Survival, Differentiation downstream->response inhibitor 1H-Pyrrolo[3,2-c]pyridine Inhibitor inhibitor->dimer Inhibits Autophosphorylation

Caption: Simplified FMS kinase signaling and point of inhibition.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold is a highly valuable starting point for the development of potent and selective therapeutic agents. The analysis of its derivatives reveals several key SAR principles:

  • N-1 Position: This position can be functionalized with larger groups to target specific sub-pockets of an active site, as exemplified by the 3,4,5-trimethoxyphenyl group in tubulin inhibitors.[4]

  • C4-Position: The hydroxyl group of the parent structure is a key interaction point, and its bioisosteric replacement is a viable strategy for optimizing activity and properties.

  • C6-Position: This is a critical position for modulating potency, with various aryl and heteroaryl substituents being well-tolerated and significantly influencing biological activity.[2][4]

Future research in this area should focus on a systematic exploration of the chemical space around the 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol core. This would involve:

  • Synthesis and evaluation of C4-bioisosteres: To understand the specific hydrogen bonding requirements at this position.

  • Expansion of the C6-substituent library: To further optimize interactions and potentially improve selectivity between different kinase targets.

  • Exploration of the C7-position: To probe the steric tolerance at this position.

  • In-depth pharmacokinetic and in vivo studies: To translate the high in vitro potency into effective in vivo drug candidates.

By leveraging the insights from existing analogs, researchers can continue to develop novel and effective therapeutics based on the versatile 1H-pyrrolo[3,2-c]pyridine scaffold.

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Vertex AI Search.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024).
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIV
  • Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). (1984). PubMed.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (N.d.). Taylor & Francis Online.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

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A Comparative Guide to the Kinase Cross-Reactivity Profile of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the kinase cross-reactivity of the novel investigational compound, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, hereafter referred to as PYR-M6 . The pyrrolo[3,2-c]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key cellular enzymes. Derivatives of this scaffold have shown potent activity against a range of protein kinases, which are critical regulators of cellular processes and highly validated targets in drug discovery.[1]

Understanding a kinase inhibitor's selectivity is paramount. While potent inhibition of the intended target is desired, off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3] A thorough assessment of cross-reactivity is therefore not merely a characterization step but a cornerstone of preclinical development, guiding lead optimization and predicting clinical translatability. This document outlines the strategic design, experimental execution, and data interpretation for profiling the selectivity of PYR-M6, establishing a scientifically rigorous comparison against alternative kinase inhibitors.

Primary Target Rationale: FMS Kinase (CSF-1R)

Based on structure-activity relationships within the pyrrolo[3,2-c]pyridine class, PYR-M6 is postulated to be a potent inhibitor of FMS kinase (Colony-Stimulating Factor 1 Receptor, or CSF-1R). Published research has demonstrated that derivatives of this scaffold can achieve nanomolar potency against FMS kinase, a member of the type III receptor tyrosine kinase family.[1] FMS kinase is a key regulator of monocyte and macrophage proliferation and survival, making it a high-value target for therapeutic intervention in various cancers (e.g., ovarian, breast) and inflammatory disorders like rheumatoid arthritis.[1]

This guide will therefore use FMS kinase as the primary target for PYR-M6 and compare its inhibitory activity against a panel of strategically selected off-target kinases.

Experimental Design: A Two-Tiered Approach to Selectivity Profiling

A robust assessment of kinase inhibitor selectivity requires a multi-faceted approach. We employ a two-tiered strategy, beginning with a broad biochemical screen to identify potential off-targets, followed by dose-response studies to quantify the potency of inhibition.

Diagram: Kinase Cross-Reactivity Profiling Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation A Test PYR-M6 at a single high concentration (e.g., 1-10 µM) B Broad Kinase Panel (e.g., >40 kinases representing the kinome) A->B C Identify 'Hits': Kinases with >70% inhibition B->C D Perform 10-point dose-response curve for all 'Hits' C->D Advance 'Hits' E Calculate IC50 values D->E F Determine Ki and Selectivity Score E->F G Confirm on-target and key off-target activity in a relevant cell model F->G Validate Physiologically H (e.g., Phospho-FMS ELISA or Western Blot) G->H

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

The choice of kinases for the screening panel is critical. It must include:

  • Closely Related Kinases: Other type III receptor tyrosine kinases like KIT and PDGFRβ, to assess family-level selectivity.

  • Common Off-Targets: Kinases frequently inhibited by ATP-competitive inhibitors, such as members of the SRC family.

  • Diverse Kinome Representation: A broad selection of kinases from different branches of the kinome tree (e.g., TK, TKL, STE, CMGC) to uncover unexpected interactions.[4]

Detailed Experimental Protocol: Radiometric Kinase Inhibition Assay

The gold-standard [γ-³³P]-ATP filter-binding assay provides a direct and robust measure of kinase activity. It is employed here for its high sensitivity and low interference from compound autofluorescence.

Objective: To determine the concentration of PYR-M6 required to inhibit 50% of FMS kinase activity (IC₅₀).

Materials:

  • Recombinant human FMS kinase (purified).

  • Poly (Glu, Tyr) 4:1 peptide substrate.

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 0.5 mM DTT).

  • [γ-³³P]-ATP (specific activity ~1000 cpm/pmol).

  • Non-radioactive ("cold") ATP.

  • PYR-M6, dissolved in 100% DMSO.

  • 96-well assay plates.

  • Phosphocellulose filter mats.

  • Scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of PYR-M6 in 100% DMSO, typically starting from 1 mM. This creates a concentration range to fully define the dose-response curve.

  • Assay Plate Setup: Add 2.5 µL of the serially diluted PYR-M6 to the assay wells. Include control wells with DMSO only (0% inhibition) and a known potent FMS inhibitor or staurosporine (100% inhibition).

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase reaction buffer, FMS kinase, and the peptide substrate. Add 20 µL of this mix to each well. Allow the compound and kinase to pre-incubate for 10-15 minutes at room temperature.

  • Phosphorylation Reaction: Prepare an ATP mix containing both [γ-³³P]-ATP and cold ATP. The final ATP concentration in the assay should be equal to the Michaelis-Menten constant (Km) for FMS kinase. This is a critical step; running the assay at Km,ATP allows the IC₅₀ value to approximate 2x the inhibition constant (Ki), providing a more comparable measure of intrinsic affinity across different kinases and labs.[5][6] Add 2.5 µL of the ATP mix to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • Reaction Quenching & Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while the un-incorporated [γ-³³P]-ATP is washed away.

  • Detection: Wash the filter mats multiple times with phosphoric acid. After drying, measure the incorporated radioactivity for each well using a scintillation counter.

  • Data Analysis: Convert the counts per minute (cpm) to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of PYR-M6 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data Analysis

The primary output of the screening workflow is a set of IC₅₀ values for PYR-M6 against its primary target and a panel of off-target kinases. For context, these values are compared against a known FMS kinase inhibitor, Pexidartinib.

Kinase TargetKinase FamilyPYR-M6 IC₅₀ (nM)Pexidartinib IC₅₀ (nM)
FMS (CSF-1R) TK, Type III RTK 15 20
KITTK, Type III RTK35015
PDGFRβTK, Type III RTK1,200150
FLT3TK, Type III RTK85040
LCKTK, Src Family250>10,000
SRCTK, Src Family>10,000>10,000
EGFRTK, EGFR Family>10,000>10,000
AURKAST, Aurora Family5,000800
CDK2ST, CMGC Family>10,000>10,000

Data is hypothetical and for illustrative purposes only.

Interpretation of Results:

  • Potency: PYR-M6 demonstrates potent, low-nanomolar inhibition of its primary target, FMS kinase, comparable to the reference compound Pexidartinib.

  • Selectivity:

    • High Selectivity: PYR-M6 exhibits excellent selectivity (>23-fold) against the closely related KIT kinase, a significant advantage over Pexidartinib which shows potent inhibition of both. This is a critical differentiator, as KIT inhibition is associated with specific side effects.

    • Moderate Off-Target Activity: The compound shows moderate activity against LCK, a non-receptor tyrosine kinase. This interaction should be flagged for further investigation in cell-based assays to determine its physiological relevance.

    • Broadly Inactive: PYR-M6 is highly selective against other kinase families, showing no significant activity against EGFR, SRC, or CDK2 at concentrations up to 10 µM.

Quantifying Selectivity: A simple Selectivity Score (S-score) can be calculated to quantify promiscuity. The S(1µM) is the number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested.[7] A lower score indicates higher selectivity.

Diagram: Visualizing Kinase Selectivity

Caption: Kinome selectivity map comparing a selective vs. non-selective inhibitor.

Conclusion

This guide presents a rigorous, field-proven methodology for assessing the cross-reactivity of the novel pyrrolo[3,2-c]pyridine derivative, PYR-M6 . By establishing a plausible primary target based on scaffold analysis and employing a systematic, multi-tiered screening approach, a detailed selectivity profile can be generated.

The hypothetical data presented herein illustrates how PYR-M6 could represent a highly selective FMS kinase inhibitor with a potentially superior safety profile compared to multi-targeted inhibitors like Pexidartinib, particularly concerning KIT-related off-target effects. The identification of moderate LCK activity underscores the importance of this profiling; it provides actionable intelligence for subsequent cell-based functional assays to determine the therapeutic and toxicological implications of this secondary activity.

Ultimately, the comprehensive evaluation of kinase cross-reactivity is indispensable for the successful development of targeted therapeutics. It enables a data-driven approach to lead selection and optimization, maximizing the potential for clinical success while minimizing the risk of off-target-driven failure.

References

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. Available at: [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link]

  • Schwartz, P. A., & Gray, N. S. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]

  • O'Shea, J. J., & Laurence, A. (2008). Selectivity and therapeutic inhibition of kinases: to be or not to be? Nature Reviews Drug Discovery, 7(4), 353-354. Available at: [Link]

  • van der Wouden, P. E., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 762-778. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Klenke, B. I., et al. (2018). Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. Journal of Chemical Information and Modeling, 58(7), 1479-1487. Available at: [Link]

  • Anastassiadis, T., et al. (2011). A public resource for characterizing kinase inhibitor selectivity.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367).
  • Bosc, N., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 24(19), 3494. Available at: [Link]

  • Cherukupalli, S., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(11), 1380. Available at: [Link]

  • El-Gamal, M. I., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 25, 2305-2314. Available at: [Link]

Sources

Selectivity Profiling of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the kinase selectivity profile of the novel compound 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. As public domain data for this specific molecule is not yet available, this document will serve as a forward-looking guide for researchers. We will project a plausible selectivity profile based on close structural analogs within the pyrrolo[3,2-c]pyridine class and compare it against established kinase inhibitors. The experimental protocols and data interpretation frameworks provided herein are designed to be a self-validating system for researchers embarking on the characterization of this and similar compounds.

Introduction: The Imperative of Kinase Selectivity

In the landscape of modern drug discovery, protein kinases remain a pivotal target class.[1] Their role as central nodes in cellular signaling pathways makes them attractive targets for therapeutic intervention in a host of diseases, most notably cancer.[1] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or a dilution of the intended therapeutic effect.[2] Therefore, rigorous selectivity profiling is not merely a characterization step but a cornerstone of preclinical drug development, essential for predicting both efficacy and safety.

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of potent kinase inhibitors. Notably, derivatives of this scaffold have demonstrated significant inhibitory activity against FMS kinase (Colony-Stimulating Factor 1 Receptor, CSF-1R), a key regulator of macrophage and monocyte cell lineages.[3][4] Dysregulation of the FMS signaling pathway is implicated in various inflammatory diseases and cancers.[5][6]

This guide will therefore focus on the hypothetical selectivity profile of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol (hereafter referred to as PYC-6M) as a putative FMS kinase inhibitor. We will compare its projected profile with two clinically relevant inhibitors:

  • Pexidartinib (TURALIO™): A potent and selective inhibitor of FMS (CSF-1R), also known to inhibit KIT and FLT3-ITD.[7][8][9][10] It is the first systemic therapy approved for tenosynovial giant cell tumor (TGCT), a disease driven by CSF1 overexpression.[7][8]

  • Sunitinib (SUTENT®): A multi-targeted receptor tyrosine kinase inhibitor with a broader spectrum of activity, including VEGFRs, PDGFRs, KIT, FLT3, and FMS (CSF-1R).[11][12][13]

The Target: FMS (CSF-1R) Signaling Pathway

FMS is a receptor tyrosine kinase that, upon binding its ligand, macrophage colony-stimulating factor (M-CSF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including PI3K/AKT and MAPK/ERK, are crucial for the proliferation, differentiation, and survival of macrophages and related cells.[5] In the tumor microenvironment, FMS signaling on tumor-associated macrophages (TAMs) can promote tumor growth and metastasis.[14]

FMS_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS (CSF-1R) PI3K PI3K FMS->PI3K Activation RAS RAS FMS->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Survival, Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Differentiation MCSF M-CSF (Ligand) MCSF->FMS Binding & Dimerization PYC6M PYC-6M PYC6M->FMS Inhibition KINOMEscan_Workflow cluster_assay KINOMEscan™ Assay Components cluster_quantification Quantification Kinase DNA-tagged Kinase Ligand Immobilized Ligand Kinase->Ligand Binds Inhibitor Test Compound (PYC-6M) Inhibitor->Kinase Competes for binding qPCR qPCR of DNA tag Ligand->qPCR Quantify bound kinase Result Binding Affinity (Kd) qPCR->Result

Caption: Workflow of the KINOMEscan™ competition binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Solubilize PYC-6M in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Execution: The test compound is assayed at a fixed concentration (e.g., 1 µM) against a panel of over 450 kinases. The assay measures the ability of the compound to displace an active-site directed ligand from the kinase. [7][12][15][16][17]3. Detection: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. [12][15]4. Data Analysis: Results are typically reported as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase.

  • Follow-up: For kinases showing significant binding, a full dose-response curve is generated by assaying a range of compound concentrations to determine the dissociation constant (Kd).

In Vitro Enzymatic Assay (ADP-Glo™ Kinase Assay)

To confirm the inhibitory activity on the primary target and key off-targets identified in the binding assay, a functional enzymatic assay is crucial. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. [18][19][20] Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare ATP at a concentration that is at or near the Km for the specific kinase (e.g., FMS).

    • Kinase and Substrate: Dilute the recombinant kinase (e.g., FMS) and its corresponding substrate to their working concentrations in the kinase buffer.

    • Test Compounds: Perform serial dilutions of PYC-6M, Pexidartinib, and Sunitinib in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the test compound solution to the wells.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [19][20] * Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature. [19][20] * Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a DMSO control.

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the IC₅₀ value.

Interpreting the Selectivity Profile: A Comparative Analysis

Based on our projected profile, PYC-6M is expected to be a potent and selective inhibitor of FMS kinase. Its selectivity over other kinases, particularly those outside of the class III receptor tyrosine kinase family, would be a key advantage over a broad-spectrum inhibitor like Sunitinib. While Sunitinib's multi-targeted approach can be beneficial in certain cancer contexts by simultaneously inhibiting angiogenesis and tumor cell proliferation, it is also associated with a wider range of side effects. [13] Compared to Pexidartinib, PYC-6M might exhibit a more favorable selectivity profile if it shows reduced inhibition of KIT. Inhibition of KIT is associated with certain side effects, and a more FMS-specific inhibitor could offer a better therapeutic window. The empirical data generated from the protocols outlined above will be critical in validating this hypothesis.

Conclusion and Future Directions

The pyrrolo[3,2-c]pyridine scaffold holds considerable promise for the development of novel kinase inhibitors. 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol (PYC-6M) is poised to be a potent and selective FMS kinase inhibitor. The comprehensive selectivity profiling strategy detailed in this guide, employing both broad binding assays and functional enzymatic assays, provides a robust framework for its preclinical evaluation.

A favorable selectivity profile, characterized by potent on-target (FMS) inhibition and minimal off-target activities, would position PYC-6M as a strong candidate for further development. Subsequent studies should focus on cellular assays to confirm on-target engagement and downstream pathway modulation, followed by in vivo studies to assess pharmacokinetic properties and efficacy in relevant disease models. This rigorous, data-driven approach is paramount to successfully translating a promising chemical scaffold into a clinically valuable therapeutic agent.

References

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Ye, M., et al. (2000). Early events in M-CSF receptor signaling. Growth Factors, 17(3), 155-66.
  • BenchChem. (2025). A Comparative Selectivity Profile of AZ82 and Sunitinib Against a Panel of Kinases.
  • Pyzer, A. R., et al. (2015). M-CSF and GM-CSF Receptor Signaling Differentially Regulate Monocyte Maturation and Macrophage Polarization in the Tumor Microenvironment. Cancer Research, 76(1), 35–42.
  • Reactome. (n.d.). Signaling by CSF1 (M-CSF) in myeloid cells.
  • Illig, C. R., et al. (2010). FMS Kinase Inhibitors: Current Status and Future Prospects. Medicinal Research Reviews, 30(6), 947-75.
  • Selleck Chemicals. (n.d.). Sunitinib (SU-11248).
  • Al-Ghamdi, S., et al. (2023). The latest perspectives of small molecules FMS kinase inhibitors. European Journal of Medicinal Chemistry, 261, 115796.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Kinase Assay for Sotuletinib Selectivity Profiling.
  • Lin, A., et al. (2008). Anti-tumor efficacy of selective FMS inhibitors in mouse models of cancer. Cancer Research, 68(9 Supplement), 2337.
  • Abrams, T. J., et al. (2003). Sunitinib: from rational design to clinical efficacy. Journal of Clinical Oncology, 21(10_suppl), 3010-3010.
  • Zhang, C., et al. (2013). Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor. Proceedings of the National Academy of Sciences, 110(15), 5987-92.
  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 829–846.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • Lamb, Y. N., & Scott, L. J. (2019). Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor. Drugs & Therapy Perspectives, 35(11), 503-509.
  • Illig, C. R., et al. (2010). FMS Kinase Inhibitors: Current Status and Future Prospects. Medicinal Research Reviews, 30(6), 947-75.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sunitinib. Retrieved from [Link]

  • World of Molecules. (n.d.). Sunitinib -- Tyrosine Kinase Inhibitor. Retrieved from [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Chemistry & biology, 14(7), 743–757.
  • Gelderblom, H., et al. (2022). Pexidartinib Long‐Term Hepatic Safety Profile in Patients with Tenosynovial Giant Cell Tumors. The Oncologist, 27(1), 69-77.
  • Tap, W. D., et al. (2020). Pexidartinib for advanced tenosynovial giant cell tumor: results of the randomized phase 3 ENLIVEN study. Clinical Cancer Research, 26(16), 4295-4305.
  • MedchemExpress. (n.d.). c-Fms | Inhibitors.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Ries, C. H., et al. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. Drug Design, Development and Therapy, 14, 2163–2177.
  • BenchChem. (2025). A Comparative Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development.
  • BenchChem. (2025). An In-depth Technical Guide to the Kinase Selectivity Profile of EGFR Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile as a Kinase Inhibitor.
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews. Drug discovery, 17(5), 353–377.

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Navigating the Uncharted: A Guide to Ensuring Reproducibility for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Method Validation and Comparative Analysis in Early-Stage Drug Discovery

In the landscape of modern drug discovery, the pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeutics. However, the path from a novel compound like 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol to a well-characterized clinical candidate is fraught with challenges, chief among them being the reproducibility of experimental results. This guide provides a framework for researchers, scientists, and drug development professionals to navigate the complexities of working with novel pyrrolo[3,2-c]pyridine derivatives, ensuring the generation of robust and reliable data.

A thorough review of publicly available scientific literature and chemical databases reveals a significant gap in detailed experimental data and application notes specifically for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. While this compound is commercially available from suppliers such as Chemspace, Chemsky, and Amadis Chemical, its biological activity and the reproducibility of any related experimental findings are not extensively documented in peer-reviewed publications. This scarcity of information necessitates a proactive and rigorous approach to experimental design and validation.

This guide will, therefore, use the broader class of pyrrolo[3,2-c]pyridines as a case study to discuss the critical factors influencing experimental reproducibility. We will delve into the common synthetic routes, potential pitfalls in biological assays, and provide a comparative analysis with well-established alternative scaffolds.

Part 1: The Synthesis Challenge - Sources of Variability in Pyrrolo[3,2-c]pyridines

The synthesis of substituted pyrrolo[3,2-c]pyridines often involves multi-step sequences that can be sensitive to reaction conditions. The most common routes, such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions, can introduce variability that impacts the purity and yield of the final compound.

Critical Parameters in Synthesis and Their Impact on Reproducibility
ParameterPotential Impact on ReproducibilityMitigation Strategy
Starting Material Purity Impurities can lead to side reactions, lowering yield and complicating purification.Use high-purity, well-characterized starting materials. Perform incoming QC on all reagents.
Catalyst Activity Variations in catalyst batch or handling can affect reaction kinetics and product distribution.Use catalysts from a reliable source. Standardize catalyst loading and handling procedures.
Solvent Quality Water content and dissolved oxygen can quench catalysts or promote side reactions.Use anhydrous, degassed solvents.
Reaction Temperature Minor fluctuations can alter reaction pathways and impurity profiles.Employ precise temperature control systems. Monitor and record reaction temperature profiles.
Purification Method Inconsistent purification can lead to batch-to-batch differences in purity.Standardize purification protocols (e.g., chromatography conditions, crystallization solvents).
Illustrative Synthetic Workflow and Critical Control Points

The following diagram illustrates a generalized workflow for the synthesis and quality control of a pyrrolo[3,2-c]pyridine derivative, highlighting the critical points where variability can be introduced and controlled.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Stage start Starting Materials (QC Check) reaction Chemical Reaction (Temp, Time, Atmosphere) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purify Chromatography / Crystallization workup->purify dry Drying (Vacuum, Temp) purify->dry qc Purity & Identity Analysis (LC-MS, NMR, HPLC) dry->qc qc->purify Repurify storage Compound Storage (Temp, Light, Atmosphere) qc->storage Meets Specs

Caption: A generalized workflow highlighting critical control points in the synthesis and purification of pyrrolo[3,2-c]pyridine derivatives.

Part 2: The Biological Assay Conundrum - Ensuring Data Reliability

Once a pure compound is in hand, the next hurdle is generating reliable and reproducible biological data. For kinase inhibitors, a common application for the pyrrolo[3,2-c]pyridine scaffold, a host of factors can influence the outcome of in vitro assays.

Key Sources of Variability in In Vitro Kinase Assays
ParameterPotential Impact on ReproducibilityMitigation Strategy
Compound Solubility Poor solubility can lead to inaccurate concentration determination and aggregation, causing non-specific inhibition.Determine compound solubility in assay buffer. Use DMSO as a co-solvent and maintain a consistent final concentration.
Enzyme Activity Batch-to-batch variations in recombinant enzyme activity can shift IC50 values.Qualify new batches of enzyme against a reference compound. Run a reference compound in every assay.
ATP Concentration IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration used in the assay.Use an ATP concentration that is at or near the Km for the specific kinase. Report the ATP concentration used.
Assay Technology Different assay formats (e.g., radiometric, fluorescence-based) can have different sensitivities and interference profiles.Be consistent with the assay technology. Be aware of potential compound interference with the detection method.
Data Analysis The method used for curve fitting and IC50 determination can impact the final values.Standardize the data analysis workflow, including background correction and curve-fitting algorithms.
Experimental Protocol: A Self-Validating Kinase Assay

The following is a detailed protocol for an in vitro kinase assay designed to be self-validating through the inclusion of appropriate controls.

Objective: To determine the IC50 of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol against a target kinase.

Materials:

  • Target Kinase (recombinant, qualified)

  • Peptide Substrate

  • ATP (at Km concentration)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test Compound (6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol)

  • Reference Inhibitor (e.g., Staurosporine)

  • Detection Reagent (e.g., ADP-Glo™, Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and reference inhibitor in 100% DMSO.

  • Assay Plate Preparation: Add 25 nL of the compound dilutions to the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and substrate in assay buffer. Add 5 µL to each well.

  • Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 5 µL to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of the detection reagent to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50.

Logical Flow for Reproducible Biological Data Generation

G cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis & Validation compound Compound QC (Purity, Solubility) assay Perform Assay (Controls: Ref Cmpd, No Enz) compound->assay reagents Reagent QC (Enzyme activity, Buffer pH) reagents->assay protocol Standardized Protocol protocol->assay data_acq Data Acquisition assay->data_acq analysis Standardized Analysis (Curve Fitting) data_acq->analysis validation Data Validation (Z', S/B, Ref IC50) analysis->validation validation->assay Fail - Repeat conclusion Reliable IC50 Value validation->conclusion Pass

Caption: A logical workflow for generating reproducible in vitro biological data, emphasizing quality control and validation steps.

Part 3: Comparative Analysis - Pyrrolo[3,2-c]pyridines vs. Established Scaffolds

When developing a novel compound like 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, it is crucial to benchmark its performance against well-characterized alternatives that target the same biological space. For kinase inhibitors, scaffolds like pyrazolo[3,4-d]pyrimidines (e.g., a derivative of PP1) and quinazolines (e.g., Gefitinib) are well-established.

Performance Comparison of Kinase Inhibitor Scaffolds
FeaturePyrrolo[3,2-c]pyridinesPyrazolo[3,4-d]pyrimidinesQuinazolines
Synthetic Accessibility Moderate to high, several established routes.High, well-documented syntheses.High, extensive literature.
Known Reproducibility Issues Limited public data, potential for batch-to-batch variability.Generally good, but sensitive to reaction conditions.Generally good, but some derivatives have solubility challenges.
Selectivity Profile Can be modulated with substitution, but often requires extensive SAR.Can achieve high selectivity for specific kinase families.Often target the ATP-binding site, can have off-target effects.
Patent Landscape Relatively less crowded, offering opportunities for novel IP.Crowded for certain kinase targets.Very crowded for well-known targets like EGFR.
Clinical Precedent Emerging, with some compounds in clinical trials.Strong, with multiple approved drugs.Very strong, with numerous approved drugs.

Conclusion and Recommendations

While 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol represents an intriguing starting point for a drug discovery program, the current lack of public data on its synthesis and biological activity underscores the importance of a rigorous, first-principles approach to research. To ensure the reproducibility of experimental results, researchers must:

  • Implement stringent quality control for all starting materials and synthetic intermediates.

  • Develop and standardize robust synthetic and purification protocols , with a focus on identifying and controlling critical parameters.

  • Employ self-validating biological assays that include reference compounds and appropriate controls to monitor day-to-day performance.

  • Thoroughly characterize the physicochemical properties of the compound, such as solubility, to avoid artifacts in biological assays.

  • Benchmark the performance of novel pyrrolo[3,2-c]pyridines against well-established alternative scaffolds to provide context for their activity and potential advantages.

By adhering to these principles, the scientific community can build a solid foundation of reliable data for this promising class of compounds, ultimately accelerating the discovery and development of new medicines.

References

  • Chemspace . 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. Chemspace. [Link]

  • Chemsky . 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. Chemsky. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. As drug development professionals and researchers, our responsibility extends beyond discovery and synthesis to include the safe management and disposal of every chemical substance we handle. This protocol is designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.

The foundation of this guide is a risk-based approach. While specific toxicological and environmental data for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol are not extensively published, established best practices and data from structurally similar pyrrolopyridine derivatives necessitate handling it as a potentially hazardous substance. This protocol is grounded in guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3][4][5]

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedures begin, a thorough understanding of the potential hazards is essential. The principle of causality here is simple: we cannot safely dispose of a substance without first characterizing its risks. Pyrrolopyridine derivatives, as a class, are known to be biologically active, which is often the reason for their synthesis in drug discovery.[6][7][8] This inherent bioactivity demands a cautious approach.

Table 1: Inferred Hazard Profile based on Structurally Similar Compounds

Hazard Category Potential Risk Rationale & Supporting Evidence
Acute Oral Toxicity Harmful if swallowed.[9][10][11] SDS for similar pyrrolopyridine derivatives frequently list H302 "Harmful if swallowed" as a hazard statement.[9][11][12]
Skin Corrosion/Irritation Causes skin irritation.[9][10][11] H315 "Causes skin irritation" is a common classification for this chemical class.[9][11][13] Pyridine derivatives can be moderate to severe skin irritants.[14]
Serious Eye Damage/Irritation Causes serious eye irritation.[9][10][11] H319 "Causes serious eye irritation" is another frequent hazard statement for related compounds.[9][11][13]
Respiratory Irritation May cause respiratory irritation.[9][10][11] H335 "May cause respiratory irritation" indicates that dust or aerosols should not be inhaled.[9][11][13]

| Environmental Hazards | Avoid release to the environment. | The ecological effects are largely unknown. Therefore, release into drains or waterways must be strictly avoided to prevent unforeseen environmental impact.[10] |

Given this profile, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol must be treated as hazardous waste. Under no circumstances should it be disposed of in standard trash or poured down the sink .[15][16]

Part 2: On-Site Waste Management and Segregation

Proper disposal begins at the point of generation. A self-validating system of waste management within the laboratory is critical to prevent accidental mixing of incompatible chemicals and to ensure regulatory compliance.[17][18]

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing the appropriate PPE. This serves as your primary defense against exposure.[19][20]

  • Eye Protection : Tightly fitting safety goggles or a face shield.[12]

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal technique.[9][12]

  • Protective Clothing : A laboratory coat must be worn to prevent contamination of personal clothing.[9]

Step 2: Segregate the Waste Stream

Proper segregation is paramount. Mixing different waste types can lead to dangerous chemical reactions and complicates the final disposal process.[4][17][18] Use the following decision tree to correctly segregate your waste.

WasteSegregation cluster_form Physical Form cluster_liquid Liquid Form start Waste Generated: 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is_solid Is the waste a solid (pure compound, contaminated wipes)? start->is_solid Solid is_liquid Is the waste a liquid (in solution)? start->is_liquid Liquid solid_waste Solid Hazardous Waste is_solid->solid_waste is_halogenated Does the solvent contain halogens (e.g., DCM, Chloroform)? is_liquid->is_halogenated halogenated_waste Halogenated Liquid Waste is_halogenated->halogenated_waste Yes non_halogenated_waste Non-Halogenated Liquid Waste is_halogenated->non_halogenated_waste No DisposalWorkflow exp Experiment Complete waste_gen Generate Waste exp->waste_gen segregate Segregate Waste (Solid/Liquid/Halogenated) waste_gen->segregate containerize Containerize & Label 'Hazardous Waste' segregate->containerize store Store in SAA (Secondary Containment) containerize->store pickup Schedule Pickup with EHS Office store->pickup transport Licensed Contractor Transports Waste pickup->transport dispose Final Disposal (e.g., Incineration) transport->dispose

Caption: Overall workflow from waste generation to final disposal.

Part 4: Emergency Spill Management

In the event of an accidental spill, a swift and safe response is critical to mitigate exposure and environmental contamination. [19]

  • Ensure Safety : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated. Do not attempt to clean a large spill without proper training and equipment.

  • Wear PPE : Before addressing the spill, don the appropriate PPE as described in Part 2.

  • Containment : For a small, manageable spill, cover it with a non-reactive, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. [9][11]4. Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container. [9][12]Do not create dust. [9]5. Decontamination : Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Disposal : Label the container with all its contents (including the absorbent material) and manage it as hazardous waste according to the procedures in this guide.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure the integrity of our research environment, and uphold our collective responsibility as scientific professionals.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials . IPG. [Link]

  • Good Laboratory Practices: Waste Disposal . SCION Instruments. [Link]

  • OSHA Standards to Know Before Starting Your Lab . USA Lab. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management . Crystal Clean. [Link]

  • Safety Data Sheet - 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine . Angene Chemical. [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Proper Handling of Hazardous Waste Guide . Environmental Protection Agency (EPA). [Link]

  • Dispose of Hazardous Waste . Ohio Environmental Protection Agency. [Link]

  • Hazardous Waste . US Environmental Protection Agency (EPA). [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment . National Industrial Chemicals Notification and Assessment Scheme. [Link]

  • Safety Data Sheet - 1H-Pyrrolo[2,3-d]pyrimidin-2(7H)-one . Angene Chemical. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains . MDPI. [Link]

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review . PubMed. [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators . National Institutes of Health (NIH). [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . PMC. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . MDPI. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities . National Institutes of Health (NIH). [Link]

  • 1-Methyl-1H-pyrrolo[3,2-C]pyridine PubChem Entry . PubChem. [Link]

Sources

Operational Guide for the Safe Handling of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Pre-Handling Risk Assessment: A Mandatory First Step

Before any work with 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol commences, a thorough risk assessment is mandatory. The absence of specific toxicological data necessitates a conservative approach.

Key Hazard Considerations:

  • Pyrrolopyridine Core: The core structure is found in numerous biologically active molecules. This inherent bioactivity implies a potential for unforeseen physiological effects.

  • Physical Form: Assuming the compound is a solid powder (common for such molecules), it presents a respiratory and dermal exposure risk through dust inhalation and skin contact.

  • Unknown Reactivity: While the structure appears stable, its reactivity with common laboratory reagents, solvents, or under specific conditions (e.g., elevated temperatures) is uncharacterized.

This initial assessment dictates the stringent engineering controls and personal protective equipment (PPE) detailed below.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. Reliance on PPE alone is insufficient.

  • Primary Containment: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood. This prevents the inhalation of fine particulates.

  • Ventilation: The fume hood should have a verified face velocity of 80-120 feet per minute (fpm) to ensure effective capture of any airborne particles.

  • Designated Work Area: Establish a clearly marked "designated area" within the laboratory for the handling of this compound. This area should be equipped with all necessary safety equipment and be kept clean and organized to prevent cross-contamination.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following PPE is mandatory for all personnel handling 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol. The selection is based on providing comprehensive protection against dermal, respiratory, and ocular exposure.

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be a heavier mil thickness for robustness.Nitrile provides good chemical resistance to a broad range of substances. Double-gloving is a critical best practice when handling potent or unknown compounds, as it protects against undetected pinholes and allows for safe removal of the contaminated outer layer.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne powder. Standard prescription glasses are not a substitute.
Body Protection A flame-resistant laboratory coat, fully fastened.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator is required when handling the solid powder outside of a containment hood (e.g., during transport or spill cleanup).Protects against the inhalation of fine, potentially biologically active particles. A surgical mask is not an adequate substitute.

Safe Handling and Operational Workflow

A systematic workflow minimizes the risk of exposure and contamination. The following step-by-step protocol should be adopted.

Experimental Workflow: From Preparation to Disposal

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the designated work area within the chemical fume hood by lining the surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood before introducing the compound.

  • Weighing and Aliquoting:

    • Perform all weighing operations within the fume hood.

    • Use a microbalance if small quantities are required to minimize the amount of free powder.

    • Handle the solid with care to avoid generating dust. Use smooth, deliberate motions.

  • Dissolution and Reaction Setup:

    • If preparing a solution, add the solvent to the vessel containing the pre-weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust generation.

    • Cap the vessel immediately after dissolution.

  • Post-Handling Decontamination:

    • Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the inner gloves and dispose of them, followed by thorough hand washing with soap and water.

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal a Don PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - N95 Respirator b Prepare Fume Hood: - Verify Airflow - Line with Bench Paper a->b c Assemble Equipment b->c d Weigh Compound (Inside Fume Hood) c->d Proceed to Handling e Prepare Solution (Add Solvent to Solid) d->e f Decontaminate Surfaces & Equipment e->f Proceed to Cleanup g Dispose of Solid Waste (Gloves, Paper, etc.) f->g h Dispose of Liquid Waste (Segregated Waste Stream) f->h i Remove PPE & Wash Hands g->i h->i

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.